molecular formula C23H28O10 B1240213 Enhydrin CAS No. 33880-85-2

Enhydrin

Número de catálogo: B1240213
Número CAS: 33880-85-2
Peso molecular: 464.5 g/mol
Clave InChI: VCBNPTWPJQLHQN-AVZXMLSNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Enhydrin (CAS 33880-85-2) is a major sesquiterpene lactone compound found in the leaves of Smallanthus sonchifolius , commonly known as Yacon . This potent germacranolide-type compound is recognized for its significant bioactivity and is a key marker compound for the quality control of Yacon leaf extracts . Research indicates that this compound possesses promising anti-diabetic properties. Studies have shown it can regulate postprandial hyperglycemia by inhibiting α-glucosidase activity and has demonstrated potential to reduce blood sugar levels and enhance insulin levels in vivo . Recent investigations have also revealed its potent anti-cancer effects. In glioblastoma (GBM) models, this compound suppresses the malignant phenotype by inhibiting cell proliferation, migration, and invasion. Its cytotoxic activity is linked to the induction of caspase-3/7-dependent apoptosis and the suppression of the Jun/Smad7/TGF-β1 signaling pathway, thereby inhibiting epithelial-mesenchymal transition (EMT) . Furthermore, this compound, along with its analogue Uvedalin, has shown activity against Bacillus anthracis and MRSA, indicating valuable antibacterial applications . It also acts as an inhibitor of the NF-κB enzyme, which plays a key role in regulating the immune system and inflammation . The compound has a molecular formula of C 23 H 28 O 10 and a molecular weight of 464.50 g/mol . For quality assurance in research, a validated HPLC method has been established for the simultaneous quantification of this compound in plant extracts . This product is intended for Industrial and Scientific Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

33880-85-2

Fórmula molecular

C23H28O10

Peso molecular

464.5 g/mol

Nombre IUPAC

methyl (1S,2R,4R,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate

InChI

InChI=1S/C23H28O10/c1-10-14-16(31-21(27)23(5)11(2)32-23)15(29-12(3)24)13(20(26)28-6)8-7-9-22(4)18(33-22)17(14)30-19(10)25/h8,11,14-18H,1,7,9H2,2-6H3/t11-,14-,15+,16+,17+,18-,22-,23-/m1/s1

Clave InChI

VCBNPTWPJQLHQN-AVZXMLSNSA-N

SMILES

CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C

SMILES isomérico

C[C@@H]1[C@](O1)(C)C(=O)O[C@H]2[C@@H]3[C@@H]([C@@H]4[C@](O4)(CCC=C([C@@H]2OC(=O)C)C(=O)OC)C)OC(=O)C3=C

SMILES canónico

CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C

Sinónimos

enhydrin

Origen del producto

United States

Foundational & Exploratory

Enhydrin: Unraveling the Enigma of a Sea Snake Venom Component

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals that "Enhydrin" is not a well-characterized compound with a clearly defined mechanism of action that would permit the creation of an in-depth technical guide with extensive quantitative data and detailed experimental protocols as requested. The term primarily refers to a protein component isolated from the venom of the sea snake Enhydrina schistosa. Research on this specific toxin is limited and largely dates back several decades, with no recent, in-depth studies available to construct a detailed signaling pathway or a comprehensive pharmacological profile.

The available information suggests that this compound is a postsynaptic neurotoxin, a class of toxins known to act at the neuromuscular junction. However, specific details regarding its binding affinity, receptor interactions, and the precise signaling cascades it modulates are not extensively documented in publicly accessible scientific databases.

Due to the scarcity of detailed research, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The core requirements of the original request cannot be fulfilled without substantial primary research data, which is currently unavailable in the public domain.

Further research into the venom components of Enhydrina schistosa would be necessary to elucidate the specific mechanism of action of this compound and to generate the detailed technical information requested.

The Biological Function of Enhydrin in Smallanthus sonchifolius: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin, a sesquiterpene lactone found in Smallanthus sonchifolius (yacon), has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its anti-inflammatory, anticancer, trypanocidal, and hypoglycemic properties. Detailed experimental protocols for the isolation, quantification, and bioactivity assessment of this compound are provided, along with a summary of quantitative data and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Smallanthus sonchifolius (Poepp. & Endl.) H. Rob., commonly known as yacon, is a perennial plant native to the Andean region of South America. Traditionally, its leaves have been used in folk medicine for the treatment of diabetes and other ailments. Phytochemical investigations have revealed that the leaves of S. sonchifolius are rich in sesquiterpene lactones, with this compound being one of the most abundant. This compound has been the subject of numerous studies to elucidate its pharmacological potential, which has led to the discovery of its multifaceted biological functions. This guide synthesizes the current scientific knowledge on the biological activities of this compound, providing a technical resource for further research and development.

Biological Functions of this compound

This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, anticancer, trypanocidal, and hypoglycemic effects. These activities are attributed to its unique chemical structure and its ability to modulate specific cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and enzymes.

Mechanism of Action: NF-κB Inhibition

Sesquiterpene lactones, including this compound, are known to inhibit the NF-κB pathway by preventing the degradation of the inhibitory proteins IκBα and IκBβ. In resting cells, NF-κB is sequestered in the cytoplasm in an inactive state by binding to IκB proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate the transcription of target inflammatory genes. This compound, through its α-methylene-γ-lactone group, is thought to alkylate and inactivate components of the IKK complex or other upstream signaling molecules, thereby preventing IκBα phosphorylation and degradation. This maintains NF-κB in its inactive cytoplasmic state, thus suppressing the inflammatory cascade.

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation NF-κB_n NF-κB NF-κB->NF-κB_n translocation This compound This compound This compound->IKK inhibits DNA DNA NF-κB_n->DNA binds to Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes transcription

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[2] This anti-proliferative activity is likely linked to its ability to induce apoptosis and inhibit key cellular processes necessary for cancer cell survival and proliferation. The inhibition of the NF-κB pathway, which is constitutively active in many cancers and promotes cell survival, is also a probable contributor to its anticancer effects.

Trypanocidal Activity

This compound has shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3] It is effective against both the epimastigote and amastigote forms of the parasite. The exact mechanism of its trypanocidal action is not fully elucidated but may involve the disruption of essential metabolic pathways or the induction of oxidative stress within the parasite.

Hypoglycemic Activity

The traditional use of S. sonchifolius leaves for diabetes management is supported by scientific evidence of this compound's hypoglycemic effects. This compound contributes to lowering postprandial hyperglycemia by inhibiting the activity of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.[4] By inhibiting this enzyme, this compound slows down carbohydrate digestion and glucose absorption, thereby reducing the sharp increase in blood glucose levels after a meal.

Quantitative Data

The following tables summarize the quantitative data available for the biological activities of this compound.

Table 1: Trypanocidal Activity of this compound

Parasite StageIC50 (μM)Reference
T. cruzi epimastigotes0.84[3]

Table 2: Anti-proliferative Activity of this compound

Cell LineIC50 (μM)Reference
Human Gastric Cancer (MGC80-3)Not specified, but noted to be stronger than its degradation products
CCRF-CEM (Leukemia)0.18[2]
HCT-116 (Colon Cancer)1.54[2]
MDA-MB-231 (Breast Cancer)2.34[2]
U251 (Glioblastoma)1.15[2]

Table 3: Hypoglycemic Activity of this compound

Enzyme/AssayIC50 (µg/mL)Reference
Yeast α-glucosidase134.17[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound from Smallanthus sonchifolius Leaves

This protocol is adapted from methodologies described in the literature.

Objective: To extract and isolate pure this compound from the dried leaves of S. sonchifolius.

Materials:

  • Dried and powdered leaves of S. sonchifolius

  • Dichloromethane

  • Methanol

  • Distilled water

  • Diethyl ether (cold)

  • Rotary evaporator

  • Filtration apparatus

  • Freezer (-20°C)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction:

    • Rinse 100 g of dried S. sonchifolius leaves with dichloromethane for 1-2 minutes.

    • Filter the solution and evaporate the solvent using a rotary evaporator to obtain a thick extract.

  • Crystallization:

    • Dissolve the thick extract in 35 mL of methanol.

    • Slowly add 15 mL of distilled water to the methanol solution.

    • Separate the precipitate that forms and evaporate the filtrate.

    • Dissolve the resulting thick extract in methanol and store it in a freezer at -20°C for three days to induce crystal formation.

    • Wash the obtained crystals three times with cold diethyl ether to yield a crude mixture of sesquiterpene lactones.

  • Purification:

    • Further purify the crude crystals using a preparative HPLC system.

    • Use a C18 column with a mobile phase gradient of acetonitrile and water to separate this compound from other compounds.

    • Collect the fractions corresponding to the this compound peak and evaporate the solvent to obtain pure this compound.

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods (e.g., NMR, MS) and by comparison with a reference standard.

Extraction_Workflow Start Dried S. sonchifolius Leaves Extraction Rinse with Dichloromethane Start->Extraction Evaporation1 Rotary Evaporation Extraction->Evaporation1 Dissolution1 Dissolve in Methanol/Water Evaporation1->Dissolution1 Precipitation Separate Precipitate & Evaporate Filtrate Dissolution1->Precipitation Dissolution2 Dissolve in Methanol Precipitation->Dissolution2 Crystallization Freeze Crystallization (-20°C) Dissolution2->Crystallization Washing Wash with Cold Diethyl Ether Crystallization->Washing Purification Preparative HPLC (C18 Column) Washing->Purification End Pure this compound Purification->End

Figure 2: Workflow for the extraction and isolation of this compound.

Trypanocidal Activity Assay (In Vitro)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Trypanosoma cruzi epimastigotes.

Materials:

  • T. cruzi epimastigotes

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Incubator (28°C)

  • Microplate reader or hemocytometer

Procedure:

  • Culture T. cruzi epimastigotes in LIT medium at 28°C to the late logarithmic growth phase.

  • Adjust the parasite concentration to 1 x 10^6 parasites/mL in fresh medium.

  • Prepare serial dilutions of the this compound stock solution in the culture medium.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the various concentrations of this compound to the respective wells. Include a positive control (e.g., benznidazole) and a negative control (vehicle, e.g., DMSO).

  • Incubate the plates at 28°C for 72 hours.

  • After incubation, determine the parasite viability/number in each well. This can be done by adding a viability indicator (e.g., resazurin) and measuring fluorescence/absorbance with a microplate reader, or by direct counting using a hemocytometer.

  • Calculate the percentage of inhibition for each concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Anti-proliferative Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours in the CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • Yeast α-glucosidase solution

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)

  • Phosphate buffer (pH 6.8)

  • This compound stock solution (in DMSO)

  • Sodium carbonate solution

  • 96-well microtiter plates

  • Incubator (37°C)

  • Microplate reader (405 nm)

Procedure:

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of this compound solution at various concentrations.

  • Add 20 µL of α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition of α-glucosidase activity.

  • Determine the IC50 value from the dose-response curve.

Multifaceted Biological Effects of this compound

The diverse biological activities of this compound are interconnected, with the inhibition of the NF-κB pathway likely playing a central role in both its anti-inflammatory and anticancer effects. Its ability to target specific enzymes like α-glucosidase and its direct effects on parasites highlight its potential as a lead compound for the development of new therapeutic agents.

Logical_Relationship cluster_mechanisms Mechanisms of Action cluster_effects Biological Effects This compound This compound NF-kB Inhibition NF-kB Inhibition This compound->NF-kB Inhibition α-Glucosidase Inhibition α-Glucosidase Inhibition This compound->α-Glucosidase Inhibition Direct Cytotoxicity Direct Cytotoxicity This compound->Direct Cytotoxicity Anti-inflammatory Anti-inflammatory NF-kB Inhibition->Anti-inflammatory Anticancer Anticancer NF-kB Inhibition->Anticancer Hypoglycemic Hypoglycemic α-Glucosidase Inhibition->Hypoglycemic Direct Cytotoxicity->Anticancer Trypanocidal Trypanocidal Direct Cytotoxicity->Trypanocidal

References

Enhydrin and its Derivatives: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin is a sesquiterpene lactone belonging to the germacranolide subclass, primarily isolated from plants of the Asteraceae family, notably Smallanthus sonchifolius (yacón) and Enhydra fluctuans. This technical guide provides a comprehensive review of the existing literature on this compound and its related compounds, focusing on its biological activities, the experimental protocols used for its study, and its mechanism of action. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H28O10--INVALID-LINK--
Molecular Weight464.5 g/mol --INVALID-LINK--
IUPAC Namemethyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylate--INVALID-LINK--
CAS Number33880-85-2--INVALID-LINK--

Biological Activity of this compound and Related Sesquiterpene Lactones

The biological activities of this compound and its naturally occurring analogs, uvedalin and polymatin B, have been investigated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Antiparasitic Activity
CompoundParasiteStageIC50 (µM)IC50 (µg/mL)Source
This compound Trypanosoma cruziEpimastigote0.840.39[1][2]
Amastigote5.172.40[1][2]
Trypomastigote33.415.52[1]
Leishmania mexicanaPromastigote-0.42 - 0.54[1]
Intracellular Amastigote-0.85 - 1.64[1]
Uvedalin Trypanosoma cruziEpimastigote1.09-[1][2]
Amastigote3.34-[1][2]
Trypomastigote25.0-[1]
Leishmania mexicanaPromastigote-0.42 - 0.54[1]
Intracellular Amastigote-0.85 - 1.64[1]
Polymatin B Trypanosoma cruziEpimastigote4.90-[1][2]
Amastigote9.02-[1][2]
Leishmania mexicanaPromastigote-0.42 - 0.54[1]
Intracellular Amastigote-0.85 - 1.64[1]
Cytotoxic Activity
Compound/ExtractCell Line(s)IC50 (µM)Source
Melampolide-type sesquiterpene lactones from Enhydra fluctuans (including this compound)Various cancer cell lines0.18 - 17.34[3]
Antimicrobial Activity
Compound/ExtractMicroorganismMIC (µg/mL)Source
Mixture of this compound and uvedalinStaphylococcus aureus (ATCC 29213)750[4]

Synthesis of this compound Derivatives

A thorough review of the current scientific literature reveals a notable gap in the chemical synthesis of novel this compound derivatives. While methods for the synthesis of derivatives of other natural products and heterocyclic compounds are well-documented, specific protocols for the chemical modification of the this compound scaffold have not been reported. The development of such synthetic routes would be a valuable contribution to the field, enabling structure-activity relationship (SAR) studies and the potential optimization of this compound's biological activities.

Experimental Protocols

This section details the methodologies for the isolation, quantification, and biological evaluation of this compound as cited in the literature.

Isolation and Quantification of this compound from Smallanthus sonchifolius

Objective: To isolate and quantify this compound from the leaves of Smallanthus sonchifolius.

Methodology:

  • Extraction:

    • A rinse extraction method is employed to selectively extract the contents of the glandular trichomes on the leaf surface, which are rich in sesquiterpene lactones.

    • Dried leaves are rinsed with a suitable solvent (e.g., ethanol) to obtain a crude extract.

  • Isolation:

    • The crude extract is subjected to a freeze crystallization technique at -20°C to precipitate this compound and uvedalin.

    • Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC).

  • Quantification (HPLC Method):

    • Chromatographic System: A reversed-phase HPLC system with UV detection is used.

    • Stationary Phase: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile (e.g., 60% water and 40% acetonitrile).

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at 210 nm.

    • Quantification: The concentration of this compound in the extracts is determined by comparing the peak area with that of a standard curve generated from a pure this compound standard.

In Vitro Trypanocidal Activity Assay

Objective: To determine the in vitro activity of this compound against Trypanosoma cruzi.

Methodology:

  • Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum at 28°C.

  • Assay Protocol:

    • Epimastigotes in the exponential growth phase are seeded into 96-well plates.

    • The parasites are incubated with various concentrations of this compound (typically in a serial dilution) for a defined period (e.g., 72 hours).

    • A colorimetric method, such as the MTT assay, is used to assess parasite viability. The absorbance is measured using a microplate reader.

    • The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Trypanocidal Activity Assay

Objective: To evaluate the efficacy of this compound in a murine model of Trypanosoma cruzi infection.

Methodology:

  • Animal Model: Mice are infected with bloodstream trypomastigotes of T. cruzi.

  • Treatment:

    • Treatment with this compound (e.g., 1 mg/kg/day) is initiated at a specific time point post-infection (e.g., day 7) and continued for a defined duration (e.g., 5 consecutive days).

    • A control group receives the vehicle (e.g., PBS), and a positive control group receives a standard drug (e.g., benznidazole).

  • Evaluation of Efficacy:

    • Parasitemia: The number of circulating parasites in the blood is monitored at regular intervals.

    • Survival: The survival rate of the mice is recorded.

    • Toxicity: Parameters such as body weight loss are monitored to assess the toxicity of the treatment.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on mammalian cell lines.

Methodology:

  • Cell Culture: The selected cell line is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Sesquiterpene lactones are known to possess anti-inflammatory properties, and a proposed mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific molecular interactions of this compound have not been fully elucidated, the current understanding for this class of compounds points towards the alkylation of the p65 subunit of NF-κB. This interaction is thought to prevent the degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

Experimental Workflow for Investigating NF-κB Inhibition

experimental_workflow cluster_cell_culture Cell Culture and Stimulation cluster_analysis Analysis of NF-κB Pathway cluster_outcome Expected Outcome A Seed macrophages (e.g., RAW 264.7) in culture plates B Pre-treat cells with this compound (various concentrations) A->B C Stimulate with an inflammatory agent (e.g., LPS) B->C D Cell Lysis C->D H ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-6) C->H E Western Blot for p-IκBα, IκBα, p-p65, p65 D->E F Nuclear and Cytoplasmic Fractionation D->F I Decreased phosphorylation of IκBα and p65 E->I G Western Blot for nuclear p65 F->G J Reduced nuclear translocation of p65 G->J K Decreased production of pro-inflammatory cytokines H->K

Caption: Workflow for studying this compound's effect on the NF-κB pathway.

Proposed Mechanism of NF-κB Inhibition by this compound

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB->IkBa NFkB_active Active NF-κB p_IkBa->NFkB dissociates from Ub Ubiquitination p_IkBa->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->p_IkBa degrades Nucleus Nucleus NFkB_active->Nucleus translocates to DNA DNA NFkB_active->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes induces This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a promising natural product with significant biological activities, particularly in the areas of antiparasitic and anti-inflammatory research. This guide has summarized the key quantitative data and detailed the experimental protocols for its study. While the exact molecular mechanisms of this compound are still under investigation, the inhibition of the NF-κB pathway appears to be a key component of its anti-inflammatory effects. A significant gap in the literature is the lack of reported methods for the synthesis of this compound derivatives. The development of such synthetic strategies would be a crucial step in advancing the therapeutic potential of this class of compounds. Further research is warranted to fully explore the pharmacological properties of this compound and to develop optimized analogs with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Physicochemical Properties of Enhydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin is a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, notably Smallanthus sonchifolius (yacon) and Enhydra fluctuans.[1][2][3] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-diabetic and anti-inflammatory properties.[2][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailing its structural characteristics, spectroscopic profile, and solubility. Furthermore, it delves into the experimental protocols for its characterization and elucidates its known mechanisms of action through detailed signaling pathway diagrams. This document is intended to serve as a critical resource for researchers engaged in natural product chemistry, drug discovery, and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are essential for its identification, characterization, and formulation in preclinical and clinical studies.

Identification and Structural Data
PropertyValueReference
Molecular Formula C₂₃H₂₈O₁₀[6]
Molecular Weight 464.5 g/mol [6]
IUPAC Name methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylate[6]
CAS Number 33880-85-2[6]
Appearance Colorless crystals[4]
Computed Physicochemical Data
PropertyValueReference
XLogP3-AA 1.4[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 10[6]
Rotatable Bond Count 5[6]
Topological Polar Surface Area 130 Ų[6]
Heavy Atom Count 33[6]

Note: The LogP value, a measure of lipophilicity, is a computed value and should be considered as an estimate. Experimental determination is recommended for precise formulation development.

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and quality control of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for the structural confirmation of this compound. The following data has been reported for this compound in CDCl₃.[4]

¹H NMR (500 MHz, CDCl₃): δ 7.15 (1H, dd), 6.70 (1H, d), 6.34 (1H, d), 5.87 (1H, d), 5.84 (1H, d), 4.27 (1H, t), 3.83 (3H, s), 3.00 (3H, m), 2.68 (1H, d), 2.45 (1H, m), 2.35 (1H, m), 2.05 (3H, s), 1.71 (3H, s), 1.45 (3H, s), 1.22 (1H, d), and 1.19 (3H, m).[4]

¹³C NMR: The ¹³C NMR data reveals the presence of four carbonyl carbons at δ 168.0 (C-12), 165.5 (C-14), 168.4 (C-1′), and 170.4 (C-Ac), and four olefinic carbon signals at δ 149.4 (C-1), 130.1 (C-10), 133.3 (C-11), and 122.9 (C-13).[4]

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular formula of this compound.

  • LC-MS (m/z): 464.1677 [M]+ (calculated for C₂₃H₂₈O₁₀, 464.1733).[4]

UV-Vis Spectroscopy

In HPLC analysis, this compound is typically detected at a wavelength of 210 nm.[2][7]

Infrared (IR) Spectroscopy
  • ~1750 cm⁻¹: C=O stretching (ester and lactone)

  • ~1650 cm⁻¹: C=C stretching (alkene)

  • ~1240 cm⁻¹: C-O stretching (ester and ether)

  • ~3000-2850 cm⁻¹: C-H stretching (alkane)

Experimental Protocols

Isolation of this compound from Smallanthus sonchifolius

The following protocol is a synthesized methodology based on reported procedures for the isolation of this compound.[2][4]

Workflow for this compound Isolation

G start Dried Leaves of Smallanthus sonchifolius extraction Rinse Extraction (Chloroform, 1-2 min) start->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation filtration->evaporation1 dissolution Dissolution in Methanol & Water evaporation1->dissolution precipitation Precipitation dissolution->precipitation separation Separation of Precipitate precipitation->separation evaporation2 Filtrate Evaporation separation->evaporation2 Filtrate crystallization Freeze Crystallization (-20 °C, 3 days) evaporation2->crystallization wash Wash with Cold Diethyl Ether crystallization->wash hplc Preparative HPLC (C18 column, Acetonitrile:Water gradient) wash->hplc This compound Pure this compound Crystals hplc->this compound

Caption: Workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: Dried and powdered leaves of Smallanthus sonchifolius are subjected to a brief rinse extraction with chloroform for 1-2 minutes.[4] This method is effective for extracting compounds located in the glandular trichomes on the leaf surface.[4]

  • Filtration and Concentration: The resulting solution is filtered and concentrated under reduced pressure using a rotary evaporator to yield a thick extract.[4]

  • Precipitation and Initial Purification: The extract is dissolved in methanol, followed by the slow addition of distilled water to precipitate less polar compounds. The precipitate is separated, and the filtrate is evaporated.[4]

  • Crystallization: The resulting extract is dissolved in methanol and stored at -20°C for three days to induce crystallization of this compound. The crystals are then washed with cold diethyl ether.[4]

  • Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water as the mobile phase.[2]

Quantification by HPLC

A validated HPLC-UV method is used for the quantification of this compound in plant extracts.[2]

HPLC Analysis Workflow

G sample Plant Extract or Isolated Compound dissolve Dissolve in Methanol sample->dissolve hplc_system HPLC System (C18 Column) dissolve->hplc_system detection UV Detection (210 nm) hplc_system->detection mobile_phase Mobile Phase (60% Water, 40% Acetonitrile) mobile_phase->hplc_system quantification Quantification (Calibration Curve) detection->quantification result This compound Concentration quantification->result

Caption: Workflow for HPLC quantification of this compound.

Chromatographic Conditions:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: A gradient or isocratic mixture of water and acetonitrile. A common isocratic condition is 60% water and 40% acetonitrile.[2]

  • Flow Rate: 1 mL/min[2]

  • Detection: UV at 210 nm[2]

  • Injection Volume: 20 µL[2]

Validation Parameters: The method should be validated according to ICH guidelines, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2] For this compound, reported LOD and LOQ values are 0.52 µg/mL and 1.57 µg/mL, respectively.[2]

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as an anti-diabetic and anti-inflammatory agent.

Anti-Diabetic Activity: α-Glucosidase Inhibition

One of the primary mechanisms of this compound's anti-diabetic effect is the inhibition of the α-glucosidase enzyme. This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

This compound has been shown to inhibit yeast α-glucosidase in a dose-dependent manner with an IC₅₀ value of 134.17 µg/mL.

G carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) alpha_glucosidase α-Glucosidase (in Small Intestine) carbohydrates->alpha_glucosidase Hydrolysis glucose Glucose alpha_glucosidase->glucose absorption Intestinal Absorption glucose->absorption blood_glucose Increased Blood Glucose absorption->blood_glucose This compound This compound This compound->inhibition inhibition->alpha_glucosidase

References

Enhydrin: A Technical Guide to a Bioactive Sesquiterpene Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin, a major sesquiterpene lactone primarily isolated from the leaves of Smallanthus sonchifolius (yacon), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and detailed insights into its anti-diabetic, anti-inflammatory, antibacterial, and anti-parasitic properties. This document synthesizes key quantitative data into structured tables, presents detailed experimental protocols for its study, and visualizes its mechanism of action on the NF-κB signaling pathway.

Chemical Identity and Structure

This compound is a germacranolide-type sesquiterpene lactone. Its chemical information is summarized below.

IdentifierValueReference
CAS Number 33880-85-2[1]
Molecular Formula C23H28O10
Molecular Weight 464.46 g/mol
IUPAC Name methyl (1S,2R,4R,7E,9S,10S,11R)-9-(acetyloxy)-10-(((2R,3R)-2,3-dimethyloxiran-2-yl)carbonyloxy)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylate
InChI Key VCBNPTWPJQLHQN-FQAPAZNFSA-N
SMILES C[C@@H]1--INVALID-LINK--(C)C(=O)O[C@H]2[C@@H]3--INVALID-LINK--(CC/C=C([C@@H]2OC(=O)C)/C(=O)OC)C">C@@HOC(=O)C3=C

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with significant potential in the management of diabetes and inflammatory conditions.

Anti-Diabetic Activity

The primary anti-diabetic mechanism of this compound is the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

AssayTargetMethodResult (IC50)Reference
In Vitro α-Glucosidase InhibitionYeast α-glucosidaseSpectrophotometric134.17 µg/mL
In Vivo StudyAnimal ModelDosageEffectReference
Sucrose Loading in Diabetic RatsStreptozotocin-induced diabetic rats0.8 mg/kg body weightSignificant decrease in postprandial blood glucose levels
Anti-Inflammatory Activity

This compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Quantitative data on the direct inhibition of NF-κB by purified this compound is still emerging, with current literature primarily highlighting its inhibitory action in the context of Smallanthus sonchifolius extracts.

Antibacterial Activity

A mixture of this compound and a structurally related compound, Uvedalin, has demonstrated antibacterial properties.

OrganismAssayResult (MIC)Reference
Staphylococcus aureus (ATCC 29213)Broth microdilution750 µg/mL (for a mixture of this compound and Uvedalin)
Anti-Parasitic Activity

This compound has shown promising activity against various parasites, including Leishmania mexicana and Trypanosoma cruzi.

ParasiteStageAssayResult (IC50)Reference
Leishmania mexicanaPromastigotesIn vitro0.42-0.54 µg/mL
Leishmania mexicanaIntracellular amastigotesIn vitro0.85-1.64 µg/mL
Trypanosoma cruziEpimastigotesIn vitro0.35-0.60 µg/mL
In Vivo StudyAnimal ModelDosageEffectReference
Trypanosoma cruzi infection in miceAcute phase infected miceNot specifiedSignificant decrease in circulating parasites (50-71%)

Experimental Protocols

Isolation of this compound from Smallanthus sonchifolius Leaves

Method: High-Performance Liquid Chromatography (HPLC)

  • Extraction:

    • Finely ground dried leaves of Smallanthus sonchifolius (100 g) are extracted with chloroform at room temperature for one minute using a rinse extraction method.

    • The resulting filtrate is concentrated using a rotary evaporator to yield a crude extract.

  • Crystallization:

    • The crude extract is dissolved in methanol, and distilled water is slowly added to precipitate less polar compounds.

    • The filtrate is evaporated, and the resulting thick extract is dissolved in methanol and stored at -20°C for three days to induce crystallization.

    • The obtained crystals are washed with cold diethyl ether.

  • Preparative HPLC:

    • The crystals are further purified by preparative HPLC.

    • Column: C18 (150 x 7.8 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water in a gradient elution.

    • Detection: UV at 210 nm.

    • Fractions corresponding to this compound are collected and concentrated.

In Vitro α-Glucosidase Inhibition Assay

Method: Spectrophotometric determination of p-nitrophenol release.

  • Reagents:

    • α-glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

    • p-nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

    • Phosphate buffer (50 mM, pH 6.8)

    • Sodium carbonate (1 M)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Acarbose (positive control)

  • Procedure:

    • In a 96-well microplate, add 20 µL of this compound solution at various concentrations.

    • Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer).

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

NF-κB Reporter Assay

Method: Luciferase-based reporter gene assay.

  • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-luc).

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

    • Incubate for a further period (e.g., 6-24 hours) to allow for luciferase expression.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • The inhibition of NF-κB activity is determined by the reduction in luciferase signal in this compound-treated cells compared to the stimulated control.

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

Method: Broth Microdilution Method.

  • Materials:

    • Bacterial strain (e.g., Staphylococcus aureus)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • This compound stock solution

    • 96-well microtiter plates

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway Inhibition by this compound

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - this compound dilutions - α-glucosidase solution - pNPG solution - Buffers Pre-incubation Pre-incubate this compound with α-glucosidase (37°C, 10 min) Reagents->Pre-incubation Reaction Add pNPG to initiate reaction (37°C, 20 min) Pre-incubation->Reaction Termination Stop reaction with Na2CO3 Reaction->Termination Measurement Measure Absorbance at 405 nm Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 value Calculation->IC50

References

Enhydrin: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin is a naturally occurring sesquiterpene lactone belonging to the germacranolide subclass. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-diabetic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance, detailed experimental protocols for its extraction and quantification, and a hypothesized signaling pathway based on current research.

Natural Sources and Abundance

This compound has been primarily isolated from two plant species belonging to the Asteraceae family: Enhydra fluctuans and Smallanthus sonchifolius (commonly known as yacon). While both are recognized sources, the reported abundance of this compound varies significantly between them.

Enhydra fluctuans, a semi-aquatic herb, is known to contain this compound, though specific quantitative data on its abundance in this plant is not extensively documented in current literature.[1][2] Phytochemical analyses have confirmed its presence alongside other sesquiterpene lactones like fluctuanin and fluctuandin.[3][4]

Smallanthus sonchifolius, a perennial plant native to the Andes, is a well-documented and quantitatively analyzed source of this compound. Studies have shown that the leaves of S. sonchifolius are particularly rich in this compound. The concentration of this compound can be influenced by factors such as the geographical origin of the plant and the extraction method employed.

Quantitative Abundance of this compound in Smallanthus sonchifolius
Plant MaterialExtraction MethodThis compound ContentReference
Dried LeavesNot specified0.97%[5]
Ethanolic Extract (Ykal sample)Maceration with 90% ethanol1.67%[6]
Ethanolic Extract (Ycin sample)Maceration with 90% ethanol1.26%[6]
Leaf Rinse ExtractRinsing with solvent0.67 mg/mL[5]
Glandular Trichome ExtractNot specified0.07 mg/mL[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from its natural sources.

Extraction and Isolation of this compound from Smallanthus sonchifolius Leaves

This protocol is adapted from a method utilizing rinse extraction followed by crystallization and preparative HPLC.[6]

Materials and Reagents:

  • Dried and powdered leaves of Smallanthus sonchifolius

  • Chloroform

  • Methanol (p.a. grade)

  • Distilled water

  • Diethyl ether (cold)

  • Rotary evaporator

  • Freezer (-20°C)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Rinse Extraction:

    • Immerse 100 g of dried, powdered yacon leaves in chloroform for 1-2 minutes with agitation. This short duration selectively extracts compounds from the leaf surface, where this compound is concentrated in glandular trichomes.[6]

    • Filter the solution to remove the plant material.

    • Concentrate the filtrate using a rotary evaporator until a thick extract is obtained.[6]

  • Initial Purification and Crystallization:

    • Dissolve the thick extract in 35 mL of methanol.

    • Slowly add 15 mL of distilled water to the methanolic solution to precipitate out less polar compounds.

    • Separate the precipitate and evaporate the remaining filtrate.

    • Dissolve the resulting thick extract in methanol and store it in a freezer at -20°C for three days to induce crystallization of this compound and other sesquiterpene lactones.[6]

    • Wash the obtained crystals three times with cold diethyl ether.

  • Preparative HPLC for Pure this compound Isolation:

    • Further purify the crystalline mixture using a preparative HPLC system equipped with a C18 column (e.g., 150 x 7.8 mm, 5 µm).[6]

    • Employ a gradient elution with a mobile phase of acetonitrile and water to separate this compound from other closely related compounds like uvedalin.[6]

    • Collect the fractions corresponding to the this compound peak and evaporate the solvent to obtain the pure compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound in plant extracts.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Isocratic elution with 60% water and 40% acetonitrile.[6]

  • Flow Rate: 1 mL/min.[6]

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh the dried plant extract.

  • Dissolve the extract in methanol to a final concentration of 0.1%.[6]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.[7]

Procedure:

  • Prepare a series of standard solutions of pure this compound of known concentrations in methanol.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Quantification of this compound by Thin-Layer Chromatography (TLC) - Densitometry

This method provides an alternative for the quantification of this compound.[8]

Instrumentation and Materials:

  • TLC plates pre-coated with silica gel GF254.[8]

  • Developing chamber.

  • Densitometer capable of scanning at 210 nm.

  • Micropipettes.

Chromatographic Conditions:

  • Stationary Phase: TLC plates silica gel GF254.[8]

  • Mobile Phase: Chloroform:Hexane (10:1 v/v).[8]

  • Detection Wavelength: 210 nm.[8]

Sample Preparation:

  • Prepare a standard stock solution of pure this compound in a suitable solvent (e.g., chloroform or methanol).

  • Prepare the sample extract by dissolving a known amount in the same solvent.

Procedure:

  • Apply known volumes of the standard solution at different concentrations and the sample solution as bands onto the TLC plate.

  • Develop the plate in a saturated developing chamber with the mobile phase until the solvent front reaches a predetermined height.

  • Air dry the developed plate.

  • Scan the plate using a densitometer at 210 nm.

  • Generate a calibration curve from the peak areas of the standard bands.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Hypothesized Signaling Pathway

Currently, there is a lack of direct experimental evidence elucidating a comprehensive signaling pathway for this compound. The primary established mechanism of action for its anti-diabetic effect is the direct inhibition of the α-glucosidase enzyme, which is involved in carbohydrate digestion.

However, extracts of Enhydra fluctuans, which contain this compound, have demonstrated anti-inflammatory properties. A key signaling pathway central to inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Based on this indirect evidence, a hypothesized mechanism of action for this compound's potential anti-inflammatory effects is proposed to involve the inhibition of the NF-κB signaling pathway. It is crucial to note that this pathway is speculative and requires experimental validation. In silico molecular docking studies could provide further insights into the potential interaction of this compound with key proteins in this pathway.[9][10][11]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with demonstrated anti-diabetic activity and potential anti-inflammatory effects. This guide provides a foundational understanding of its natural sources, with a notable abundance in Smallanthus sonchifolius. The detailed experimental protocols for extraction and quantification using HPLC and TLC-Densitometry offer practical guidance for researchers. While the precise molecular mechanisms of this compound are still under investigation, the hypothesized inhibition of the NF-κB pathway provides a direction for future research into its anti-inflammatory potential. Further studies are warranted to quantify this compound in Enhydra fluctuans and to experimentally validate its interaction with cellular signaling pathways to fully elucidate its therapeutic potential.

References

The Biosynthesis of Enhydrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Enhydrin, a sesquiterpene lactone of the melampolide type, is a major bioactive compound found in the leaves of Smallanthus sonchifolius (yacon). Exhibiting a range of biological activities, including anti-diabetic and anti-inflammatory properties, the biosynthesis of this compound is of significant interest to researchers in natural product chemistry, drug development, and plant biotechnology. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current knowledge on sesquiterpene lactone biosynthesis in the Asteraceae family. It details the proposed enzymatic steps, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and includes visualizations of the metabolic route and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the biosynthesis and biotechnological production of this compound and related compounds.

Introduction

Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids characteristic of the Asteraceae family, with over 5,000 known structures.[1] These compounds are renowned for their wide spectrum of biological activities. This compound, a prominent STL found in Smallanthus sonchifolius, has been identified as a key contributor to the plant's medicinal properties.[2][3] Understanding its biosynthetic pathway is crucial for several reasons: it can enable the development of biotechnological platforms for sustainable production, facilitate the discovery of novel related compounds, and provide insights into the regulation of secondary metabolism in medicinal plants. This guide synthesizes the current understanding of STL biosynthesis to propose a detailed pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of sesquiterpene lactone formation in Asteraceae, which can be divided into three main stages:

Stage 1: Formation of the Sesquiterpene Backbone

The pathway begins with the universal C15 precursor of sesquiterpenes, farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[4] The first committed step in the biosynthesis of many germacrane-derived STLs is the cyclization of FPP to (+)-germacrene A.[5] This reaction is catalyzed by a sesquiterpene synthase, specifically (+)-germacrene A synthase (GAS).

Stage 2: Oxidative Modifications of the Germacrene A Scaffold

Following its formation, (+)-germacrene A undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).[6] The initial oxidation step is the conversion of germacrene A to germacrene A acid. This is followed by hydroxylation reactions at specific positions on the germacrane ring, which are critical for the subsequent lactonization and formation of the diverse array of STLs. For melampolides like this compound, specific hydroxylations are expected to occur.

Stage 3: Lactonization and Tailoring Reactions

The final stages of this compound biosynthesis involve the formation of the characteristic γ-lactone ring, a hallmark of STLs. This is typically catalyzed by a specific type of CYP450 enzyme.[7] Subsequent tailoring reactions, such as acylation and epoxidation, lead to the final structure of this compound. The biosynthesis of the closely related compound, uvedalin, likely shares a significant portion of this pathway.[8]

Enhydrin_Biosynthesis cluster_0 Core Terpenoid Pathway cluster_1 Sesquiterpene Backbone Formation cluster_2 Oxidative Modifications cluster_3 Lactonization and Tailoring IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GermacreneA (+)-Germacrene A FPP->GermacreneA (+)-Germacrene A Synthase (GAS) GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO, CYP71AV) Hydroxy_GermacreneA_acid Hydroxylated Germacrene A Acid Intermediate GermacreneA_acid->Hydroxy_GermacreneA_acid Cytochrome P450s (CYPs) Melampolide_core Melampolide Core Structure Hydroxy_GermacreneA_acid->Melampolide_core Lactone Synthase (CYP) Uvedalin Uvedalin Melampolide_core->Uvedalin Tailoring Enzymes (e.g., Acyltransferases) This compound This compound Uvedalin->this compound Epoxidase

Figure 1: Proposed Biosynthetic Pathway of this compound.

Quantitative Data

Quantitative analysis of this compound and the related compound Uvedalin in Smallanthus sonchifolius leaves has been performed using various analytical techniques. The concentrations can vary depending on the plant's growing conditions, age, and the extraction method employed.

CompoundPlant MaterialExtraction MethodConcentrationReference
This compoundDried LeavesLeaf Rinse0.97% (w/w)[1]
This compoundFresh LeavesNot specified0.74 mg/g[2]
UvedalinFresh LeavesNot specified0.21 mg/g[2]
This compoundEthanolic Extract (90%)Maceration1.26 - 1.67% (w/w)[2]
UvedalinEthanolic Extract (90%)Maceration0.59 - 0.88% (w/w)[2]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes
  • RNA Sequencing and Transcriptome Assembly:

    • Extract total RNA from young leaves and glandular trichomes of S. sonchifolius, where STLs are synthesized.[2][8]

    • Perform high-throughput RNA sequencing (RNA-Seq).

    • Assemble the transcriptome de novo to obtain full-length transcripts of putative biosynthetic genes.

  • Identification of Candidate Genes:

    • Perform BLAST searches of the assembled transcriptome against known sesquiterpene synthase (STS) and cytochrome P450 (CYP450) sequences from other Asteraceae species.

    • Identify candidate GAS and CYP450 genes based on sequence homology.

  • Gene Cloning:

    • Design gene-specific primers based on the identified transcript sequences.

    • Amplify the full-length open reading frames (ORFs) from cDNA using PCR.

    • Clone the amplified ORFs into suitable expression vectors.

In Vitro Characterization of Enzymes
  • Heterologous Expression:

    • Express the cloned candidate genes in a suitable heterologous host, such as E. coli for STSs or Saccharomyces cerevisiae for CYP450s.

  • Enzyme Assays:

    • For GAS:

      • Incubate the purified recombinant GAS enzyme with FPP.

      • Extract the reaction products with an organic solvent (e.g., hexane).

      • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of (+)-germacrene A.

    • For CYP450s:

      • Perform in vitro assays using microsomes isolated from the recombinant yeast expressing the candidate CYP450.

      • Provide the substrate (e.g., germacrene A, germacrene A acid) and a necessary redox partner (e.g., NADPH-cytochrome P450 reductase).

      • Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated intermediates and the final lactone product.

In Vivo Functional Analysis
  • Virus-Induced Gene Silencing (VIGS):

    • Clone fragments of the candidate genes into a VIGS vector.

    • Infiltrate young S. sonchifolius plants with Agrobacterium tumefaciens carrying the VIGS constructs.

    • After a few weeks, collect leaf samples from silenced and control plants.

    • Analyze the metabolite profiles of the silenced plants by HPLC or LC-MS to observe the reduction in this compound and the accumulation of potential precursors.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 In Vitro Characterization cluster_2 In Vivo Validation A1 RNA Extraction from S. sonchifolius A2 RNA-Seq & Transcriptome Assembly A1->A2 A3 Candidate Gene Identification (BLAST) A2->A3 A4 Gene Cloning A3->A4 B1 Heterologous Expression (E. coli / Yeast) A4->B1 C1 Virus-Induced Gene Silencing (VIGS) A4->C1 B2 Enzyme Assays B1->B2 B3 Product Identification (GC-MS / LC-MS) B2->B3 C3 Pathway Confirmation B3->C3 C2 Metabolite Profiling of Silenced Plants C1->C2 C2->C3

Figure 2: Experimental Workflow for Pathway Elucidation.

Conclusion and Future Perspectives

While the general biosynthetic route to this compound can be postulated with a reasonable degree of confidence based on our understanding of sesquiterpene lactone biosynthesis in the Asteraceae, the specific enzymes involved in Smallanthus sonchifolius remain to be definitively identified and characterized. The experimental protocols outlined in this guide provide a roadmap for researchers to elucidate the complete biosynthetic pathway of this compound. This knowledge will be instrumental for the metabolic engineering of this valuable medicinal compound in either its native plant or in microbial hosts, paving the way for its sustainable production and further pharmacological investigation. Future research should focus on the regulatory networks governing this compound biosynthesis, including the identification of transcription factors that control the expression of the pathway genes, to enable a more holistic approach to enhancing its production.

References

A Technical Guide to Enhydrin: Molecular Docking and Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for investigating the molecular interactions and identifying the biological targets of Enhydrin, a sesquiterpene lactone with significant therapeutic potential. This guide details both computational (in silico) and experimental approaches, offering structured protocols and data presentation formats to aid in research and development.

Introduction to this compound

This compound is a naturally occurring sesquiterpene lactone primarily isolated from plants of the Asteraceae family, such as Smallanthus sonchifolius (yacon).[1][2][3] Its molecular formula is C₂₃H₂₈O₁₀ and it has a molecular weight of approximately 464.5 g/mol .[4][5] Pre-clinical studies have highlighted several biological activities of this compound, suggesting its potential as a therapeutic agent. These activities include anti-diabetic, anti-inflammatory, antibacterial, and antiparasitic effects.[1][2][6][7][8] Notably, research has pointed towards its ability to inhibit key signaling molecules such as Nuclear Factor-kappa B (NF-kB) and Dipeptidyl Peptidase-4 (DPP-4), which are implicated in inflammation and diabetes, respectively.[1][2][8]

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₂₃H₂₈O₁₀ PubChem CID: 5281441[4]
Molecular Weight 464.5 g/mol PubChem CID: 5281441[4]
IUPAC Name methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylate PubChem CID: 5281441[4]

| Known Source | Smallanthus sonchifolius (Yacon) | Schorr et al., 2005[3] |

In Silico Approach: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (this compound) when bound to a target protein.[9][10] This method is instrumental in structure-based drug design for elucidating interaction mechanisms and screening for potential biological targets.[11][12]

Logical Workflow for Molecular Docking

The following diagram illustrates the typical workflow for performing a molecular docking study with this compound.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Protein Structure Acquisition (e.g., PDB) PDB_Prep 3. Protein Preparation (Add H, Remove Water) PDB->PDB_Prep LIG 2. Ligand Structure Acquisition (e.g., PubChem) LIG_Prep 4. Ligand Preparation (Energy Minimization) LIG->LIG_Prep GRID 5. Grid Box Generation (Define Active Site) PDB_Prep->GRID LIG_Prep->GRID DOCK 6. Run Docking Simulation (e.g., AutoDock Vina) GRID->DOCK POSE 7. Pose Analysis (Binding Modes) DOCK->POSE SCORE 8. Scoring & Ranking (Binding Affinity) POSE->SCORE INTERACTION 9. Interaction Analysis (H-bonds, Hydrophobic) SCORE->INTERACTION

Caption: Workflow for a typical in silico molecular docking experiment.

Experimental Protocol: Molecular Docking of this compound

This protocol provides a generalized methodology for docking this compound against a putative protein target (e.g., NF-kB p50/p65 heterodimer).

  • Preparation of the Target Protein:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein using software such as AutoDock Tools or Chimera. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.[13]

    • Save the prepared protein structure in the appropriate format (e.g., PDBQT).

  • Preparation of the Ligand (this compound):

    • Obtain the 3D structure of this compound from a database like PubChem (CID 5281441).[4]

    • Use a molecular modeling tool (e.g., Avogadro, ChemDraw) to check the structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds to allow for conformational flexibility during the docking process.[13]

    • Save the prepared ligand in the PDBQT format.

  • Grid Generation and Docking:

    • Define the binding site on the target protein. This can be based on the location of a known inhibitor or predicted using binding site identification tools.

    • Generate a grid box that encompasses the defined active site. The grid defines the space where the docking algorithm will search for binding poses.

    • Perform the docking simulation using software like AutoDock Vina.[12] The software will systematically sample conformations of this compound within the grid box and rank them using a scoring function.[10]

  • Analysis of Results:

    • Analyze the output files to identify the binding poses with the lowest binding energy scores.

    • Visualize the top-ranked poses using software like PyMOL or VMD to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Data Presentation: Docking Results

Quantitative results from a docking study should be summarized for clear comparison.

Table 2: Example Molecular Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Interacting Residues (Hydrogen Bonds) Other Key Interacting Residues (Hydrophobic, van der Waals)
NF-kB (p50) -8.5 Arg-57, Gln-243 Leu-58, Tyr-150, Val-121
DPP-4 -7.9 Ser-630, Tyr-547 Phe-357, Arg-125, Tyr-662

| COX-2 | -9.1 | Tyr-385, Ser-530 | Leu-352, Val-523, Ala-527 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Target Identification and Validation

While docking provides valuable predictions, experimental validation is crucial to confirm the direct binding and functional relevance of these interactions.

Workflow for Target Identification and Validation

The diagram below outlines a comprehensive workflow for identifying and validating the biological targets of this compound.

G cluster_id Target Identification cluster_val Target Validation cluster_out Outcome START Bioactive Compound (this compound) AFFINITY Affinity-based Methods (e.g., Epoxy-Sepharose Beads) START->AFFINITY PULLDOWN Cell Lysate Pulldown AFFINITY->PULLDOWN MS Mass Spectrometry (LC-MS/MS) PULLDOWN->MS HITS Potential Target 'Hits' MS->HITS BINDING Direct Binding Assays (SPR, ITC) HITS->BINDING CELL Cell-based Functional Assays (e.g., Reporter Assay) HITS->CELL STRUCTURAL Structural Biology (X-ray, NMR) BINDING->STRUCTURAL VALIDATED Validated Target BINDING->VALIDATED CELL->VALIDATED

Caption: Experimental workflow for target identification and validation.

Experimental Protocols

This method uses an immobilized version of this compound to capture its binding partners from a cell lysate.[14]

  • Immobilization: Covalently link this compound to a solid support matrix (e.g., Epoxy-activated Sepharose beads) via one of its reactive groups (e.g., hydroxyl).

  • Cell Lysate Preparation: Prepare a total protein extract from a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies).

  • Incubation: Incubate the this compound-conjugated beads with the cell lysate to allow for protein binding. Use unconjugated beads as a negative control.

  • Washing: Wash the beads extensively with buffer to remove non-specific binders.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS).

SPR is a label-free technique to measure real-time binding kinetics and affinity.

  • Protein Immobilization: Immobilize the purified, potential target protein onto a sensor chip surface.

  • Ligand Injection: Flow a series of different concentrations of this compound over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the immobilized protein. This generates a sensorgram showing association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ).

Data Presentation: Binding Assay Results

Quantitative data from binding validation experiments should be tabulated for clarity.

Table 3: Example SPR Binding Kinetics Data for this compound

Target Protein Association Rate (kₐ) (M⁻¹s⁻¹) Dissociation Rate (kₔ) (s⁻¹) Dissociation Constant (Kᴅ) (nM)
NF-kB (p65) 1.5 x 10⁵ 3.2 x 10⁻³ 21.3

| DPP-4 | 8.9 x 10⁴ | 7.4 x 10⁻³ | 83.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Potential Signaling Pathway: NF-kB Inhibition

The reported anti-inflammatory activity of this compound suggests interference with the NF-kB signaling pathway, a central regulator of inflammation.[2] Molecular docking and subsequent validation could confirm if this compound directly binds to components of this pathway, such as the p50/p65 heterodimer, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

G cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_Cytoplasm NF-κB (p50/p65) (Inactive) IkB->NFkB_Cytoplasm NFkB_Nucleus NF-κB (p50/p65) (Active) NFkB_Cytoplasm->NFkB_Nucleus Translocation Transcription Gene Transcription (TNF-α, IL-6, COX-2) NFkB_Nucleus->Transcription Induces Nucleus Nucleus This compound This compound This compound->NFkB_Cytoplasm Potential Inhibition

Caption: Potential inhibition of the NF-kB signaling pathway by this compound.

Conclusion

This compound presents a promising scaffold for the development of new therapeutics. A systematic approach combining in silico molecular docking with rigorous experimental target identification and validation is essential to fully elucidate its mechanism of action. This guide provides the foundational workflows, protocols, and data management structures necessary for researchers to undertake a comprehensive investigation of this compound, accelerating its journey from a natural product to a potential clinical candidate.

References

Pharmacokinetics and Metabolism of Enhydrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Enhydrin is a known natural product isolated from plants such as Smallanthus sonchifolius.[1] While its chemical structure is identified, comprehensive public data on its pharmacokinetics and metabolism is not available.[2] This document, therefore, serves as a representative technical guide, presenting scientifically plausible data and methodologies that would be typical for a compound of this nature in a drug development context. The data herein is illustrative and should be regarded as a hypothetical case study.

Introduction

This compound is a sesquiterpene lactone with the molecular formula C₂₃H₂₈O₁₀.[2][3] Its complex structure, featuring multiple ester linkages and stereocenters, suggests potential for significant metabolic transformation and presents unique challenges and opportunities in drug development. This guide provides an in-depth overview of the hypothetical absorption, distribution, metabolism, and excretion (ADME) properties of this compound, based on simulated preclinical data.

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound were characterized following intravenous and oral administration in Sprague-Dawley rats. The key findings are summarized below.

2.1 Quantitative Pharmacokinetic Data

The following tables present the mean pharmacokinetic parameters of this compound.

Table 1: Single Intravenous (1 mg/kg) and Oral (10 mg/kg) Dose Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=6)

Parameter Intravenous (IV) Oral (PO)
Dose (mg/kg) 1 10
Cₘₐₓ (ng/mL) 450.2 ± 55.8 185.6 ± 42.1
Tₘₐₓ (h) 0.08 (5 min) 0.75
AUC₀₋ₜ (ng·h/mL) 895.4 ± 98.2 1102.7 ± 150.3
AUC₀₋ᵢₙf (ng·h/mL) 910.6 ± 105.5 1145.9 ± 162.8
t₁/₂ (h) 2.1 ± 0.4 2.5 ± 0.6
CL (L/h/kg) 1.1 ± 0.1 -
Vd (L/kg) 3.2 ± 0.5 -

| F (%) | - | 12.6 |

Data are presented as mean ± standard deviation. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Distribution Characteristics of this compound

Parameter Value
Plasma Protein Binding (%) 92.5 (Human), 88.1 (Rat)

| Blood-to-Plasma Ratio | 0.95 |

Metabolism

In vitro and in vivo studies indicate that this compound is extensively metabolized. The primary metabolic pathways involve hydrolysis of its ester groups, followed by Phase II conjugation.

3.1 Metabolic Pathways

The two primary sites for metabolic transformation are the acetyl and the dimethyloxirane-carboxylate ester linkages. Hydrolysis at these positions by carboxylesterases (CES) forms the primary metabolites, M1 and M2. These metabolites can then undergo glucuronidation via UDP-glucuronosyltransferases (UGTs) to form more polar conjugates (M3 and M4) for excretion.

This compound This compound M1 M1 (Deacetyl-Enhydrin) This compound->M1 CES1/2 (Hydrolysis) M2 M2 (Hydrolyzed Sidechain) This compound->M2 CES1/2 (Hydrolysis) M3 M3 (M1-Glucuronide) M1->M3 UGT1A1/1A9 (Glucuronidation) M4 M4 (M2-Glucuronide) M2->M4 UGT1A1/1A9 (Glucuronidation) Excretion Excretion (Urine & Feces) M3->Excretion M4->Excretion P1 Phase I Metabolism P2 Phase II Metabolism start Start acclimatize Acclimatize & Cannulate Sprague-Dawley Rats start->acclimatize dose_iv IV Dosing (1 mg/kg) acclimatize->dose_iv dose_po PO Dosing (10 mg/kg) acclimatize->dose_po sampling Serial Blood Sampling (0-24h) dose_iv->sampling dose_po->sampling centrifuge Plasma Separation (Centrifugation) sampling->centrifuge store Store Plasma @ -80°C centrifuge->store analyze LC-MS/MS Analysis store->analyze calculate Calculate PK Parameters (NCA) analyze->calculate end End calculate->end

References

Methodological & Application

Application Notes & Protocols for Enhydrin Extraction from Yacon (Smallanthus sonchifolius) Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yacon (Smallanthus sonchifolius), a plant native to the Andean regions of South America, has garnered significant interest in the scientific community for its medicinal properties.[1][2] The leaves of the yacon plant are a rich source of bioactive compounds, most notably the sesquiterpene lactone, enhydrin.[3][4] this compound is a promising therapeutic agent, with studies demonstrating its potential in the management of diabetes and its complications.[5][6] This document provides detailed protocols for the extraction, isolation, and quantification of this compound from yacon leaves, as well as an overview of its known biological activities and associated signaling pathways.

Quantitative Data Summary

The concentration of this compound in yacon leaves can vary depending on the geographical origin and the extraction method employed. The following tables summarize key quantitative data from various studies.

Table 1: this compound Content in Yacon Leaves and Extracts

Sample TypeThis compound ContentReference
Dried Yacon Leaves0.97%[6][7]
Fresh Yacon Leaves0.74 mg/g[6]
Ethanolic Extract (Ykal)1.67%[5][6]
Ethanolic Extract (Ycin)1.26%[5][6]
Leaf Rinse Extract0.67 mg/mL[7]

Table 2: HPLC-UV Method Validation for this compound Quantification

ParameterValueReference
Linearity (R²)> 0.9999[6][8]
Limit of Detection (LOD)0.52 µg/mL[6][8]
Limit of Quantification (LOQ)1.57 µg/mL[6][8]
Recovery101.46%[6][8]
Repeatability (%RSD)0.30%[6][8]

Table 3: TLC-Densitometry Method Validation for this compound Quantification

ParameterValueReference
Linearity (R²)0.9998[9]
Limit of Detection (LOD)80.57 µg/mL[9]
Limit of Quantification (LOQ)244.1 µg/mL[9]
Accuracy (Recovery)97–107%[9]
Precision (%RSD)< 3%[9]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Yacon Leaves

This protocol outlines a general procedure for the extraction of this compound using various solvents. The choice of solvent can influence the extraction yield, with ethanolic extracts showing high concentrations of this compound.[6]

Materials:

  • Dried and powdered yacon leaves

  • Solvents: 70% Ethanol, Chloroform, or distilled water

  • Erlenmeyer flask with a cap

  • Reflux apparatus (optional, for heat extraction)

  • Shaker or magnetic stirrer

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Maceration (Cold Extraction):

    • Weigh 100 g of dried yacon leaf powder and place it in an Erlenmeyer flask.

    • Add 1 L of 70% ethanol to the flask.

    • Seal the flask and macerate for 72 hours at room temperature with occasional shaking.

    • Filter the extract through filter paper to separate the plant material.

    • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.

  • Rinse Extraction:

    • For a rapid extraction of compounds on the leaf surface, a rinse extraction method can be employed.[5][6]

    • Take 100 g of dried yacon leaf powder and rinse with chloroform at room temperature for one minute.[5]

    • Filter the rinsate to remove the plant material.

    • Evaporate the solvent to obtain the extract rich in surface compounds, including this compound.

  • Heat Extraction (Decoction):

    • Heat extraction can enhance the degradation of this compound.[3][4]

    • Accurately weigh 4 g of yacon leaves into an Erlenmeyer flask.[3]

    • Add 100 ml of distilled water and reflux for 1 hour.[3]

    • Allow the solution to cool to room temperature.

    • Filter the solution through a 0.45 µm Millipore film prior to analysis.[3]

G cluster_extraction This compound Extraction Workflow start Dried Yacon Leaves maceration Maceration (70% Ethanol, RT, 72h) start->maceration rinse Rinse Extraction (Chloroform, RT, 1 min) start->rinse decoction Decoction (Water, Reflux, 1h) start->decoction filtration Filtration maceration->filtration rinse->filtration decoction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract

This compound Extraction Workflow Diagram
Protocol 2: Isolation and Purification of this compound

Following crude extraction, this compound can be isolated and purified using chromatographic techniques.

Materials:

  • Crude yacon leaf extract

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 column (e.g., 150 mm × 7.8 mm, 5 µm)

  • Mobile phase: Acetonitrile and Water

  • Freeze-dryer (lyophilizer)

Procedure:

  • Freeze Crystallization:

    • The crude extract can be subjected to freeze crystallization at -20°C to facilitate the initial separation of this compound and uvedalin.[6][8]

  • Preparative HPLC:

    • Dissolve the partially purified extract in the mobile phase.

    • Inject the sample into the preparative HPLC system.

    • Employ a gradient elution with acetonitrile and water on a C18 column.[6][8] A typical gradient could be:

      • 0-5 min: 10% Acetonitrile

      • 5-25 min: 10-60% Acetonitrile

      • 25-30 min: 60-90% Acetonitrile

      • 30-35 min: 90% Acetonitrile

      • 35-40 min: Re-equilibration to 10% Acetonitrile

    • Monitor the elution at 210 nm.

    • Collect the fractions corresponding to the this compound peak.

    • Combine the this compound-rich fractions and remove the solvent, for instance, by freeze-drying, to obtain pure this compound.

G cluster_purification This compound Purification Workflow crude_extract Crude Extract freeze_crystallization Freeze Crystallization (-20°C) crude_extract->freeze_crystallization prep_hplc Preparative HPLC (C18 Column, ACN:H2O) freeze_crystallization->prep_hplc fraction_collection Fraction Collection (210 nm) prep_hplc->fraction_collection solvent_removal Solvent Removal (Freeze-Drying) fraction_collection->solvent_removal pure_this compound Pure this compound solvent_removal->pure_this compound

This compound Purification Workflow Diagram
Protocol 3: Quantification of this compound by HPLC-UV

This protocol describes a validated method for the quantitative analysis of this compound in yacon leaf extracts.[6][8]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm × 4.6 mm, 5 µm)

  • Mobile phase: 60% Water and 40% Acetonitrile

  • This compound standard of known purity

  • Yacon leaf extract sample

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound standard in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards of different concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the yacon leaf extract and dissolve it in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: 60% Water: 40% Acetonitrile

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis:

    • Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solution and record the peak area for this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Biological Activity and Signaling Pathways

This compound and yacon leaf extracts exhibit a range of biological activities, including anti-diabetic, anti-inflammatory, and antioxidant effects.

Anti-diabetic Activity

Yacon leaf extracts have been shown to reduce blood glucose levels and increase insulin sensitivity.[5] One of the proposed mechanisms for this anti-diabetic effect is the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.[5][10]

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory properties of this compound are associated with the inhibition of the NF-κB transcription factor.[1] Yacon leaf extracts also demonstrate significant antioxidant activity by scavenging free radicals and reducing oxidative stress, which is beneficial in diabetic conditions.[11] In the context of diabetic nephropathy, yacon leaf extract has been shown to exert protective effects by modulating the TGF-β1/SMAD signaling pathway, leading to anti-fibrotic and anti-inflammatory responses.[12]

G cluster_pathway Yacon Leaf Extract Signaling Pathways cluster_dpp4 Anti-diabetic cluster_nfkb Anti-inflammatory cluster_smad Anti-fibrotic (Diabetic Nephropathy) yle Yacon Leaf Extract (this compound) dpp4 DPP-4 Inhibition yle->dpp4 nfkb NF-κB Inhibition yle->nfkb tgfb1 TGF-β1 yle->tgfb1 smad7 SMAD7 yle->smad7 glucose Reduced Blood Glucose dpp4->glucose inflammation Reduced Inflammation nfkb->inflammation smad23 SMAD2/3 Activation tgfb1->smad23 smad4 SMAD4 smad23->smad4 fibrosis Reduced Fibrosis smad4->fibrosis smad7->smad23

Yacon Leaf Extract Signaling Pathways

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Enhydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Enhydrin, a bioactive sesquiterpene lactone. This compound, primarily found in plant species such as Smallanthus sonchifolius (yacón), has garnered significant interest for its potential therapeutic properties, including anti-diabetic effects.[1][2] The described protocol provides a reliable and reproducible methodology for the determination of this compound in plant extracts and other matrices, making it a valuable tool for quality control, phytochemical analysis, and drug development.

Introduction

This compound is a sesquiterpene lactone with the molecular formula C23H28O10.[3][4] It is a major bioactive compound found in the leaves of Smallanthus sonchifolius, commonly known as yacón.[2] Research has highlighted the potential of this compound as an anti-diabetic agent, making its accurate quantification crucial for the standardization of herbal medicines and the development of new pharmaceuticals.[1][2] High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of complex mixtures, making it the ideal technique for quantifying this compound in plant-derived samples.[2] This document provides a comprehensive protocol for an HPLC-UV method that has been validated for its linearity, precision, accuracy, and sensitivity.[2]

Experimental Workflow

Enhydrin_HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Plant Material (e.g., Smallanthus sonchifolius leaves) Extraction Extraction (Maceration or Rinsing) Sample->Extraction Filtration Filtration Extraction->Filtration Sample_Prep_Final Sample for Injection Filtration->Sample_Prep_Final Injection Injection into HPLC System Sample_Prep_Final->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (External Standard Calibration) Integration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • Ethanol (analytical grade)

  • Syringe filters (0.45 µm)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the quantification of this compound.

ParameterCondition
Column Sunfire C18 (250 x 4.6 mm, 5 µm)[2]
Mobile Phase 60% Water : 40% Acetonitrile[2]
Flow Rate 1.0 mL/min[2]
Column Temperature Ambient
Detection Wavelength 210 nm[2]
Injection Volume 10 - 20 µL
Run Time Approximately 30 minutes[2]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 ppm): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from approximately 1 to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following protocols describe two methods for extracting this compound from plant material.

Protocol 1: Maceration Extraction of Dried Leaves [2]

  • Mill and sieve dried plant leaves to obtain a fine powder (e.g., 40 mesh).[2]

  • Accurately weigh a portion of the powdered plant material.

  • Perform maceration using 50%, 70%, or 90% ethanol with heating at 60 °C for one hour.[2]

  • Filter the extract and evaporate the solvent to obtain a thick extract.[2]

  • Dissolve a known weight of the extract in methanol to a final concentration of 0.1%.[2]

  • Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.[5]

Protocol 2: Leaf Rinse Extraction [1]

  • For a rapid analysis, a small piece of a dried leaf can be rinsed.[1]

  • The rinsing solvent (e.g., methanol or ethanol) is then collected.

  • The solvent is evaporated, and the residue is reconstituted in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[5]

HPLC Analysis and Quantification
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[2] The validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (R²) > 0.99[2]
Precision (%RSD) < 2%[2]
Accuracy (% Recovery) Within acceptable limits (e.g., 98-102%)[2]
Limit of Detection (LOD) To be determined empirically, but demonstrated to be low.[2]
Limit of Quantification (LOQ) To be determined empirically, but demonstrated to be low.[2]

Signaling Pathway (Illustrative)

While this compound's mechanism of action is still under investigation, a hypothetical signaling pathway involved in its potential anti-diabetic effects is illustrated below. This diagram is for conceptual understanding and does not represent a definitively proven pathway.

Enhydrin_Signaling This compound This compound Receptor Cellular Receptor (Hypothetical) This compound->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Glucose_Uptake Increased Glucose Uptake Signaling_Cascade->Glucose_Uptake Insulin_Secretion Modulation of Insulin Secretion Signaling_Cascade->Insulin_Secretion Biological_Effect Anti-diabetic Effect Glucose_Uptake->Biological_Effect Insulin_Secretion->Biological_Effect

Caption: Hypothetical signaling pathway of this compound's anti-diabetic action.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound in various samples, particularly from plant extracts. The method is specific, accurate, and precise, making it suitable for routine quality control analysis and research applications in the fields of natural product chemistry and drug development. Adherence to the outlined protocols will ensure reproducible and accurate results for the determination of this promising bioactive compound.

References

Application Notes and Protocols for the Synthesis of Enhydrin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin is a naturally occurring sesquiterpene lactone of the germacranolide subtype, isolated from the medicinal plant Enhydra fluctuans.[1] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, potent cytotoxic effects against various cancer cell lines.[2] The complex structure of this compound presents multiple reactive sites, making it an attractive scaffold for semi-synthetic modifications to develop novel therapeutic agents with potentially improved efficacy and pharmacological profiles.

These application notes provide a comprehensive overview of the extraction of this compound from its natural source and propose detailed protocols for the semi-synthesis of novel this compound derivatives. Furthermore, methods for the evaluation of their biological activity, with a focus on anti-proliferative assays, are described.

Data Presentation: Biological Activity of this compound

The following table summarizes the reported anti-proliferative activity of this compound against a panel of human cancer cell lines. This data serves as a benchmark for evaluating the potency of newly synthesized derivatives.

CompoundCell LineCell TypeIC50 (µM)
This compoundCCRF-CEMLeukemia0.18
This compoundHCT-116Colon Carcinoma1.23
This compoundMDA-MB-231Breast Carcinoma2.56
This compoundU251Glioblastoma3.45
This compoundMRC-5Normal Lung Fibroblast17.34

Data sourced from Nguyen et al. (2019).[2]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Enhydra fluctuans

This protocol describes a general procedure for the extraction and isolation of this compound from the aerial parts of Enhydra fluctuans.

Materials:

  • Dried and powdered aerial parts of Enhydra fluctuans

  • n-Hexane

  • Methanol

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate gradients)

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard analytical equipment (balances, glassware, etc.)

Procedure:

  • Extraction:

    • Macerate the dried and powdered plant material (e.g., 1 kg) in n-hexane (e.g., 5 L) at room temperature for 72 hours to defat the plant material.

    • Filter the mixture and discard the n-hexane extract.

    • Air-dry the plant residue and then extract with methanol (e.g., 5 L) at room temperature for 72 hours with occasional shaking.

    • Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Fractionation:

    • Suspend the crude methanolic extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

    • Monitor the fractions by TLC for the presence of this compound (a reference standard is recommended). The sesquiterpene lactones are typically found in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness.

  • Isolation by Column Chromatography:

    • Subject the dried ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions and monitor by TLC. Combine fractions showing a prominent spot corresponding to this compound.

    • Further purify the combined fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.

    • Characterize the isolated this compound using spectroscopic methods (NMR, MS, IR) and by comparison with literature data.

Workflow for Extraction and Isolation of this compound

plant Dried & Powdered Enhydra fluctuans hexane_extraction Maceration with n-Hexane (Defatting) plant->hexane_extraction methanol_extraction Maceration with Methanol hexane_extraction->methanol_extraction concentrate_meoh Concentration (Rotary Evaporator) methanol_extraction->concentrate_meoh partition Solvent-Solvent Partitioning (Water/Ethyl Acetate) concentrate_meoh->partition concentrate_etoh Concentration of Ethyl Acetate Fraction partition->concentrate_etoh column_chromatography Silica Gel Column Chromatography concentrate_etoh->column_chromatography pure_this compound Pure this compound column_chromatography->pure_this compound

Caption: Workflow for the extraction and isolation of this compound.

Protocol 2: Semi-synthesis of this compound Derivatives

The structure of this compound offers several sites for chemical modification, including the ester functionalities and the α,β-unsaturated γ-lactone moiety. The following are proposed protocols for the synthesis of two types of derivatives based on reactions reported for similar sesquiterpene lactones.

A. Synthesis of Amine Adducts via Michael Addition

The α,β-unsaturated carbonyl group in the lactone ring is susceptible to Michael addition by nucleophiles such as amines. This reaction can be used to introduce a variety of amine-containing side chains.

Materials:

  • Pure this compound

  • Selected primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Stirring plate and magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 eq.) in the anhydrous solvent under an inert atmosphere.

  • Add the desired amine (1.1-1.5 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to yield the amine adduct derivative.

  • Characterize the structure of the synthesized derivative using spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS).

B. Synthesis of Hydrolyzed and Re-esterified Derivatives

The ester groups on the this compound scaffold can be selectively hydrolyzed and subsequently re-esterified with different acyl groups to generate a library of new derivatives.

Materials:

  • Pure this compound

  • Mild base for hydrolysis (e.g., potassium carbonate, sodium bicarbonate)

  • Solvent for hydrolysis (e.g., methanol/water mixture)

  • Acid for neutralization (e.g., dilute HCl)

  • Acylating agent (e.g., acid chloride or anhydride of choice)

  • Acylation catalyst (e.g., DMAP - 4-Dimethylaminopyridine)

  • Anhydrous solvent for acylation (e.g., dichloromethane)

  • Inert atmosphere

Procedure:

  • Hydrolysis:

    • Dissolve this compound in a mixture of methanol and water.

    • Add a mild base (e.g., K₂CO₃) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with dilute acid and extract the hydrolyzed product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the hydrolyzed this compound.

  • Re-esterification:

    • Dissolve the hydrolyzed this compound in anhydrous dichloromethane under an inert atmosphere.

    • Add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride) and a catalytic amount of DMAP.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

    • Characterize the final ester derivative by spectroscopic methods.

Proposed Semi-Synthetic Pathway for this compound Derivatives

This compound This compound Michael_Addition Michael Addition (R₂NH) This compound->Michael_Addition Hydrolysis Mild Basic Hydrolysis This compound->Hydrolysis Amine_Adduct Amine Adduct Derivative Michael_Addition->Amine_Adduct Hydrolyzed_this compound Hydrolyzed this compound Hydrolysis->Hydrolyzed_this compound Esterification Re-esterification (R-COCl, DMAP) Hydrolyzed_this compound->Esterification Ester_Derivative Ester Derivative Esterification->Ester_Derivative

Caption: Proposed semi-synthetic routes for this compound derivatives.

Protocol 3: In Vitro Anti-proliferative Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of the synthesized this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MDA-MB-231) and a normal cell line (e.g., MRC-5)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound derivatives and positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a series of dilutions of the synthesized derivatives and the positive control in the cell culture medium.

    • After 24 hours of cell seeding, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Workflow for In Vitro Anti-proliferative Assay

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay and Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add this compound Derivatives (Various Concentrations) incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Measure Absorbance add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT-based anti-proliferative assay.

Conclusion

The protocols and data presented in these application notes are intended to provide a solid foundation for researchers interested in the semi-synthesis and biological evaluation of this compound derivatives. The potent biological activity of the parent compound, coupled with the potential for diverse chemical modifications, highlights the promise of this natural product scaffold in the discovery of new and effective therapeutic agents. It is anticipated that the synthesis and screening of a library of this compound derivatives will lead to the identification of lead compounds with enhanced potency, selectivity, and drug-like properties.

References

Applications of Enhydrin in Diabetes Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin, a sesquiterpene lactone found in the leaves of Smallanthus sonchifolius (yacon), has emerged as a compound of interest in the field of diabetes research.[1][2] Preclinical studies have demonstrated its potential to modulate glucose metabolism, primarily through the inhibition of the α-glucosidase enzyme.[1][2] This mechanism of action positions this compound as a potential therapeutic agent for managing postprandial hyperglycemia, a key challenge in diabetes management.[1][2] These application notes provide an overview of this compound's known mechanisms, quantitative data from key experiments, and detailed protocols for its investigation in a research setting.

Mechanism of Action

The principal established mechanism of action for this compound in the context of diabetes is the inhibition of α-glucosidase.[1][2] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. By inhibiting α-glucosidase, this compound delays carbohydrate digestion, leading to a slower and lower rise in post-meal blood glucose levels.[1][2]

It is important to note that while the impact on α-glucosidase is documented, the direct effects of this compound on intracellular insulin signaling pathways and pancreatic β-cell function have not yet been extensively elucidated in published research. Further investigation is required to determine if this compound's therapeutic potential extends beyond its effects on carbohydrate absorption.

Data Presentation

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound.

Table 1: In Vitro α-Glucosidase Inhibition

Test SubstanceIC50 (μg/mL)
This compound134.17[1][2]
10% Yacon Leaf Decoction50.40[1][2]

IC50: The concentration of the substance that inhibits 50% of the enzyme activity.

Table 2: In Vivo Effect on Postprandial Hyperglycemia in Rats

Treatment GroupDosePeak Blood Glucose Reduction
Normal rats + 10% Yacon Leaf Decoction140 mg/kgSignificant decrease after sucrose load[1][2]
Normal rats + this compound0.8 mg/kgSignificant decrease after sucrose load[1][2]
Diabetic rats + 10% Yacon Leaf Decoction140 mg/kgSignificant decrease compared to diabetic control[1][2]
Diabetic rats + this compound0.8 mg/kgSignificant decrease compared to diabetic control[1][2]

Sucrose load administered was 2 g/kg body weight.

Mandatory Visualizations

Enhydrin_Mechanism_of_Action Carbohydrates Complex Carbohydrates (e.g., Sucrose) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Rapid Absorption This compound This compound This compound->Alpha_Glucosidase Inhibition

Mechanism of this compound Action

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activates GLUT4 GLUT4 Vesicles Akt->GLUT4 Promotes translocation Cell_Membrane Cell Membrane GLUT4->Cell_Membrane Glucose_Uptake Glucose Uptake Cell_Membrane->Glucose_Uptake

General Insulin Signaling Pathway

Experimental_Workflow Start Start: Hypothesis (this compound has anti-diabetic effects) In_Vitro In Vitro Studies: α-Glucosidase Inhibition Assay Start->In_Vitro IC50 Determine IC50 In_Vitro->IC50 In_Vivo In Vivo Studies: Animal Model of Diabetes (STZ-induced) IC50->In_Vivo OSTT Oral Sucrose Tolerance Test (OSTT) In_Vivo->OSTT Data_Analysis Data Analysis: Blood Glucose Levels, AUC OSTT->Data_Analysis Conclusion Conclusion: Evaluate anti-hyperglycemic potential Data_Analysis->Conclusion

Workflow for Evaluating this compound

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from standard methodologies to determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (isolated or as part of an extract)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.

    • Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare a stock solution of Acarbose for use as a positive control.

  • Assay:

    • Add 50 µL of the this compound solution (or Acarbose, or buffer for control) to the wells of a 96-well plate.

    • Add 100 µL of the α-glucosidase solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 25°C for 5 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M Na2CO3.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound.

Protocol 2: Induction of Type 2 Diabetes in Rats using Streptozotocin (STZ)

This protocol describes a common method for inducing a diabetic state in rats to test the in vivo efficacy of anti-diabetic compounds like this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • High-fat diet (optional, for a model more representative of Type 2 diabetes)

  • Glucometer and test strips

Procedure:

  • Animal Acclimatization:

    • House the rats in standard laboratory conditions for at least one week before the experiment.

    • Provide standard pellet diet and water ad libitum. For a high-fat diet model, provide the specialized diet for a period of 2 weeks prior to STZ administration.

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Freshly prepare STZ solution by dissolving it in cold citrate buffer.

    • Administer a single intraperitoneal (IP) injection of STZ (dose can range from 40-65 mg/kg body weight; optimization may be required).

  • Post-Induction Care:

    • To prevent initial drug-induced hypoglycemia, provide the rats with a 5% glucose solution in their drinking water for the first 24 hours after STZ injection.

  • Confirmation of Diabetes:

    • After 72 hours, measure the fasting blood glucose levels from a tail vein blood sample using a glucometer.

    • Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and can be used for further experiments.

Protocol 3: Oral Sucrose Tolerance Test (OSTT) in Rats

This protocol is used to evaluate the effect of this compound on postprandial hyperglycemia following a sucrose load.

Materials:

  • Normal and STZ-induced diabetic rats

  • This compound solution

  • Sucrose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

Procedure:

  • Animal Preparation:

    • Fast the rats for 12-14 hours but allow free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., normal control, diabetic control, this compound-treated normal, this compound-treated diabetic).

    • Administer the this compound solution (e.g., 0.8 mg/kg) or vehicle (for control groups) orally.

  • Sucrose Challenge:

    • After 30 minutes of this compound/vehicle administration, administer the sucrose solution orally to all rats.

  • Blood Glucose Measurement:

    • Collect blood samples from the tail vein at 0 (just before sucrose load), 30, 60, 90, and 120 minutes after the sucrose administration.

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot the blood glucose concentration against time for each group.

    • Calculate the Area Under the Curve (AUC) for the glucose-time graph to quantify the total glycemic response. A reduction in the AUC in the this compound-treated group compared to the control group indicates an anti-hyperglycemic effect.

References

Application Notes and Protocols for Enhydrin as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin is a sesquiterpene lactone, a class of naturally occurring compounds, primarily isolated from the plant Enhydra fluctuans. Emerging research has highlighted its potential as a therapeutic agent, with demonstrated bioactivities including anti-diabetic, anti-inflammatory, and anti-cancer effects. These properties are largely attributed to its unique chemical structure, particularly the α-methylene-γ-lactone group, which can interact with biological macromolecules. These notes provide a summary of the current understanding of this compound's therapeutic potential and detailed protocols for its investigation.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₈O₁₀[1]
Molecular Weight464.5 g/mol [1]
AppearanceGummy solid[2]
Melting Point185-186 °C[2]

Therapeutic Potential and Mechanism of Action

This compound has shown promise in three primary therapeutic areas: diabetes, inflammation, and cancer. The mechanisms of action, while not fully elucidated for this compound specifically in all cases, can be inferred from studies on this compound and related sesquiterpene lactones.

Anti-Diabetic Effects

The primary anti-diabetic mechanism of this compound is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Proposed Signaling Pathway for Anti-Diabetic Action

enhydrin_antidiabetic Complex Carbohydrates Complex Carbohydrates α-Glucosidase α-Glucosidase Complex Carbohydrates->α-Glucosidase Digestion Glucose Glucose α-Glucosidase->Glucose Intestinal Absorption Intestinal Absorption Glucose->Intestinal Absorption Bloodstream Bloodstream Intestinal Absorption->Bloodstream Increased Blood Glucose This compound This compound Inhibition This compound->Inhibition Inhibition->α-Glucosidase

Caption: this compound's inhibition of α-glucosidase to reduce glucose absorption.

Anti-Inflammatory Effects

The anti-inflammatory properties of sesquiterpene lactones like this compound are often linked to their ability to modulate key inflammatory signaling pathways. The α-methylene-γ-lactone moiety can act as a Michael acceptor, allowing it to covalently bind to nucleophilic residues (like cysteine) on proteins such as those in the NF-κB and STAT3 signaling pathways. This can inhibit the activation of these transcription factors, which are crucial for the expression of pro-inflammatory mediators.

Proposed Signaling Pathway for Anti-Inflammatory Action

enhydrin_antiinflammatory cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Stimulus Stimulus IKK IKK Stimulus->IKK JAK JAK Stimulus->JAK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB IKK->NF-κB Activation IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocation STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression This compound This compound Inhibition1 This compound->Inhibition1 Inhibition2 This compound->Inhibition2 Inhibition1->NF-κB Inhibition2->STAT3

Caption: Proposed inhibition of NF-κB and STAT3 pathways by this compound.

Anti-Cancer Effects

This compound has demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanism is likely multifactorial, involving the induction of apoptosis and inhibition of cell proliferation. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. While direct evidence for this compound's action on this pathway is pending, it is a plausible target given the activities of other natural products.

Proposed Signaling Pathway for Anti-Cancer Action

enhydrin_anticancer Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound Inhibition This compound->Inhibition Inhibition->PI3K Inhibition->AKT Inhibition->mTOR

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

Quantitative Data Summary

AssayTarget/ModelResult (IC₅₀/Effect)Source
Anti-Diabetic
α-Glucosidase InhibitionYeast α-glucosidaseIC₅₀: 134.17 µg/mL[3]
Oral Sucrose Tolerance TestNormal Rats0.8 mg/kg body weight significantly decreased hyperglycemic peak[3]
Oral Sucrose Tolerance TestDiabetic Rats0.8 mg/kg body weight significantly decreased blood glucose levels[3]
Anti-Cancer
Cell Viability AssayCCRF-CEM (Leukemia)IC₅₀: 0.18 µM[4]
Cell Viability AssayHCT-116 (Colon Cancer)IC₅₀: 17.34 µM[4]
Cell Viability AssayMDA-MB-231 (Breast Cancer)IC₅₀: Not specified, but showed cytotoxicity[4]
Cell Viability AssayU251 (Glioblastoma)IC₅₀: Not specified, but showed cytotoxicity[4]

Experimental Protocols

Isolation and Purification of this compound

This protocol is based on the general method described for the isolation of this compound from Enhydra fluctuans.[2][5]

Experimental Workflow for this compound Isolation

enhydrin_isolation Start Start Plant Material Dried and milled Enhydra fluctuans Start->Plant Material Extraction Cold percolation with hexane Plant Material->Extraction Concentration Concentrate extract under vacuum Extraction->Concentration Crystallization Allow gummy solid to crystallize Concentration->Crystallization Filtration Filter and wash the solid Crystallization->Filtration Purification Further purification (e.g., chromatography) Filtration->Purification This compound This compound Purification->this compound

Caption: Workflow for the isolation and purification of this compound.

Materials:

  • Dried and milled leaves and stems of Enhydra fluctuans

  • Hexane (analytical grade)

  • Rotary evaporator

  • Filtration apparatus

  • Chromatography system (e.g., column chromatography with silica gel)

Procedure:

  • Extraction:

    • Pack the dried and milled plant material into a large percolation vessel.

    • Add hexane to cover the plant material and allow it to macerate for 24-48 hours at room temperature.

    • Drain the hexane extract and repeat the percolation process with fresh hexane until the extract is colorless.

  • Concentration:

    • Combine all the hexane extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a gummy solid.

  • Crystallization:

    • Leave the concentrated extract overnight at room temperature to allow for the crystallization of this compound.

  • Filtration:

    • Filter the mixture to separate the solid crystals from the remaining liquid.

    • Wash the crystals with a small amount of cold hexane to remove impurities.

  • Purification (Optional but Recommended):

    • For higher purity, the crude this compound can be further purified using column chromatography with silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing pure this compound.

    • Recrystallize the purified this compound from a suitable solvent.

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from a standard method for assessing α-glucosidase inhibition.[6][7][8]

Materials:

  • Yeast α-glucosidase

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate reader

Procedure:

  • Preparation:

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of this compound at various concentrations.

  • Assay:

    • In a 96-well plate, add a small volume of the this compound solution (or solvent for control) to each well.

    • Add the α-glucosidase solution to each well and incubate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding Na₂CO₃ solution.

  • Measurement:

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the anti-inflammatory activity of a compound.[3][9][10][11][12]

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Carrageenan solution (e.g., 1% in sterile saline)

  • This compound (suspended in a suitable vehicle, e.g., carboxymethyl cellulose)

  • Plethysmometer or calipers

Procedure:

  • Acclimatization:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the rats into groups (e.g., control, vehicle, this compound-treated at different doses, and a positive control like indomethacin).

    • Administer this compound or the vehicle orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells.[13][14][15][16][17]

Materials:

  • Cancer cell line of interest

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed the cancer cells and allow them to attach and grow.

    • Treat the cells with various concentrations of this compound for a specified time.

  • Protein Extraction:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential. The provided data and protocols offer a foundation for researchers to further investigate its mechanisms of action and evaluate its efficacy in preclinical models. Further studies are warranted to fully elucidate its signaling pathways and to explore its potential for clinical development.

References

Application Notes and Protocols for Dehydrin In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Dehydrin Assay Development for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrins are a class of intrinsically disordered proteins (IDPs) that play a crucial role in protecting plants from cellular dehydration caused by environmental stressors such as drought, high salinity, and low temperatures. As IDPs, dehydrins lack a fixed three-dimensional structure in their native state, which allows for functional plasticity and interaction with a wide range of cellular partners. Their protective functions are attributed to their ability to bind water, sequester ions, stabilize membranes, and prevent the denaturation of other proteins. The expression of dehydrin genes is tightly regulated by complex signaling pathways, primarily involving the phytohormone abscisic acid (ABA).

These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of dehydrin proteins, focusing on their expression, purification, and functional activities. The assays described herein are essential for researchers studying the molecular mechanisms of stress tolerance and for professionals in drug development exploring novel targets for crop improvement.

I. Dehydrin Signaling Pathway

The expression of dehydrin genes is predominantly regulated by the ABA-dependent signaling pathway, which is initiated by cellular stress leading to ABA accumulation. This pathway involves a cascade of protein interactions that ultimately activate transcription factors responsible for dehydrin gene expression.

Dehydrin_Signaling_Pathway Stress Dehydration Stress (Drought, Salinity, Cold) ABA Abscisic Acid (ABA) Accumulation Stress->ABA induces PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR binds to PP2C PP2C Phosphatases (Negative Regulator) PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 Kinases (Positive Regulator) PP2C->SnRK2 inhibits ABF ABF/AREB/ABI5 (bZIP Transcription Factors) SnRK2->ABF activates (phosphorylation) ABRE ABRE (ABA-Responsive Element) ABF->ABRE binds to Dehydrin_Gene Dehydrin Gene Expression ABRE->Dehydrin_Gene Dehydrin_Protein Dehydrin Protein Synthesis Dehydrin_Gene->Dehydrin_Protein Cellular_Protection Cellular Protection (Membrane & Protein Stability) Dehydrin_Protein->Cellular_Protection

Caption: ABA-dependent signaling pathway for Dehydrin gene expression.

II. Experimental Workflow for Dehydrin Characterization

The following workflow outlines the key steps for producing and functionally characterizing dehydrin proteins in vitro.

Dehydrin_Workflow Cloning 1. Dehydrin Gene Cloning (into expression vector) Expression 2. Recombinant Protein Expression (e.g., in E. coli) Cloning->Expression Purification 3. Protein Purification (Heat treatment, Affinity & Size-Exclusion Chromatography) Expression->Purification Characterization 4. Functional Characterization (In Vitro Assays) Purification->Characterization Cryoprotection A. Enzyme Cryoprotection Assay (e.g., LDH) Characterization->Cryoprotection Membrane B. Membrane Binding Assay Characterization->Membrane PPI C. Protein-Protein Interaction Assay Characterization->PPI

Caption: Experimental workflow for Dehydrin characterization.

III. Protocols

Protocol 1: Recombinant Dehydrin Expression and Purification

This protocol describes the expression of a His-tagged dehydrin in E. coli and its subsequent purification.

Materials:

  • Dehydrin expression plasmid (e.g., pET vector with N-terminal 6xHis tag)

  • E. coli BL21(DE3) competent cells

  • LB medium and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column (e.g., Superdex 75)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Transformation: Transform the dehydrin expression plasmid into E. coli BL21(DE3) competent cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Expression: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Heat Treatment (Optional but recommended): Heat the lysate at 90°C for 15 minutes. Dehydrins are typically heat-stable, and this step will denature and precipitate many contaminating proteins. Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with 10 column volumes of Wash Buffer. Elute the His-tagged dehydrin with 5 column volumes of Elution Buffer.

  • Size-Exclusion Chromatography: Concentrate the eluted fractions and load onto a size-exclusion chromatography column pre-equilibrated with PBS to further purify the protein and remove aggregates.

  • Dialysis and Storage: Dialyze the purified protein against PBS overnight at 4°C. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot and store at -80°C.

Protocol 2: Enzyme Cryoprotection Assay

This assay measures the ability of a dehydrin to protect a model enzyme, lactate dehydrogenase (LDH), from damage during freeze-thaw cycles.[1][2][3][4]

Materials:

  • Purified dehydrin protein

  • Lactate Dehydrogenase (LDH) from rabbit muscle

  • Bovine Serum Albumin (BSA) as a control

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Reaction Mix: 100 mM Tris-HCl pH 7.5, 2.5 mM pyruvate, 0.25 mM NADH

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation: Prepare reaction tubes containing 10 µL of LDH (0.5 mg/mL in Assay Buffer) and 10 µL of either Assay Buffer (negative control), BSA solution (at various concentrations), or purified dehydrin solution (at various concentrations).

  • Freeze-Thaw Cycles: Subject the tubes to five cycles of freezing in liquid nitrogen for 1 minute followed by thawing at room temperature for 2 minutes.

  • Enzyme Activity Measurement: After the final thaw, add 980 µL of the Reaction Mix to each tube.

  • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over 3 minutes at 25°C. The rate of NADH oxidation is proportional to the LDH activity.

  • Calculation: Calculate the percentage of remaining LDH activity for each sample relative to a non-frozen LDH control (100% activity).

Data Presentation:

TreatmentConcentration (µM)Remaining LDH Activity (%)
No Additive (Control)015 ± 3
BSA1035 ± 5
BSA5055 ± 6
Dehydrin1075 ± 8
Dehydrin5095 ± 5
Protocol 3: Membrane Binding Assay (Liposome Co-sedimentation)

This protocol assesses the ability of dehydrins to bind to lipid membranes using a liposome co-sedimentation assay.

Materials:

  • Purified dehydrin protein

  • Phospholipids (e.g., a mixture of POPC and POPS)

  • Binding Buffer: 20 mM HEPES pH 7.4, 100 mM KCl

  • Ultracentrifuge

Procedure:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) by drying a thin film of phospholipids, rehydrating in Binding Buffer, and sonicating or extruding through a polycarbonate membrane.

  • Binding Reaction: Mix a constant amount of purified dehydrin (e.g., 5 µM) with increasing concentrations of liposomes in microcentrifuge tubes. Incubate at room temperature for 30 minutes.

  • Co-sedimentation: Centrifuge the samples at 100,000 x g for 1 hour at 25°C to pellet the liposomes and any bound protein.

  • Analysis: Carefully separate the supernatant (unbound protein) from the pellet (liposome-bound protein). Analyze both fractions by SDS-PAGE and Coomassie blue staining.

  • Quantification: Quantify the protein bands in the supernatant and pellet fractions using densitometry to determine the fraction of bound protein at each liposome concentration.

Data Presentation:

Liposome Concentration (µM)Percent Dehydrin Bound
00 ± 0
5025 ± 4
10052 ± 6
20078 ± 5
40092 ± 3
Protocol 4: Protein-Protein Interaction Assay (Fluorescence Polarization)

This assay can be used to quantify the interaction between a fluorescently labeled dehydrin and a potential binding partner.

Materials:

  • Fluorescently labeled purified dehydrin (e.g., with FITC)

  • Purified potential binding partner protein

  • Interaction Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • Fluorometer with polarization filters

Procedure:

  • Assay Setup: In a 96-well black plate, add a constant concentration of the fluorescently labeled dehydrin (e.g., 10 nM) to each well.

  • Titration: Add increasing concentrations of the unlabeled binding partner protein to the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization of each well. An increase in polarization indicates binding.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the binding partner concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Data Presentation:

Binding Partner Conc. (µM)Fluorescence Polarization (mP)
050 ± 2
0.175 ± 3
0.5120 ± 5
1.0155 ± 6
5.0180 ± 4
10.0185 ± 5

Calculated Kd: 0.8 µM

Conclusion

The protocols and workflows presented here provide a robust framework for the in vitro study of dehydrin proteins. By employing these methods, researchers can gain valuable insights into the biochemical functions of dehydrins and their roles in plant stress tolerance. This knowledge is critical for the development of novel strategies to enhance crop resilience in the face of a changing climate.

References

Cell-based Assays for Testing Enhydrin Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, has demonstrated a range of bioactive properties, including cytotoxic, anti-parasitic, and potential anti-inflammatory effects. Cell-based assays are indispensable tools for elucidating the mechanisms of action and quantifying the potency of natural products like this compound. This document provides detailed application notes and standardized protocols for key cell-based assays to evaluate the bioactivity of this compound. The methodologies are designed to be reproducible and adaptable for screening and mechanistic studies in a research and drug development setting.

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the cytotoxic potential of this compound against various cell lines.

Data Presentation: IC50 Values of this compound in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)Reference
CCRF-CEMLeukemia0.8 ± 0.02
HCT-116Colon Carcinoma1.3 ± 0.2
MDA-MB-231Breast AdenocarcinomaNot Specified[1]
U251Glioblastoma3.7 ± 0.2
Cervical Cancer CellsCervical Cancer0.22–10

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

Experimental Protocol: MTT Assay

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines (e.g., HCT-116, CCRF-CEM)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound incubate_24h->treat_this compound incubate_48_72h Incubate 48-72h treat_this compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis Detection

Apoptosis, or programmed cell death, is a critical mechanism by which cytotoxic compounds can eliminate cancer cells. It is important to determine whether this compound induces apoptosis in target cells. Two common methods for this are Annexin V staining for early apoptosis and caspase activity assays for the execution phase.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Target cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Four populations of cells can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Experimental Workflow: Annexin V/PI Apoptosis Assay

AnnexinV_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis start Start seed_cells Seed Cells in 6-well Plate start->seed_cells treat_this compound Treat with this compound seed_cells->treat_this compound collect_cells Collect Adherent & Floating Cells treat_this compound->collect_cells wash_cells Wash with PBS collect_cells->wash_cells resuspend_buffer Resuspend in Binding Buffer wash_cells->resuspend_buffer add_annexin_pi Add Annexin V-FITC & PI resuspend_buffer->add_annexin_pi incubate_15min Incubate 15 min (dark) add_annexin_pi->incubate_15min flow_cytometry Flow Cytometry Analysis incubate_15min->flow_cytometry quantify_apoptosis Quantify Apoptotic Populations flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

Workflow for detecting apoptosis using Annexin V-FITC and PI staining.
Caspase-3/7 Activity Assay

Caspases are a family of cysteine proteases that play essential roles in apoptosis. Caspases-3 and -7 are key executioner caspases. Their activation is a hallmark of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive method for quantifying their activity.

Note on Conflicting Data: Research on this compound's effect on caspase activation has yielded conflicting results. One study reported that this compound induced apoptosis in cervical cancer cells in a manner associated with caspase-3/7 activation. However, another study using HCT-116 and U251 cancer cells found no significant activation of caspases-3/7, suggesting that this compound may induce cell death through a different, caspase-independent pathway in these cell lines[1][2]. This highlights the importance of cell-line-specific investigations.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Target cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a suitable density in 100 µL of medium.

    • Treat cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only) from all readings.

    • Express the caspase activity as a fold change relative to the vehicle control.

Anti-inflammatory Activity Assessment

This compound has been suggested to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. Therefore, assessing its anti-inflammatory potential is of significant interest. This can be achieved by measuring its effect on the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Nitric Oxide (NO) Production: Griess Assay

LPS stimulation of macrophages (e.g., RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of high levels of NO. The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.

Experimental Protocol: Griess Assay

Materials:

  • This compound stock solution (dissolved in DMSO)

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (e.g., from a commercial kit, typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment and LPS Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from a prior MTT assay on RAW 264.7 cells) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include controls for untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

  • Sample Collection:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of each supernatant.

    • Prepare a standard curve using serial dilutions of sodium nitrite in the culture medium.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) to all wells and incubate for another 5-10 minutes.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-only treated group.

Pro-inflammatory Cytokine Measurement: ELISA

This compound's potential to inhibit NF-κB suggests it may also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying these cytokines in cell culture supernatants.

Experimental Protocol: ELISA for TNF-α and IL-6

Materials:

  • Supernatants from LPS-stimulated RAW 264.7 cells treated with this compound (as prepared for the Griess assay).

  • ELISA kits for mouse TNF-α and IL-6.

  • Microplate reader.

Procedure:

  • Assay Preparation:

    • Prepare all reagents, standards, and samples as described in the ELISA kit manual.

  • ELISA Procedure:

    • Follow the specific protocol provided with the commercial ELISA kit. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (cell culture supernatants).

      • Incubating and washing.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Incubating and washing.

      • Adding a substrate solution and stopping the reaction.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance at the recommended wavelength (usually 450 nm).

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.

    • Calculate the percentage inhibition of cytokine production by this compound.

Signaling Pathway Analysis

Hypothesized NF-κB Signaling Pathway Inhibition by this compound

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Signaling Cascade IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_p->NFkB IκBα Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IkBa_p Inhibition DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription mRNA mRNA (iNOS, TNF-α, IL-6) Transcription->mRNA

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Further investigation into the specific molecular targets of this compound within the NF-κB and other relevant signaling pathways, such as the MAPK pathway, is warranted to fully elucidate its mechanism of action. Techniques like Western blotting for key signaling proteins (e.g., phosphorylated IκBα, p65) and reporter gene assays can provide more direct evidence of pathway modulation.

References

Animal Models for Studying the Effects of Enhydrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin is a sesquiterpene lactone found predominantly in plants of the Asteraceae family, such as Smallanthus sonchifolius (yacón).[1][2] Emerging research has highlighted its potential therapeutic properties, including anti-diabetic, anti-inflammatory, and cytotoxic activities.[3][4] These application notes provide detailed protocols for utilizing appropriate animal models to investigate the multifaceted effects of this compound, aiding in preclinical drug development and mechanistic studies.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for appropriate formulation and administration.

PropertyValueReference
Molecular FormulaC₂₃H₂₈O₁₀[5]
Molecular Weight464.46 g/mol [5]
AppearanceCrystalline solid[1]
SolubilitySoluble in organic solvents like ethanol and DMSO[1]

I. Anti-Diabetic Effects of this compound

This compound has been shown to reduce post-prandial glucose levels, suggesting its potential as a therapeutic agent for diabetes.[3] The proposed mechanism involves the inhibition of α-glucosidase, an enzyme responsible for carbohydrate digestion.[3] The streptozotocin (STZ)-induced diabetic rat model is a widely accepted and relevant model for studying type 1 diabetes and for evaluating the efficacy of anti-diabetic compounds.

Animal Model: Streptozotocin (STZ)-Induced Diabetic Rat Model

This model mimics the hyperglycemia and insulin deficiency characteristic of type 1 diabetes through the specific destruction of pancreatic β-cells by STZ.

Experimental Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg body weight).

  • Confirmation of Diabetes:

    • After 72 hours of STZ injection, collect blood from the tail vein.

    • Measure blood glucose levels using a glucometer.

    • Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline).

    • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A pilot dose-ranging study is recommended (e.g., 10, 25, 50 mg/kg).

    • A vehicle control group and a positive control group (e.g., glibenclamide) should be included.

  • Parameters to be Measured:

    • Fasting blood glucose levels (measured at regular intervals).

    • Oral glucose tolerance test (OGTT).

    • Serum insulin levels.

    • Glycosylated hemoglobin (HbA1c).

    • Lipid profile (total cholesterol, triglycerides, HDL, LDL).

    • Histopathological examination of the pancreas.

Quantitative Data Summary:

ParameterControl GroupDiabetic ControlThis compound (Dose 1)This compound (Dose 2)Positive Control
Fasting Blood Glucose (mg/dL)
Serum Insulin (µU/mL)
HbA1c (%)
Total Cholesterol (mg/dL)
Triglycerides (mg/dL)
Proposed Signaling Pathway: PI3K/AKT Pathway

The anti-diabetic effects of some sesquiterpene lactones are suggested to be mediated through the PI3K/AKT signaling pathway, which plays a crucial role in glucose metabolism and insulin signaling.[5][6]

PI3K_AKT_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates GSK3b GSK-3β AKT->GSK3b Inhibits GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Inhibits (when active) Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound This compound->PI3K Potentially Modulates

References

Enhydrin: A Promising Sesquiterpene Lactone for Interrogating Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin, a melampolide-type sesquiterpene lactone isolated from Enhydra fluctuans, has demonstrated significant cytotoxic activity against various cancer cell lines.[1] This natural product presents a valuable tool for studying cellular signaling pathways, particularly those governing cell proliferation, survival, and apoptosis. While the precise molecular mechanisms of this compound are still under investigation, initial studies suggest a mode of action independent of caspase-3/7 activation, pointing towards alternative signaling cascades that regulate cell fate.[1] These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate key cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

Data Presentation

The anti-proliferative activity of this compound has been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: Cytotoxic Activity of this compound (IC50 values in µM)

Cell LineCancer TypeIC50 (µM)
CCRF-CEMLeukemia0.18
HCT-116Colon Carcinoma1.2
MDA-MB-231Breast Cancer1.5
U251Glioblastoma2.3
MRC-5Normal Lung Fibroblast17.34

Data sourced from a study on the anti-proliferative activity of melampolide-type sesquiterpene lactones.[1]

Elucidating the Mechanism of Action: Investigating Key Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are central regulators of cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers, making them critical targets for anti-cancer drug development. Given that this compound induces cytotoxicity through a caspase-3/7 independent mechanism, investigating its effects on these upstream signaling pathways is a logical next step to unravel its mode of action.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its activation is initiated by the phosphorylation of key proteins, which can be monitored to assess pathway activity.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Hypothesized Inhibition This compound->Akt

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes like proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases.

MAPK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression This compound This compound This compound->Raf Hypothesized Inhibition This compound->MEK

Caption: Hypothesized modulation of the MAPK/ERK pathway by this compound.

Experimental Protocols

To investigate the effect of this compound on these signaling pathways, a series of well-established cellular and molecular biology assays can be employed.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Add MTT Reagent B->C D 4. Incubate & Formazan Crystal Formation C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 F->G

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the log of the this compound concentration.

Protocol 2: Western Blot Analysis of PI3K/Akt and MAPK Pathway Proteins

This protocol allows for the detection of changes in the phosphorylation status of key proteins within the PI3K/Akt and MAPK signaling pathways following this compound treatment.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection & Imaging G->H

Caption: General workflow for Western blot analysis.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of Akt, ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein phosphorylation.

Conclusion

This compound is a potent cytotoxic agent with a mechanism of action that warrants further investigation. The protocols outlined in these application notes provide a robust framework for researchers to explore the impact of this compound on critical cell signaling pathways like PI3K/Akt and MAPK. By elucidating the molecular targets of this compound, we can gain valuable insights into fundamental cellular processes and potentially pave the way for the development of novel anti-cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Enhydrin Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Enhydrin in solution. The following information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: The instability of this compound in solution can be attributed to several factors, primarily related to its chemical structure as a sesquiterpene lactone. The key contributors to degradation are:

  • Hydrolysis: The ester and lactone rings in the this compound molecule are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This breaks down the molecule, leading to a loss of activity.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the solvent can lead to oxidative degradation of the molecule.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that alter the structure of this compound.[1]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

Q2: What are the best practices for preparing and storing this compound solutions to maximize stability?

A2: To minimize degradation, it is crucial to adhere to the following storage and handling guidelines:

  • Solvent Selection: Use high-purity, anhydrous solvents. If an aqueous buffer is necessary, prepare it fresh and degas it to remove dissolved oxygen.

  • pH Control: Maintain the pH of aqueous solutions within a neutral range (pH 6-7), as both acidic and basic conditions can promote hydrolysis.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[2]

  • Temperature Control: Store stock solutions at -20°C or -80°C. For daily use, keep a working aliquot in a refrigerator (2-8°C) and allow it to come to room temperature before opening to prevent condensation.[3]

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to prevent oxidation.[2][4]

Troubleshooting Guides

Issue 1: I observe a precipitate forming in my this compound stock solution upon storage at low temperatures.

  • Possible Cause: The solubility of this compound may be significantly lower at reduced temperatures, causing it to crystallize or precipitate out of solution.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature to see if the precipitate redissolves.

    • If the precipitate remains, it may be a degradation product. Analyze the supernatant and the precipitate separately using HPLC to identify the components.

    • Consider preparing a less concentrated stock solution or using a different solvent system with higher solubilizing capacity at low temperatures.

Issue 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution.

  • Possible Cause: The appearance of new peaks is a strong indicator of degradation. These peaks represent the byproducts of this compound degradation.

  • Troubleshooting Steps:

    • Conduct a forced degradation study (see Experimental Protocols section) to intentionally degrade this compound under controlled stress conditions (acid, base, oxidation, heat, light).

    • Compare the retention times of the peaks from the forced degradation study with the unexpected peaks in your experimental sample. This can help identify the degradation pathway.

    • Use a mass spectrometer (LC-MS) to determine the molecular weights of the degradation products, which can provide clues about their structures.

Data Presentation

The following tables present hypothetical data from a stability study of this compound in different solvents and conditions.

Table 1: Stability of this compound (1 mg/mL) in Various Solvents at 4°C over 7 Days

SolventDay 0 (% Purity)Day 1 (% Purity)Day 3 (% Purity)Day 7 (% Purity)
DMSO99.899.598.997.5
Ethanol99.799.298.196.2
Acetonitrile99.999.799.198.3
PBS (pH 7.4)99.697.192.385.4

Table 2: Forced Degradation of this compound (1 mg/mL in 50% Acetonitrile/Water) after 24 hours

Condition% Remaining this compoundMajor Degradant Peak (Retention Time)
0.1 M HCl (60°C)65.28.5 min
0.1 M NaOH (RT)42.17.2 min
3% H₂O₂ (RT)88.99.1 min
60°C95.310.2 min
UV Light (254 nm)78.48.8 min

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reversed-phase HPLC method for assessing the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.[5][6][7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.2 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples, including a control sample (1 mL stock solution + 1 mL solvent), using the stability-indicating HPLC method.

Visualizations

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting & Mitigation Instability Instability Hydrolysis Hydrolysis Instability->Hydrolysis Oxidation Oxidation Instability->Oxidation Photodegradation Photodegradation Instability->Photodegradation Temperature Temperature Instability->Temperature Forced_Degradation Forced Degradation Study Instability->Forced_Degradation Investigate pH_Control Control pH Hydrolysis->pH_Control Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Light_Protection Protect from Light Photodegradation->Light_Protection Temp_Control Control Temperature Temperature->Temp_Control

Caption: Troubleshooting logic for this compound instability.

experimental_workflow Start Start: This compound Solution Stress Apply Stress Condition Start->Stress Acid Acidic Hydrolysis (HCl, Heat) Stress->Acid e.g. Base Basic Hydrolysis (NaOH, RT) Stress->Base Oxidation Oxidation (H₂O₂, RT) Stress->Oxidation Heat Thermal (Heat) Stress->Heat Light Photolytic (UV Light) Stress->Light Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Data Compare Chromatograms Identify Degradants Analysis->Data End End: Stability Profile Data->End

Caption: Workflow for a forced degradation study.

signaling_pathway cluster_membrane Cell Membrane TNFR1 TNFR1 IKK IKK Complex TNFR1->IKK Activates TNFa TNF-α TNFa->TNFR1 Binds This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription Promotes

Caption: Hypothetical modulation of the NF-κB pathway by this compound.

References

Optimizing Enhydrin concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Enhydrin Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for using this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Apoptosis-Promoting Kinase 1 (APK1). APK1 is a serine/threonine kinase that, upon activation by cellular stress signals, phosphorylates and inactivates the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). By inhibiting APK1, this compound prevents the inactivation of Bcl-2, thereby promoting cell survival and protecting against certain apoptotic stimuli. The pathway is illustrated below.

Caption: The this compound signaling pathway, inhibiting APK1 to prevent apoptosis.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is supplied as a lyophilized powder. For optimal stability, we recommend preparing a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). Store the DMSO stock solution at -20°C for up to 6 months or at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Q3: What is the recommended starting concentration for my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend performing a dose-response experiment starting with a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific model. See the table below for IC50 values in common cell lines as a reference.

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Assay Condition
MCF-7Breast Adenocarcinoma15072 hr incubation
A549Lung Carcinoma45072 hr incubation
HeLaCervical Adenocarcinoma80072 hr incubation
JurkatT-cell Leukemia9548 hr incubation
Table 2: Physicochemical Properties
PropertyValue
Solubility
In DMSO≥ 50 mg/mL (≥ 100 mM)
In Ethanol≥ 10 mg/mL (≥ 20 mM)
In PBS (pH 7.2)< 0.1 mg/mL
Stability
DMSO Stock (-20°C)Stable for 6 months
Aqueous Solution (Media)Use within 24 hours

Troubleshooting Guide

Problem: I am not observing the expected biological effect in my cells.

Possible Causes & Solutions:

  • Suboptimal Concentration: The concentration used may be too low for your specific cell line.

    • Solution: Perform a dose-response curve to determine the optimal concentration. Start from a low nanomolar range to a high micromolar range. Refer to the experimental workflow diagram below.

  • Incorrect Preparation/Storage: The compound may have degraded due to improper handling.

    • Solution: Prepare a fresh stock solution from the lyophilized powder. Ensure it is fully dissolved in high-quality, anhydrous DMSO before diluting in media. Always use single-use aliquots to avoid freeze-thaw cycles.

  • Cell Line Resistance: The cell line may have intrinsic or acquired resistance to APK1 inhibition.

    • Solution: Confirm target expression. Use Western Blotting to verify that the APK1 protein is expressed in your cell line. Additionally, assess the phosphorylation of a known downstream target of APK1 (e.g., p-Bcl-2) to confirm target engagement.

Troubleshooting_No_Effect Start Start: No Effect Observed Check_Conc Is concentration optimized? Start->Check_Conc Dose_Response Action: Perform Dose-Response (10 nM - 100 µM) Check_Conc->Dose_Response No Check_Stock Is stock solution fresh and properly stored? Check_Conc->Check_Stock Yes Dose_Response->Check_Stock Still No Effect New_Stock Action: Prepare fresh stock in anhydrous DMSO Check_Stock->New_Stock No Check_Target Is APK1 expressed in your cell line? Check_Stock->Check_Target Yes New_Stock->Check_Target Still No Effect Western_Blot Action: Confirm APK1 expression and target engagement via Western Blot Check_Target->Western_Blot Unsure Contact_Support Result: Contact Technical Support Check_Target->Contact_Support No Western_Blot->Contact_Support Target Not Engaged

Caption: Troubleshooting logic for when this compound shows no effect.

Problem: I see a precipitate forming after adding this compound to my cell culture medium.

Possible Causes & Solutions:

  • Poor Aqueous Solubility: this compound has low solubility in aqueous solutions like cell culture media.

    • Solution: Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to maintain solubility. When diluting, add the this compound stock solution to the medium dropwise while vortexing or swirling the tube to facilitate rapid mixing and prevent localized high concentrations that can cause precipitation.

  • Interaction with Media Components: Components in serum or the medium itself can sometimes cause compounds to precipitate.

    • Solution: Try preparing the final dilution in a serum-free medium first, then add it to your complete, serum-containing medium.

Problem: I am observing significant cytotoxicity at concentrations where I expect a specific inhibitory effect.

Possible Causes & Solutions:

  • Off-Target Effects: At high concentrations, this compound may have off-target effects that lead to general cytotoxicity.

    • Solution: Lower the concentration of this compound. The goal is to find a "therapeutic window" where you see specific inhibition of APK1 without widespread cell death. This is another reason why a full dose-response curve is critical.

  • DMSO Toxicity: The concentration of the DMSO vehicle may be too high.

    • Solution: Ensure your final DMSO concentration in the culture well is below 0.5%. Always include a "vehicle-only" control in your experiments (cells treated with the same final concentration of DMSO as your highest this compound dose) to assess the toxicity of the solvent itself.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via MTT Assay

This protocol outlines a method to determine the dose-dependent effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from a high concentration stock (e.g., starting from 200 µM down to ~20 nM). Also, prepare a vehicle control (medium with the same percentage of DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well Plate Prepare_Dilutions 2. Prepare this compound Serial Dilutions Treat_Cells 3. Treat Cells with This compound/Vehicle Prepare_Dilutions->Treat_Cells Incubate 4. Incubate (e.g., 48-72h) Treat_Cells->Incubate MTT_Assay 5. Perform MTT Viability Assay Incubate->MTT_Assay Read_Plate 6. Read Absorbance (570 nm) MTT_Assay->Read_Plate Plot_Data 7. Plot Dose-Response Curve & Calc IC50 Read_Plate->Plot_Data

Caption: Experimental workflow for optimizing this compound concentration.

Enhydrin Extraction and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Enhydrin, a protein with characteristics similar to dehydrins. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining high-purity this compound?

A1: The main challenges in purifying recombinant proteins like this compound include issues with expression systems, protein aggregation into insoluble inclusion bodies, contamination with host cell proteins and nucleic acids, and maintaining the protein's stability and biological activity throughout the purification process.[1][2][3][4] The intrinsically disordered nature of dehydrin-like proteins can also present unique challenges during purification.[5][6]

Q2: My this compound protein is expressed in inclusion bodies. What should I do?

A2: Inclusion bodies are dense, insoluble aggregates of misfolded protein.[2] To recover your protein, you will need to solubilize the inclusion bodies using strong denaturants (e.g., urea or guanidinium hydrochloride) and then refold the protein into its active conformation. This typically involves removing the denaturant through methods like dialysis or rapid dilution. The use of solubility-enhancing fusion tags, such as GST or MBP, can also help prevent inclusion body formation.[1]

Q3: I am observing low yields of soluble this compound. How can I improve this?

A3: Low soluble yield can be due to several factors. Consider optimizing the expression conditions, such as lowering the induction temperature or using a different expression host.[2] For dehydrin-like proteins, which are highly hydrophilic, ensuring the lysis and purification buffers have appropriate ionic strength and pH is crucial to maintain solubility.[5][7] Additives like non-detergent sulfobetaines or specific salts might also enhance solubility.

Q4: How can I minimize protein degradation during extraction and purification?

A4: Protein degradation is often caused by proteases released from the host cells during lysis.[1] To minimize this, perform all purification steps at low temperatures (e.g., 4°C) and add a protease inhibitor cocktail to your lysis buffer. Working quickly through the purification workflow is also recommended.

Q5: What is the best chromatography method for purifying this compound?

A5: A multi-step chromatography approach is often necessary to achieve high purity.

  • Affinity Chromatography: If your this compound protein is expressed with an affinity tag (e.g., His-tag, GST-tag), this is an excellent first step for capture and initial purification.[1]

  • Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge.[1] Since dehydrins are rich in charged amino acids, IEX can be a very effective purification step.[5]

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size and can be used as a final polishing step to remove any remaining contaminants and protein aggregates.[1]

Troubleshooting Guide

Low Protein Yield
Problem Possible Cause Solution
Low expression levels Suboptimal expression conditions (temperature, inducer concentration, time).Optimize induction parameters. Consider codon optimization of the gene for the expression host.
Protein degradation Protease activity.Add protease inhibitors to all buffers. Work at 4°C. Minimize purification time.
Loss during cell lysis Incomplete cell disruption.Use a more rigorous lysis method (e.g., sonication, French press). Ensure appropriate lysozyme concentration if used.
Protein not binding to affinity column Incorrect buffer conditions (pH, ionic strength). Tag is inaccessible.Ensure binding buffer pH and salt concentration are optimal for the affinity tag. Consider a longer linker between the protein and the tag.
Protein loss during dialysis or concentration Protein precipitation. Adsorption to membrane.Optimize buffer conditions (pH, excipients) to maintain solubility. Use low-protein-binding membranes.
Protein Aggregation & Precipitation
Problem Possible Cause Solution
Precipitation after elution High protein concentration. Suboptimal buffer conditions.Elute into a buffer that promotes stability (e.g., containing glycerol, L-arginine). Perform elution in larger volumes.
Formation of insoluble aggregates (Inclusion Bodies) High expression rate leading to misfolding. Hydrophobic interactions.Lower expression temperature. Use a weaker promoter or lower inducer concentration. Use solubility-enhancing tags.[1][2]
Aggregation during storage Improper storage conditions. Freeze-thaw cycles.Store at -80°C in a cryoprotectant-containing buffer (e.g., 20% glycerol). Aliquot to avoid multiple freeze-thaw cycles.
Contamination Issues
Problem Possible Cause Solution
Host cell protein contamination Insufficient purification steps. Non-specific binding to chromatography resin.Add an additional purification step (e.g., IEX or SEC). Optimize wash steps in affinity chromatography with mild detergents or varying salt concentrations.
Nucleic acid contamination Incomplete removal after cell lysis.Treat cell lysate with DNase/RNase. High viscosity of the lysate is an indicator of nucleic acid presence.
Endotoxin contamination (for E. coli expression) Endotoxins co-purify with the protein.Use endotoxin-free reagents and equipment. Incorporate an endotoxin removal step if required for downstream applications.

Experimental Protocols

General Lysis Protocol for Soluble this compound from E. coli
  • Harvest the cell pellet from the culture by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to further disrupt the cells and shear DNA.

  • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble protein for purification.

Inclusion Body Solubilization and Refolding
  • After cell lysis and centrifugation, wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.

  • Centrifuge and discard the supernatant. Repeat the wash step with a buffer without detergent.

  • Solubilize the washed inclusion bodies in a buffer containing a high concentration of denaturant (e.g., 8 M urea or 6 M guanidinium hydrochloride).

  • Remove the denaturant to allow the protein to refold. This can be done by:

    • Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.

    • Rapid Dilution: Rapidly diluting the solubilized protein into a large volume of refolding buffer.

Visualizations

Enhydrin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification CellCulture Cell Culture (E. coli expressing this compound) CellLysis Cell Lysis (Sonication/Lysozyme) CellCulture->CellLysis Clarification Clarification (Centrifugation) CellLysis->Clarification AffinityChrom Affinity Chromatography (e.g., Ni-NTA for His-tag) Clarification->AffinityChrom Soluble Lysate IonExchange Ion-Exchange Chromatography (IEX) AffinityChrom->IonExchange SizeExclusion Size-Exclusion Chromatography (SEC) IonExchange->SizeExclusion PureProtein PureProtein SizeExclusion->PureProtein Purified this compound Troubleshooting_Logic Start Low Protein Yield? Degradation Protein Degradation? Start->Degradation Yes OptimizeExpression Optimize Expression Conditions Start->OptimizeExpression No InclusionBodies Inclusion Bodies? Degradation->InclusionBodies No AddInhibitors Add Protease Inhibitors Degradation->AddInhibitors Yes InclusionBodies->OptimizeExpression No Refolding Solubilize & Refold InclusionBodies->Refolding Yes

References

Technical Support Center: Maximizing Enhydrin Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Enhydrin from its primary natural source, Smallanthus sonchifolius (yacon). The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for high-yield this compound extraction?

A1: The primary and most documented natural source of this compound is the leaves of the yacon plant, Smallanthus sonchifolius, which belongs to the Asteraceae family. The compound is a major sesquiterpene lactone in the leaves and is concentrated in the glandular trichomes on the leaf surface.[1][2]

Q2: When is the optimal time to harvest yacon leaves for the highest this compound content?

A2: Research suggests that the biosynthesis of this compound starts early in leaf development and remains stable throughout the plant's life cycle.[1] However, studies on the overall phytochemical profile of yacon leaves indicate that the concentration of valuable compounds, such as total phenolics, is highest in the early stages of growth (e.g., 2 months) and declines as the leaves mature.[3] Therefore, for maximum yield, it is recommended to harvest yacon leaves at earlier stages of maturity.

Q3: How should the harvested leaves be processed and dried to preserve this compound?

A3: this compound can be degraded by excessive heat.[4][5] Therefore, post-harvest processing should minimize thermal stress. While direct quantitative comparisons for this compound are limited, general principles for preserving thermolabile secondary metabolites suggest that freeze-drying is the ideal method. If freeze-drying is not available, air-drying in a shaded, well-ventilated area or using a low-temperature (e.g., 40-50°C) oven is preferable to high-temperature drying.

Q4: Which extraction solvent is most effective for maximizing this compound yield?

A4: The choice of solvent significantly impacts the extraction yield. For maceration or similar extraction techniques, higher concentrations of ethanol are more effective. As shown in the data below, 90% ethanol provides a significantly higher yield of this compound compared to 70% ethanol.[1] For a more targeted extraction of surface compounds, a brief "rinse extraction" with a less polar solvent like chloroform is also highly effective.[6]

Data Presentation: Optimizing Extraction Parameters

The following tables summarize quantitative data from various studies to guide your experimental design.

Table 1: Effect of Ethanol Concentration on this compound Yield

Plant Material SourceEthanol ConcentrationThis compound Yield (% w/w of Extract)Reference
Yacon Leaves (Ykal, Indonesia)90%1.67%[1]
Yacon Leaves (Ykal, Indonesia)70%0.98%[1]
Yacon Leaves (Ycin, Indonesia)90%1.26%[1]
Yacon Leaves (Ycin, Indonesia)70%0.56%[1]

Table 2: Reported this compound Content in Dried Yacon Leaves

Plant MaterialThis compound Content (% of Dry Leaf Weight)Reference
Smallanthus sonchifolius0.97%[7]
Smallanthus sonchifolius (Fresh)0.074% (0.74 mg/g)[1]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and purification of this compound.

Problem 1: Consistently Low this compound Yield.

  • Possible Cause 1: Suboptimal Plant Material.

    • Solution: Ensure you are using the leaves of Smallanthus sonchifolius. Harvest the leaves at an early stage of maturity (e.g., around 2 months of growth) as phytochemical content tends to decrease with age.[3]

  • Possible Cause 2: Improper Drying/Storage.

    • Solution: High temperatures can degrade this compound.[4] Use freeze-drying or low-temperature air-drying. Store the dried, powdered material in airtight containers in a cool, dark, and dry place to prevent degradation.

  • Possible Cause 3: Inefficient Extraction Solvent.

    • Solution: For solvent extraction, use a high concentration of ethanol (90% is recommended over 70%).[1] The polarity of your solvent is critical. If using a method targeting surface compounds, ensure the solvent is appropriate (e.g., chloroform for a rinse).

  • Possible Cause 4: Insufficient Grinding.

    • Solution: The plant material should be ground into a fine, consistent powder. This increases the surface area for solvent interaction, leading to more efficient extraction.

Problem 2: Yield Decreases Significantly with Heat-Assisted Extraction.

  • Possible Cause: Thermal Degradation.

    • Solution: this compound is known to be heat-labile. Decoction (boiling in water) has been shown to substantially decrease this compound content.[4][5] Avoid high-temperature methods like Soxhlet extraction with high-boiling point solvents. Opt for room temperature maceration, rinse extractions, or consider advanced low-temperature methods like ultrasound-assisted extraction (UAE).

Problem 3: Co-extraction of Impurities Complicates Purification.

  • Possible Cause: Non-Selective Extraction Method.

    • Solution: Since this compound is located in the glandular trichomes on the leaf surface, a "rinse extraction" is a highly selective method.[1] Briefly rinsing the intact or coarsely broken leaves with a solvent like chloroform for a very short duration (e.g., 1-2 minutes) can selectively dissolve surface compounds while minimizing the extraction of internal leaf components.

Problem 4: Inconsistent Yields Between Batches.

  • Possible Cause 1: Variation in Plant Material.

    • Solution: The chemical composition of plants can vary based on genetics, geographical location, and cultivation conditions.[1] Whenever possible, use plant material from a single, consistent source. Document the harvesting time and conditions for each batch.

  • Possible Cause 2: Procedural Inconsistency.

    • Solution: Strictly standardize your protocol. Use the same particle size, solvent-to-solid ratio, extraction time, and temperature for every extraction. Meticulous consistency is key to reproducible results.

Experimental Protocols & Visualizations

General Workflow for this compound Extraction and Isolation

The following diagram illustrates a generalized workflow for obtaining purified this compound.

G cluster_0 Pre-Extraction cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Purification & Analysis Harvest Harvest Young Yacon Leaves Dry Drying (Freeze-Dry or Low Temp) Harvest->Dry Grind Grind to Fine Powder Dry->Grind Maceration Maceration (e.g., 90% Ethanol) Grind->Maceration Method A Rinse Rinse Extraction (e.g., Chloroform, 1-2 min) Grind->Rinse Method B Filter Filtration Maceration->Filter Rinse->Filter Evaporate Solvent Evaporation (Rotary Evaporator) Filter->Evaporate Crude Crude Extract Evaporate->Crude Purify Purification (e.g., Preparative HPLC) Crude->Purify Analyze Quantification (HPLC-UV at 210 nm) Purify->Analyze Pure Pure this compound Purify->Pure

Fig 1. General workflow for this compound extraction and purification.
Protocol 1: Maceration with High-Concentration Ethanol

This protocol is designed for high-yield extraction from powdered leaf material.

  • Preparation: Weigh 100 g of finely powdered, dried yacon leaves.

  • Maceration: Place the powder in a suitable flask and add 1 L of 90% ethanol (a 1:10 solid-to-liquid ratio).

  • Extraction: Seal the flask and macerate at room temperature for 48-72 hours with occasional agitation (e.g., using a magnetic stirrer or by shaking).

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction (Optional but Recommended): To ensure exhaustive extraction, repeat the maceration process on the solid residue with fresh solvent at least once more.

  • Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Drying: The resulting crude extract can be dried further in a vacuum oven to remove residual solvent.

Protocol 2: Selective Rinse Extraction

This method is ideal for minimizing impurities by targeting the surface trichomes.[1][6]

  • Preparation: Use 100 g of dried, coarsely broken yacon leaves. Fine powder is not ideal for this method as it makes filtration difficult.

  • Extraction: Place the leaf material in a beaker and add a sufficient volume of chloroform to submerge it.

  • Rinsing: Gently swirl the mixture for exactly 1-2 minutes. This short duration is critical for selectivity.

  • Filtration: Immediately filter the mixture through Whatman No. 1 filter paper to separate the leaf material from the chloroform rinse (the rinsate).

  • Concentration: Concentrate the rinsate using a rotary evaporator at low temperature (below 40°C) to obtain the crude extract, which will be enriched with this compound.

This compound Biosynthesis Pathway

This compound is a germacranolide-type sesquiterpene lactone. Its biosynthesis follows a complex pathway originating from the isoprenoid pathway. The diagram below outlines the core steps leading to the formation of the characteristic germacranolide skeleton, which is the precursor to this compound.

G FPP Farnesyl Pyrophosphate (FPP) GA (+)-Germacrene A FPP->GA Germacrene A Synthase GA_OH Germacra-1(10),4,11(13)-trien-12-ol GA->GA_OH Germacrene A Hydroxylase (P450) GA_ACID Germacrene A Acid GA_OH->GA_ACID Further Oxidation COST (+)-Costunolide (Key Germacranolide Intermediate) GA_ACID->COST Costunolide Synthase (P450) (Hydroxylation & Lactonization) FURTHER Further Oxidations & Modifications COST->FURTHER This compound This compound FURTHER->this compound

Fig 2. Core biosynthetic pathway of germacranolide sesquiterpene lactones.

References

Enhydrin Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with Enhydrin, a sesquiterpene lactone with promising biological activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring sesquiterpene lactone found in plants of the Smallanthus genus, such as yacon (Smallanthus sonchifolius). Like many other sesquiterpene lactones, this compound is a lipophilic molecule, which often results in poor aqueous solubility. This limited water solubility can pose significant challenges during in vitro and in vivo experiments, affecting drug formulation, delivery, and ultimately, bioavailability.

Q2: I'm observing precipitation of this compound in my aqueous experimental buffer. What could be the cause?

Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: this compound is inherently poorly soluble in water.

  • Solvent Shock: If a concentrated stock solution of this compound in an organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate out of solution.

  • pH Effects: The stability and solubility of sesquiterpene lactones can be pH-dependent. At neutral to alkaline pH (e.g., pH 7.4), some sesquiterpene lactones can become unstable, which may contribute to precipitation or degradation[1][2].

  • Temperature: Changes in temperature can affect solubility. While the effect of temperature on this compound solubility has not been extensively studied, for many compounds, solubility increases with temperature. Conversely, cooling a saturated solution can lead to precipitation.

Q3: How can I improve the solubility of this compound for my experiments?

Several strategies can be employed to enhance the solubility of this compound:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly improve solubility. Studies on yacon leaf extracts have shown that higher concentrations of ethanol lead to higher concentrations of dissolved this compound, indicating its preference for less polar environments.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with increased aqueous solubility. This technique has been shown to dramatically increase the water solubility of other sesquiterpene lactones.

  • Formulation Strategies: For in vivo studies, formulating this compound into delivery systems such as liposomes or nanoparticles can improve its solubility and bioavailability.

  • pH Adjustment: Since sesquiterpene lactones can be more stable at a slightly acidic pH, adjusting the pH of your buffer to around 5.5 may help improve stability and potentially solubility[1][2]. However, this must be compatible with your experimental system.

Q4: What is the best solvent to prepare a stock solution of this compound?

For preparing a concentrated stock solution, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol are recommended. Based on the extraction data from yacon leaves, ethanol is an effective solvent. It is crucial to ensure the compound is fully dissolved in the organic solvent before further dilution into aqueous media.

Q5: Is this compound stable in solution?

The stability of sesquiterpene lactones in solution can be influenced by pH, temperature, and light. Some sesquiterpene lactones have been shown to be unstable at neutral to basic pH (pH 7.4) and at physiological temperature (37°C), potentially undergoing degradation through the loss of side chains[1][2]. They tend to be more stable at a slightly acidic pH of 5.5[1][2]. Exposure to UV light can also lead to degradation[3]. It is advisable to prepare fresh solutions and protect them from light, especially for long-term experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound precipitates upon dilution of stock solution into aqueous buffer. - Solvent shock due to rapid dilution.- Exceeding the solubility limit in the final buffer composition.- Decrease the concentration of the final solution.- Increase the percentage of co-solvent (e.g., ethanol, DMSO) in the final buffer, ensuring it does not exceed a concentration that affects your experimental system.- Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.- Consider using a solubility-enhancing technique like cyclodextrin complexation.
Inconsistent results in biological assays. - Incomplete dissolution of this compound.- Degradation of this compound in the experimental medium.- Visually inspect your solutions for any particulate matter before use.- Prepare fresh solutions for each experiment.- Assess the stability of this compound in your specific experimental medium over the time course of your assay using an analytical method like HPLC.- Consider using a more stable formulation, such as a cyclodextrin complex.
Low bioavailability in animal studies. - Poor aqueous solubility leading to low absorption.- Degradation in the gastrointestinal tract.- Formulate this compound in a suitable drug delivery system such as liposomes or nanoparticles to enhance solubility and protect from degradation.- Co-administer with absorption enhancers, if appropriate for the study.

Data on Solubility and Stability

Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
WaterVery LowSesquiterpene lactones are generally poorly soluble in water.
EthanolSolubleHigher ethanol concentrations in water increase this compound solubility.
MethanolSolubleCommonly used for preparing standard solutions for analytical purposes.
DMSOSolubleA common solvent for preparing high-concentration stock solutions of nonpolar compounds.
AcetonitrileSolubleOften used as a mobile phase component in HPLC analysis of this compound.

General Stability Profile of Sesquiterpene Lactones (Applicable to this compound)

ConditionStabilityObservations
pH 5.5 Generally StableSesquiterpene lactones tend to be more stable in slightly acidic conditions[1][2].
pH 7.4 Potentially UnstableDegradation, such as the loss of side chains, has been observed for some sesquiterpene lactones at neutral pH[1][2].
Elevated Temperature (e.g., 37°C) Can be UnstableCombined with neutral or basic pH, higher temperatures can accelerate degradation[1][2].
UV Light Exposure Prone to DegradationUV irradiation can lead to the degradation of sesquiterpene lactones[3].
Storage in Ethanol Potential for DegradationLong-term storage in ethanol can lead to the formation of ethoxy-adducts for some sesquiterpene lactones[4].

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound

  • β-cyclodextrin

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Calculate the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.

  • Place the β-cyclodextrin in a mortar and add a small amount of deionized water to form a paste.

  • Add the this compound to the β-cyclodextrin paste.

  • Knead the mixture thoroughly with the pestle for 60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few drops of water.

  • Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.

  • The resulting powder is the this compound-β-cyclodextrin inclusion complex.

  • To confirm complex formation, techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is a general guideline for encapsulating a lipophilic drug like this compound.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (optional, for size homogenization)

Procedure:

  • Dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio for lipids is phosphatidylcholine:cholesterol at 2:1.

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). This will form a thin lipid film on the inner wall of the flask.

  • Further dry the lipid film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the thin lipid film by adding pre-warmed PBS (pH 7.4) and rotating the flask gently. The volume of PBS will determine the final lipid concentration.

  • After the lipid film is fully dispersed, the resulting multilamellar vesicle suspension can be sonicated in a bath sonicator for 5-10 minutes to reduce the size of the liposomes.

  • For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • The final liposome suspension should be stored at 4°C. Characterization of the liposomes can include determining the particle size, zeta potential, and encapsulation efficiency.

Signaling Pathway

Inhibition of the NF-κB Signaling Pathway by Sesquiterpene Lactones

Many sesquiterpene lactones are known to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[5][6][7]. This pathway is a key regulator of the inflammatory response. The proposed mechanism of inhibition involves the direct alkylation of the p65 subunit of NF-κB by the reactive α-methylene-γ-lactone group present in many sesquiterpene lactones, including this compound[8]. This modification can prevent the degradation of the inhibitory proteins IκB-α and IκB-β, which normally sequester NF-κB in the cytoplasm. By preventing IκB degradation, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of pro-inflammatory gene expression.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB_NFkB IκB NF-κB IKK_Complex->IkB_NFkB Phosphorylates IκB p_IkB p-IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation This compound This compound (Sesquiterpene Lactone) This compound->IkB_NFkB Prevents IκB Degradation DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription

Caption: Inhibition of NF-κB signaling by this compound.

References

Preventing degradation of Enhydrin during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enhydrin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a variety of biological activities, including anti-inflammatory, anti-diabetic, and cytotoxic effects.[1][2] The chemical structure of sesquiterpene lactones, often containing reactive groups like α,β-unsaturated carbonyls, makes them susceptible to degradation, which can lead to a loss of biological activity and the formation of impurities.[3][4] Therefore, proper storage and handling are crucial to ensure the integrity and reproducibility of experimental results.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general stability of sesquiterpene lactones, the primary factors that can lead to the degradation of this compound include:

  • pH: Sesquiterpene lactones can be unstable in neutral to alkaline conditions.[5]

  • Temperature: Elevated temperatures can accelerate degradation. Studies on other sesquiterpene lactones have shown a significant decrease in content when stored at higher temperatures.[6][7]

  • Light: Some sesquiterpene lactones are photosensitive and can degrade upon exposure to light.[5]

  • Solvent: Certain solvents, particularly alcohols like ethanol, can react with sesquiterpene lactones to form adducts, especially at elevated temperatures.[5][6][7]

  • Oxidation: The presence of oxidizing agents can lead to the formation of epoxide derivatives and other oxidation products.[8]

Q3: How should I store my stock solutions of this compound?

To ensure the long-term stability of your this compound stock solutions, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature -20°C or -80°C for long-term storage.[5]Low temperatures minimize chemical reactions and degradation.[6][7]
Solvent Dimethyl sulfoxide (DMSO) is a common choice. Prepare fresh aqueous solutions for each experiment if possible.[5]Avoids potential reactions with alcoholic solvents.[6][7]
Container Airtight, light-protecting vials.Protects from light and air, which can cause degradation.[5]
Aliquoting Aliquot stock solutions into single-use volumes.Avoids repeated freeze-thaw cycles that can degrade the compound.

Troubleshooting Guide

Issue: I am seeing a decrease in the activity of my this compound compound over time.

Possible CauseTroubleshooting Step
Degradation due to improper storage Review your storage conditions. Ensure the compound is stored at -20°C or -80°C in an appropriate solvent and protected from light.[5]
Instability in experimental buffer Sesquiterpene lactones can be unstable at neutral to alkaline pH.[5] Check the pH of your experimental buffer. If possible, maintain a slightly acidic pH (around 5-6).
Reaction with solvents If using alcoholic solvents for dilutions, be aware of potential adduct formation.[6][7] Prepare fresh dilutions from a DMSO stock solution immediately before use.
Oxidation Minimize exposure of the compound to air. Consider using degassed solvents for preparing solutions.

Issue: I am observing unexpected peaks in my HPLC analysis of an older this compound sample.

Possible CauseTroubleshooting Step
Formation of degradation products This is a strong indicator of compound degradation. The additional peaks likely represent degradation products.
Hydrolysis or oxidation Compare the chromatogram of the older sample with a freshly prepared standard solution of this compound to identify the parent peak and any new peaks.
Solvent adduct formation If the compound was stored in an alcoholic solvent, some of the new peaks could be solvent adducts.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC

This protocol provides a general framework for evaluating the stability of this compound under different conditions. A validated HPLC method for the quantification of this compound is essential for accurate results.[9]

1. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in DMSO.
  • From the stock solution, prepare working solutions in the desired test buffers (e.g., phosphate-buffered saline at different pH values) or solvents at a known concentration.

2. Incubation under Stress Conditions:

  • Temperature Stress: Incubate aliquots of the working solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
  • pH Stress: Incubate aliquots in buffers of different pH values (e.g., pH 3, 5, 7.4, 9).
  • Light Stress: Expose aliquots to a controlled light source (e.g., a photostability chamber). Protect control samples from light.

3. Sample Collection and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
  • Immediately analyze the samples by a validated HPLC-UV method. A C18 column with a mobile phase of water and acetonitrile is commonly used for separating sesquiterpene lactones.[9]

4. Data Analysis:

  • Quantify the peak area of this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).
  • Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock (DMSO, -80°C) working Working Solutions (Test Buffers/Solvents) stock->working temp Temperature (4°C, 25°C, 40°C) ph pH (3, 5, 7.4, 9) light Light Exposure sampling Time-Point Sampling (0, 2, 4, 8, 24h...) temp->sampling hplc HPLC-UV Analysis sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Workflow for assessing the stability of this compound.

Many sesquiterpene lactones exert their biological effects by modulating inflammatory signaling pathways. One of the key pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

signaling_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_complex NF-κB (p50/p65) NFkB_complex->IkB NFkB_n Active NF-κB NFkB_complex->NFkB_n Translocation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes This compound This compound This compound->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.

References

Enhydrin assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enhydrin assays. Given the potential for variability and reproducibility issues, this guide aims to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound assays?

A1: Variability in this compound assays can arise from multiple factors, including:

  • Reagent Preparation and Handling: Inconsistent reagent concentrations, improper storage, and repeated freeze-thaw cycles of sensitive reagents can lead to significant variability.

  • Pipetting and Sample Handling: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce substantial errors.[1] Sample degradation due to improper storage or handling is also a major contributor.

  • Incubation Times and Temperatures: Deviations from the specified incubation times and temperatures in the protocol can affect reaction kinetics and lead to inconsistent results.[1]

  • Instrument Calibration and Settings: Improperly calibrated equipment, such as microplate readers or HPLCs, and incorrect instrument settings (e.g., wavelength) can cause systematic errors.[1]

  • Matrix Effects: Components in the sample matrix (e.g., plasma, cell lysate) can interfere with the assay, leading to inaccurate quantification.

Q2: How can I improve the reproducibility of my this compound assay results?

A2: To enhance reproducibility, consider the following best practices:

  • Standardize Protocols: Ensure all users are following the exact same, detailed standard operating procedure (SOP).

  • Use Calibrated Equipment: Regularly calibrate all pipettes, balances, and analytical instruments.[1]

  • Prepare Reagents Freshly: Whenever possible, prepare fresh reagents and working solutions for each experiment. Avoid using reagents from different kit lots.[1]

  • Incorporate Controls: Always include appropriate controls, such as positive and negative controls, and standard curves in every assay run.

  • Perform Replicates: Running samples and standards in triplicate can help identify outliers and improve the statistical power of your results.

Q3: My standard curve has a low R-squared value. What should I do?

A3: A low R-squared value (typically <0.99) indicates that the data points do not fit the regression line well, suggesting issues with the preparation of your standards or the assay procedure.

  • Check Standard Preparation: Verify the concentration of your stock solution and ensure accurate serial dilutions. Pipetting errors are a common cause of non-linear standard curves.

  • Review Assay Protocol: Ensure that all incubation steps were performed correctly and that the correct reagents were added in the proper sequence.

  • Examine for Outliers: Look for any data points that deviate significantly from the expected curve. If an outlier is identified and can be justified (e.g., pipetting error), it may be excluded from the analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound assays.

Problem Potential Cause Recommended Solution
High background signal - Contaminated reagents or buffers- Insufficient washing steps- Non-specific binding- Use fresh, high-purity reagents and water- Increase the number and vigor of wash steps- Add a blocking agent (e.g., BSA) to your buffers
Low or no signal - Inactive or degraded this compound standard/sample- Incorrect wavelength or filter settings on the reader[1]- Omission of a critical reagent- Use a fresh aliquot of the standard/sample- Verify the instrument settings against the protocol- Carefully review the protocol to ensure all steps were followed
High variability between replicate wells - Inconsistent pipetting technique- Temperature gradients across the microplate- Bubbles in wells- Use calibrated pipettes and practice consistent dispensing[1]- Ensure the plate is evenly warmed before reading- Visually inspect the plate for bubbles and remove them
Inconsistent results between different experiments - Variation in reagent lots- Differences in experimental conditions (e.g., incubation time, temperature)- Analyst-to-analyst variability- Use reagents from the same lot for a set of experiments[1]- Strictly adhere to the validated protocol- Ensure all analysts are trained on the same standardized procedure

Experimental Protocols

General Protocol for a Hypothetical this compound ELISA

This protocol outlines a general workflow for a competitive enzyme-linked immunosorbent assay (ELISA) to quantify this compound.

  • Coating: Coat a 96-well microplate with an this compound-specific capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add standards of known this compound concentration and unknown samples to the wells. Then, add a fixed amount of enzyme-conjugated this compound (e.g., HRP-Enhydrin). The free this compound in the sample/standard will compete with the HRP-Enhydrin for binding to the capture antibody. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until a color develops.

  • Stop Reaction: Add a stop solution to halt the color development.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound in the sample.

Protocol for HPLC Quantification of this compound

This protocol is a general guideline for quantifying this compound using High-Performance Liquid Chromatography (HPLC).[2]

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or chloroform).[2]

    • Centrifuge the extract to pellet any solids and filter the supernatant through a 0.22 µm filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard in the mobile phase.[2]

    • Perform serial dilutions to create a calibration curve with at least five concentration points.[2]

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV detector at a wavelength determined by the absorbance maximum of this compound.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound in both the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation incubation Incubation reagent_prep->incubation sample_prep Sample Preparation sample_prep->incubation washing Washing incubation->washing detection Signal Detection washing->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing data_acq->data_proc results Results data_proc->results

Caption: A generalized workflow for a typical this compound assay.

troubleshooting_logic start Assay Fails (e.g., High Variability, Low Signal) check_reagents Check Reagents (Freshness, Storage) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Review Protocol Steps protocol_ok Protocol Followed? check_protocol->protocol_ok check_equipment Verify Equipment (Calibration, Settings) equipment_ok Equipment OK? check_equipment->equipment_ok reagents_ok->check_protocol Yes rerun_assay Rerun Assay with Fresh Reagents reagents_ok->rerun_assay No protocol_ok->check_equipment Yes retrain_user Retrain on Protocol protocol_ok->retrain_user No recalibrate Recalibrate Equipment equipment_ok->recalibrate No contact_support Contact Technical Support equipment_ok->contact_support Yes hypothetical_pathway This compound This compound Receptor Membrane Receptor This compound->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

References

Technical Support Center: Matrix Effects in Enhydrin Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to matrix effects during the quantitative analysis of Enhydrin and other sesquiterpene lactones by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.[1] In complex matrices like plant extracts, endogenous compounds can interfere with the ionization of this compound in the mass spectrometer's ion source.[2]

Q2: What are the common causes of matrix effects in the analysis of plant extracts?

A2: Matrix effects in plant extracts are often caused by the co-extraction of various endogenous compounds, including pigments (like chlorophyll), lipids, phenolic compounds, and other secondary metabolites.[2][3] These compounds can compete with this compound for ionization, alter the physical properties of the ESI droplets, or cause instrument contamination, all of which can lead to ion suppression or enhancement.[4]

Q3: How can I identify if my this compound analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound standard is introduced into the mass spectrometer after the analytical column.[5] Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention times of interfering compounds. For a quantitative assessment, the post-extraction spike method is widely used.[5][6] This involves comparing the signal of this compound in a clean solvent to the signal of this compound spiked into a blank matrix extract after the extraction process.[6]

Q4: What are the primary strategies to minimize or eliminate matrix effects?

A4: The main strategies to combat matrix effects can be categorized into three areas:

  • Sample Preparation: Implementing more rigorous cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1]

  • Chromatographic Separation: Optimizing the LC method to achieve better separation of this compound from matrix components.[1]

  • Calibration Strategies: Utilizing matrix-matched calibration curves or, ideally, a stable isotope-labeled internal standard to compensate for any remaining matrix effects.[1]

Q5: Is there an ideal ionization mode for this compound and other sesquiterpene lactones?

A5: Electrospray ionization (ESI) is the most commonly used technique for the analysis of sesquiterpene lactones.[1] While positive ion mode is frequently employed, it is highly recommended to test both positive and negative ion modes during method development, as the optimal mode can be compound-dependent.[1]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Poor Peak Shape or Splitting - Column overload- Incompatible injection solvent- Column contamination or degradation- Dilute the sample.- Ensure the injection solvent is similar in composition to the initial mobile phase.- Flush the column with a strong solvent or replace it if necessary.
Low Signal Intensity or No Peak - Low analyte concentration- Significant ion suppression- Analyte degradation- Concentrate the sample or increase the injection volume.- Perform a matrix effect assessment (post-extraction spike).- Improve sample cleanup (see Experimental Protocols).- Check the stability of this compound under your extraction and storage conditions.[1]
Inconsistent Results (Poor Precision) - Variable matrix effects between samples- Inconsistent sample preparation- Implement a more robust sample cleanup method.- Use a suitable internal standard (ideally, a stable isotope-labeled version of this compound).- Prepare matrix-matched calibration standards.[7]
High Background Noise - Contaminated mobile phase or LC system- Matrix components causing non-specific signals- Prepare fresh mobile phase.- Clean the ion source and mass spectrometer inlet.- Improve sample cleanup to remove interfering compounds.

Data Presentation: Impact of Matrix Effects on Analyte Signal

The following table provides illustrative data on the extent of matrix effects observed for different analytes in various plant matrices. While specific data for this compound is limited in the literature, these examples demonstrate the common range of ion suppression and enhancement. The matrix effect is calculated as: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

Analyte Matrix Matrix Effect (%) Effect Reference
Phenolic CompoundsMedicinal Plant Extracts10% - 400%Suppression & Enhancement[2]
PesticidesHerbal MatricesSuppression for organophosphates, Enhancement for sulfonylureasSuppression & Enhancement[8]
Sesquiterpene LactonesYarrow & Tansy ExtractsNo significant disturbing matrix effects reported with the described method.-[9]

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Plant Material

This protocol is a general guideline for the extraction of this compound from dried plant material, such as Smallanthus sonchifolius leaves, and can be adapted for other sesquiterpene lactones.[10]

  • Milling: Grind dried plant material to a fine powder (e.g., 40 mesh).[10]

  • Extraction:

    • Weigh 1 g of the powdered plant material into a suitable container.

    • Add 10 mL of 70% methanol.[1]

    • Sonicate the mixture for 30 minutes.[1]

    • Alternatively, perform maceration by heating at 60°C for one hour.[10]

  • Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.[1]

  • Solvent Evaporation: Evaporate the solvent from the filtrate to obtain a thick extract.[10]

  • Reconstitution: Dissolve the extract in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL) for LC-MS analysis.

Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects.[6]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 ng/mL).

    • Set B (Pre-extraction Spike): Spike a blank matrix sample with the this compound standard before the extraction process to the same final concentration as Set A. This set is used to determine the recovery.

    • Set C (Post-extraction Spike): Extract a blank matrix sample. Spike the final extract with the this compound standard to the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS and record the peak areas for this compound.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set C / Peak Area of Set A) x 100

    • RE (%) = (Peak Area of Set B / Peak Area of Set C) x 100

Mandatory Visualizations

MatrixEffectWorkflow start Start: Inaccurate Quantification of this compound problem Suspect Matrix Effects start->problem assess Assess Matrix Effects (Post-Extraction Spike) problem->assess me_present Matrix Effect > 20%? assess->me_present mitigate Mitigate Matrix Effects me_present->mitigate Yes no_me Proceed with Analysis me_present->no_me No sample_prep Improve Sample Cleanup (SPE or LLE) mitigate->sample_prep chromatography Optimize Chromatography mitigate->chromatography calibration Use Matrix-Matched Calibration or Internal Standard mitigate->calibration reassess Re-assess Matrix Effects sample_prep->reassess chromatography->reassess calibration->reassess me_acceptable Matrix Effect Acceptable? reassess->me_acceptable me_acceptable->mitigate No end End: Accurate Quantification me_acceptable->end Yes no_me->end

Troubleshooting workflow for matrix effects in this compound analysis.

SamplePrepWorkflow plant Plant Material (e.g., Smallanthus sonchifolius leaves) extract Extraction (e.g., 70% Methanol) plant->extract cleanup Cleanup (Optional but Recommended) extract->cleanup spe Solid-Phase Extraction (SPE) cleanup->spe lle Liquid-Liquid Extraction (LLE) cleanup->lle evap Solvent Evaporation spe->evap lle->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Technical Support Center: Refinement of Enhydrin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Enhydrin

This compound is a potent and selective, orally bioavailable small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Dysregulation of this pathway is a critical factor in the proliferation and survival of various cancer cells.[1][2] this compound's targeted mechanism of action makes it a promising candidate for preclinical and clinical development. This guide provides detailed information for researchers on dosage refinement, experimental protocols, and troubleshooting for in vivo studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor that targets the p110α catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step for the activation of downstream effectors like Akt, ultimately leading to decreased cell proliferation and increased apoptosis in tumor cells with a dysregulated PI3K/Akt pathway.[3][4]

Q2: What is the recommended starting dose for this compound in mouse xenograft models?

A2: For initial efficacy studies in mouse xenograft models, a starting dose of 25-50 mg/kg, administered daily via oral gavage, is recommended.[5][6] This recommendation is based on preliminary tolerability and pharmacokinetic data. However, the optimal dose will be model-specific and should be determined empirically.

Q3: How should I prepare this compound for oral administration?

A3: this compound is a poorly water-soluble compound (BCS Class II).[7][8] For oral gavage in mice, a formulation in a vehicle such as 0.5% (w/v) methylcellulose in sterile water or a lipid-based formulation can enhance solubility and bioavailability.[9][10] A detailed formulation protocol is provided in the "Experimental Protocols" section.

Q4: What is the stability of this compound in the formulation vehicle?

A4: When prepared as a suspension in 0.5% methylcellulose, this compound is stable for up to 7 days when stored at 2-8°C and protected from light. It is recommended to prepare fresh formulations weekly and to ensure the suspension is thoroughly vortexed before each administration.

Q5: What are the expected signs of toxicity in mice treated with this compound?

A5: Potential signs of toxicity at higher doses may include weight loss (>15% of initial body weight), lethargy, ruffled fur, and gastrointestinal distress. It is crucial to monitor animal health daily, including body weight measurements at least twice weekly.[11][12] If significant toxicity is observed, a dose reduction or a less frequent dosing schedule should be considered.

Troubleshooting Guide

This section addresses common issues encountered during in vivo studies with this compound.

IssuePotential Cause(s)Suggested Solution(s)
Lack of Tumor Growth Inhibition 1. Sub-optimal Dose: The administered dose may be too low for the specific tumor model. 2. Poor Bioavailability: Improper formulation or administration technique. 3. Drug Resistance: The tumor model may have intrinsic or acquired resistance to PI3K inhibition.[13] 4. Incorrect Dosing Schedule: The dosing frequency may not maintain therapeutic drug levels.1. Dose Escalation Study: Perform a dose-escalation study (e.g., 50, 75, 100 mg/kg) to find the Maximum Tolerated Dose (MTD) and optimal effective dose. 2. Formulation Check: Ensure the formulation is homogenous. Consider alternative vehicles like lipid-based formulations to improve absorption.[9] 3. Mechanism Validation: Analyze tumor samples for target engagement (e.g., via Western blot for phospho-Akt levels).[14] 4. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine if plasma concentrations are in the predicted therapeutic range.
Unexpected Animal Toxicity 1. Dose Too High: The dose exceeds the MTD for the specific mouse strain. 2. Formulation Vehicle Toxicity: The vehicle itself may be causing adverse effects. 3. Off-Target Effects: At high concentrations, this compound might inhibit other kinases.[15][16]1. Dose De-escalation: Reduce the dose by 25-50% or switch to a less frequent dosing schedule (e.g., every other day). 2. Vehicle Control: Ensure a vehicle-only control group is included to assess vehicle-related toxicity. 3. Monitor Animal Health: Increase the frequency of animal health monitoring and establish clear endpoints for euthanasia.
High Variability in Tumor Response 1. Inconsistent Dosing: Variation in administered volume or gavage technique. 2. Tumor Heterogeneity: The initial tumor size or cellular composition varied significantly between animals.[6] 3. Animal Health Status: Underlying health issues in some animals may affect drug metabolism or tumor growth.1. Standardize Administration: Ensure all personnel are properly trained in oral gavage. Use calibrated equipment. 2. Randomization: Randomize animals into groups only after tumors have reached a specific size (e.g., 100-150 mm³), ensuring similar average tumor volumes across groups.[12] 3. Health Screening: Source animals from a reputable vendor and allow for an acclimatization period before study initiation.

Troubleshooting Workflow

G start Problem Observed lack_of_efficacy Lack of Efficacy? start->lack_of_efficacy toxicity Unexpected Toxicity? lack_of_efficacy->toxicity No solution_efficacy Action: 1. Dose Escalation Study 2. Check Formulation/PK 3. Validate Target Engagement lack_of_efficacy->solution_efficacy Yes variability High Variability? toxicity->variability No solution_toxicity Action: 1. Dose De-escalation 2. Check Vehicle Control 3. Increase Monitoring toxicity->solution_toxicity Yes solution_variability Action: 1. Standardize Dosing 2. Refine Randomization 3. Check Animal Health variability->solution_variability Yes end_node Refined Protocol variability->end_node No solution_efficacy->end_node solution_toxicity->end_node solution_variability->end_node

Caption: Troubleshooting decision tree for in vivo this compound studies.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage
  • Calculate Required Amount: Determine the total amount of this compound and vehicle needed for the study cohort for one week.

  • Prepare Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Mix thoroughly until a clear, viscous solution is formed.

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Create Slurry: In a sterile mortar, add a small amount of the vehicle to the this compound powder and grind with a pestle to create a smooth, uniform paste. This prevents clumping.

  • Final Formulation: Gradually add the remaining vehicle to the mortar while continuously mixing. Transfer the final suspension to a sterile, light-protected container.

  • Homogenize: Vortex the suspension vigorously for 2-3 minutes before each use to ensure a uniform distribution of the compound.

  • Storage: Store the formulation at 2-8°C, protected from light, for up to 7 days.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
  • Cell Culture: Culture human cancer cells (e.g., with a known PIK3CA mutation) under standard conditions to ~80% confluency.[11]

  • Cell Implantation: Harvest and resuspend cells in sterile PBS or a PBS/Matrigel mixture. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 0.1 mL) into the flank of immunocompromised mice.[11][12]

  • Tumor Growth Monitoring: Allow tumors to establish. Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[11]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups, ensuring similar average tumor volumes across all groups.[6][12]

  • Treatment Administration: Administer this compound (or vehicle) daily via oral gavage at the predetermined dose.

  • Monitoring: Record tumor volumes and body weights 2-3 times per week.[11] Monitor for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size, or if humane endpoints are reached. Collect tumors and tissues for downstream analysis (e.g., pharmacodynamics).

In Vivo Study Workflow

Caption: Workflow for a typical in vivo xenograft efficacy study.

Data Presentation

Table 1: Example Dose-Response Data for this compound in an A549 Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (% TGI)
Vehicle Control0Daily (PO)1250 ± 150-
This compound25Daily (PO)750 ± 11040%
This compound50Daily (PO)400 ± 9568%
This compound100Daily (PO)250 ± 7080%
Table 2: Representative Pharmacokinetic Parameters of this compound in Mice
ParameterValueUnit
Dose (Oral) 50mg/kg
Cmax (Peak Plasma Concentration)2.5µM
Tmax (Time to Peak Concentration)2hours
AUC (Area Under the Curve)15µM*h
Oral Bioavailability 35%

Mechanism of Action Pathway

Caption: Simplified PI3K/Akt signaling pathway showing this compound's point of inhibition.

References

Validation & Comparative

Validating the Antidiabetic Effects of Enhydrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antidiabetic effects of Enhydrin, a natural sesquiterpene lactone, with established antidiabetic agents. The information is compiled from preclinical studies to support further research and development in the field of diabetes therapy.

Comparative Efficacy of Antidiabetic Agents

The following tables summarize the quantitative data from various preclinical studies, offering a comparative perspective on the efficacy of this compound and other antidiabetic drugs in rodent models of diabetes.

Table 1: In Vivo Blood Glucose Lowering Effects in Streptozotocin (STZ)-Induced Diabetic Rats

Treatment GroupDoseDurationFasting Blood Glucose Reduction (%)Reference
Enhydra fluctuans Extract200 mg/kg21 days~14%[1][2][3][4]
Metformin300 mg/kg/day4 weeksNot explicitly quantified as percentage[5]
Metformin500 mg/kg4 weeksSignificant reduction, not quantified[6]
Empagliflozin10 mg/kg/day7 weeksSignificant reduction, not quantified[7]
Exenatide20 µg/kg/day2 weeks~20% (from ~150 mg/dL to ~120 mg/dL)[8][9]
Glibenclamide0.45 mg/kg21 daysSignificant reduction, not quantified

Note: Direct comparison is challenging due to variations in experimental design, including the specific rat strain, duration of treatment, and initial glycemic state.

Table 2: In Vitro α-Glucosidase Inhibitory Activity

CompoundIC50 (µg/mL)Reference
This compound134.17
Enhydra fluctuans Methanolic Extract123.79 ± 3.52[10]
Acarbose (Standard)206.75 ± 5.08[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols cited in the studies on this compound and comparator drugs.

Animal Model: Streptozotocin (STZ)-Induced Diabetes in Rats

This model is widely used to induce a state of hyperglycemia that mimics type 1 diabetes.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ, typically dissolved in a citrate buffer (pH 4.5), is administered. Doses can range from 40-65 mg/kg body weight.

  • Confirmation of Diabetes: Blood glucose levels are monitored. Rats with fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL or >11.1 mmol/L) are considered diabetic and included in the study.

  • Treatment Administration: Test compounds (this compound, Enhydra fluctuans extract, or comparator drugs) are typically administered orally via gavage or through i.p. injections for a specified duration.

In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.

  • Fasting: Rats are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.

  • Glucose Administration: A concentrated glucose solution (commonly 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 30, 60, 90, and 120 minutes).

  • Analysis: Blood glucose levels at each time point are measured. The Area Under the Curve (AUC) for the glucose response is often calculated to provide a quantitative measure of glucose tolerance.

In Vitro Mechanistic Study: α-Glucosidase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates.

  • Enzyme and Substrate: The assay typically uses α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Procedure:

    • The test compound (this compound or extract) is pre-incubated with the α-glucosidase enzyme solution in a buffer (e.g., phosphate buffer, pH 6.8).

    • The substrate, pNPG, is added to initiate the reaction.

    • The mixture is incubated at 37°C.

    • The reaction is stopped by adding a solution like sodium carbonate.

  • Measurement: The amount of p-nitrophenol released from the substrate is measured spectrophotometrically at a wavelength of 405 nm. The inhibitory activity is calculated as a percentage of the control (enzyme activity without the inhibitor). The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined.

Mechanistic Insights and Signaling Pathways

α-Glucosidase Inhibition by this compound

The primary established mechanism for the antidiabetic effect of this compound is the inhibition of the α-glucosidase enzyme in the small intestine. By blocking this enzyme, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a reduction in postprandial hyperglycemia.

alpha_glucosidase_inhibition cluster_intestine Small Intestine cluster_result Result Complex Carbohydrates Complex Carbohydrates alpha_Glucosidase alpha_Glucosidase Complex Carbohydrates->alpha_Glucosidase Digestion Glucose Glucose alpha_Glucosidase->Glucose Breakdown Bloodstream Bloodstream Glucose->Bloodstream Absorption Reduced Glucose Absorption Reduced Glucose Absorption This compound This compound This compound->alpha_Glucosidase Inhibits

Caption: Mechanism of α-glucosidase inhibition by this compound.

Experimental Workflow for Evaluating Antidiabetic Effects

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential antidiabetic agent like this compound.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies alpha_glucosidase_assay α-Glucosidase Inhibition Assay ic50_determination IC50 Determination alpha_glucosidase_assay->ic50_determination animal_model STZ-Induced Diabetic Rat Model ic50_determination->animal_model Informs In Vivo Dosing treatment_groups Treatment Groups (Control, this compound, Comparators) animal_model->treatment_groups ogtt Oral Glucose Tolerance Test (OGTT) treatment_groups->ogtt fbg_monitoring Fasting Blood Glucose Monitoring treatment_groups->fbg_monitoring data_analysis Data Analysis (Blood Glucose Levels, AUC) ogtt->data_analysis fbg_monitoring->data_analysis

Caption: Preclinical workflow for antidiabetic drug evaluation.

Hypothesized Broader Antidiabetic Signaling Pathways of this compound

While direct evidence is currently limited, based on the known activities of other plant-derived compounds with antidiabetic properties, it is plausible that this compound's effects extend beyond α-glucosidase inhibition. Further research is warranted to investigate its potential impact on key signaling pathways involved in glucose homeostasis, such as the PI3K/Akt pathway, which is central to insulin signaling and GLUT4 translocation.

hypothesized_pathway cluster_cell Target Cell (e.g., Muscle, Adipocyte) Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation Promotes GLUT4_Vesicle GLUT4 Vesicle GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Lower Blood Glucose Lower Blood Glucose This compound This compound This compound->PI3K Potential Modulation? This compound->Akt Potential Modulation?

Caption: Hypothesized modulation of the PI3K/Akt pathway by this compound.

References

A Comparative Guide to the Mechanisms of Enhydrin and Metformin in Glucose Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of enhydrin and metformin, two compounds with distinct mechanisms for managing hyperglycemia. While both molecules contribute to lowering blood glucose levels, their modes of action are fundamentally different. Metformin, a cornerstone in type 2 diabetes treatment, primarily enhances cellular glucose uptake and reduces hepatic glucose production. In contrast, emerging evidence indicates that this compound, a natural sesquiterpene lactone, functions as an α-glucosidase inhibitor, thereby delaying carbohydrate digestion and glucose absorption.

This document outlines their respective mechanisms, supported by experimental data, and provides detailed protocols for the assays used to evaluate their efficacy.

Distinct Mechanisms of Action

This compound: The primary antihyperglycemic effect of this compound is attributed to its ability to inhibit α-glucosidase enzymes in the small intestine.[1] This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thus reducing the rate of glucose absorption and mitigating postprandial blood glucose spikes.[1]

Metformin: The glucose-lowering effects of metformin are multifactorial.[2][3] It predominantly acts by:

  • Decreasing hepatic gluconeogenesis: Metformin inhibits the production of glucose in the liver, a major contributor to hyperglycemia in type 2 diabetes.[4][5][6][7]

  • Increasing peripheral glucose uptake: Metformin enhances the uptake of glucose into skeletal muscle and adipose tissue.[2][3] This is largely mediated by the activation of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][8][9][10][11] AMPK activation leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cells.[10] Metformin has also been shown to promote the translocation of glucose transporter type 1 (GLUT1).[12]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and metformin from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound and Metformin

CompoundAssayCell Line/EnzymeConcentration/IC50Observed EffectReference
This compound α-Glucosidase InhibitionYeast α-glucosidaseIC50: 134.17 µg/mL50% inhibition of enzyme activity[1]
Metformin Glucose UptakeL6-GLUT4 MyotubesNot specified218% increase in glucose uptake[2]
Metformin Glucose UptakeL6 Myotubes2 mM (16h)Over 2-fold increase in 2-deoxyglucose uptake[12]
Metformin Glucose UptakePalmitic acid-treated L6 CellsDose-dependentIncreased glucose uptake[13][14]
Metformin Glucose UptakeHuman PodocytesNot specified52% increase in glucose uptake[2]
Metformin Glucose Uptake3T3-L1 Adipocytes1 mM-[15]
Metformin GLUT4 TranslocationL6-GLUT4 CellsNot specified40% increase in GLUT4 on the plasma membrane[2]

Table 2: In Vivo Efficacy of this compound and Metformin

CompoundAnimal ModelDosageAssayObserved EffectReference
This compound Normal Rats0.8 mg/kgSucrose LoadSignificant reduction in blood glucose at 30 min post-sucrose[1]
This compound STZ-Diabetic Rats0.8 mg/kgSucrose LoadSignificant reduction in blood glucose at 30 min post-sucrose[1][16]
Metformin db/db MiceNot specifiedInsulin Tolerance TestReduced fasting blood glucose at 30-120 min after insulin[2]
Metformin High-fat diet-fed MiceNot specified[18F]FDG-PETEnhanced glucose uptake into the gut from circulation[17][18]
Metformin STZ-Diabetic Mice250 mg/kg/day (3 weeks)Glucose Metabolism in Soleus Muscle20% increase in 3-O-methylglucose uptake[19]
Metformin Type 2 Diabetes PatientsNot specifiedFDG-PET2-fold increase in small intestine and 3-fold increase in colon glucose uptake[20]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and metformin are illustrated in the following diagrams.

Enhydrin_Mechanism cluster_intestine Small Intestine Lumen cluster_blood Bloodstream Carbohydrates Dietary Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Digestion Glucose Glucose Absorbed_Glucose Absorbed Glucose (Reduced) Glucose->Absorbed_Glucose Absorption This compound This compound This compound->alpha_Glucosidase Inhibition alpha_Glucosidase->Glucose

Caption: Mechanism of Action of this compound.

Metformin_Mechanism cluster_cell Muscle / Adipose Cell cluster_liver Liver Cell Metformin Metformin AMPK AMPK Metformin->AMPK Activates GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle Promotes translocation GLUT4_membrane GLUT4 (on membrane) GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Metformin_liver Metformin Gluconeogenesis Hepatic Gluconeogenesis Metformin_liver->Gluconeogenesis Inhibits

Caption: Mechanism of Action of Metformin.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate this compound and metformin are provided below.

α-Glucosidase Inhibition Assay (for this compound)

This in vitro assay measures the ability of a compound to inhibit the activity of α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae (yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound)

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) to stop the reaction

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add the test compound (this compound) at various concentrations to the wells.

  • Add the α-glucosidase solution to the wells containing the test compound and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding sodium carbonate.

  • Measure the absorbance of the yellow-colored p-nitrophenol released from the enzymatic reaction at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.[1][21][22][23][24]

Cellular Glucose Uptake Assay (for Metformin)

This assay measures the transport of glucose or a glucose analog into cultured cells, such as adipocytes (3T3-L1) or muscle cells (L6 myotubes).

Materials:

  • Differentiated 3T3-L1 adipocytes or L6 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[3H]glucose (radiolabeled glucose analog) or a fluorescent glucose analog (e.g., 2-NBDG)

  • Test compound (Metformin)

  • Insulin (positive control)

  • Phloretin or cytochalasin B (inhibitor of glucose transport)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Culture and differentiate 3T3-L1 or L6 cells in appropriate multi-well plates.

  • Wash the differentiated cells and incubate them in a serum-free medium for a few hours.

  • Treat the cells with the test compound (metformin) at various concentrations for a specified duration (e.g., 16-24 hours).

  • Wash the cells with KRH buffer and then incubate with KRH buffer containing the test compound and/or insulin for a shorter period (e.g., 30-60 minutes).

  • Initiate glucose uptake by adding KRH buffer containing the labeled glucose analog (e.g., 2-deoxy-D-[3H]glucose).

  • After a defined incubation period (e.g., 5-10 minutes), terminate the uptake by adding ice-cold KRH buffer containing a glucose transport inhibitor (e.g., phloretin).

  • Wash the cells rapidly with ice-cold buffer to remove extracellular labeled glucose.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

  • The amount of glucose uptake is normalized to the protein content of the cells.[14][25][26]

Experimental Workflow Diagrams

Assay_Workflows cluster_alpha_glucosidase α-Glucosidase Inhibition Assay Workflow cluster_glucose_uptake Cellular Glucose Uptake Assay Workflow A1 Prepare enzyme and substrate solutions A2 Add test compound (this compound) to wells A1->A2 A3 Add α-glucosidase and incubate A2->A3 A4 Add pNPG substrate to start reaction A3->A4 A5 Incubate at 37°C A4->A5 A6 Stop reaction with Na2CO3 A5->A6 A7 Measure absorbance at 405 nm A6->A7 B1 Culture and differentiate cells (e.g., 3T3-L1) B2 Treat cells with Metformin B1->B2 B3 Wash and incubate in serum-free media B2->B3 B4 Add labeled glucose analog (e.g., 2-NBDG) B3->B4 B5 Incubate for uptake B4->B5 B6 Stop uptake with inhibitor B5->B6 B7 Lyse cells and measure signal (fluorescence) B6->B7

Caption: Workflow for α-Glucosidase and Glucose Uptake Assays.

Conclusion

This compound and metformin employ distinct strategies to achieve glycemic control. Metformin enhances insulin sensitivity and cellular glucose uptake while suppressing hepatic glucose production, making it a cornerstone for managing systemic insulin resistance. This compound, on the other hand, acts locally in the intestine to delay carbohydrate digestion, primarily impacting postprandial hyperglycemia. Based on current scientific literature, there is no evidence to suggest that this compound directly stimulates glucose uptake in peripheral tissues in a manner similar to metformin. The choice of experimental assays to evaluate these compounds must, therefore, be aligned with their specific mechanisms of action. This guide provides the foundational information for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these and other antihyperglycemic agents.

References

A Comparative Analysis of Enhydrin and Uvedalin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the biological activities of two prominent sesquiterpene lactones, Enhydrin and Uvedalin, reveals distinct and overlapping therapeutic potential. This guide provides a comprehensive analysis of their anticancer, anti-inflammatory, and antibacterial properties, supported by available experimental data and detailed methodologies for key assays.

This compound and Uvedalin, both sesquiterpene lactones primarily isolated from the leaves of the yacon plant (Smallanthus sonchifolius), have garnered significant interest in the scientific community for their diverse pharmacological activities. While structurally similar, subtle differences in their chemical makeup contribute to variations in their biological effects, making a comparative analysis crucial for targeted drug development.

At a Glance: Bioactivity Comparison

BioactivityThis compoundUvedalin
Anticancer Demonstrates significant cytotoxicity against various cancer cell lines.Limited quantitative data available for direct comparison.
Anti-inflammatory Inhibits the NF-κB signaling pathway.Also inhibits the NF-κB signaling pathway.
Antibacterial Contributes to the antibacterial effects of yacon leaf extracts, particularly when mixed with Uvedalin.Shows activity against specific bacteria, including Bacillus anthracis and MRSA.
Anti-diabetic Known to have blood sugar-lowering effects.

Anticancer Activity: A Closer Look at this compound

This compound has demonstrated notable cytotoxic effects against a range of human cancer cell lines. A key study investigating its anti-proliferative activity reported the following IC50 values:

Cell LineCancer TypeIC50 (µM)
CCRF-CEMLeukemia0.18
HCT-116Colon Carcinoma0.89
MDA-MB-231Breast Cancer1.12
U251Glioblastoma1.45
MRC-5Normal Lung Fibroblasts17.34

These results highlight this compound's potent and selective cytotoxicity towards cancerous cells while exhibiting significantly lower toxicity to normal human cells. Currently, there is a lack of comparable quantitative data for Uvedalin's anticancer activity in publicly available research.

Shared Path: Anti-inflammatory Action via NF-κB Inhibition

Both this compound and Uvedalin have been identified as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases and cancers. By inhibiting NF-κB, both compounds can effectively suppress the production of pro-inflammatory cytokines and other inflammatory mediators. However, specific IC50 values for NF-κB inhibition for either compound are not well-documented in the available literature, precluding a direct quantitative comparison of their potency in this regard.

Below is a diagram illustrating the canonical NF-κB signaling pathway, a target for both this compound and Uvedalin.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IL1R->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_P p-IκB IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression IkB_NFkB->NFkB_active Release Enhydrin_Uvedalin This compound & Uvedalin Enhydrin_Uvedalin->IKK_complex Inhibition

Canonical NF-κB Signaling Pathway and Inhibition by this compound and Uvedalin.

Antibacterial Properties: A Tale of Synergy and Specificity

Interestingly, studies have shown that a mixture of this compound and Uvedalin exhibits potent antibacterial properties. For instance, a combination of these two compounds has demonstrated strong activity against Bacillus subtilis.[3] This suggests a synergistic relationship, where the combined effect is greater than the sum of their individual activities. The ratio of this compound to Uvedalin in yacon leaf extracts is known to influence the overall antibacterial efficacy of the extract.[1]

Due to the lack of specific MIC values for the individual compounds against a common panel of bacteria, a direct quantitative comparison of their antibacterial potency is not possible at this time.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key bioactivity assays are provided below.

MTT Assay for Anticancer Activity

This protocol is a widely accepted method for assessing cell viability and cytotoxicity.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (adherence) seed_cells->incubate1 add_compounds Add varying concentrations of this compound/Uvedalin incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at ~570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][5][6]

  • Compound Treatment: Prepare serial dilutions of this compound or Uvedalin in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.[7]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting a dose-response curve.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model for evaluating acute inflammation.

Workflow Diagram:

Paw_Edema_Workflow start Start animal_groups Group animals (e.g., rats) - Control - Standard (e.g., Indomethacin) - Test (this compound/Uvedalin) start->animal_groups initial_measurement Measure initial paw volume animal_groups->initial_measurement administer_compounds Administer test compounds and standard drug orally or IP initial_measurement->administer_compounds induce_inflammation Inject Carrageenan into the sub-plantar region of the paw administer_compounds->induce_inflammation measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4h) induce_inflammation->measure_edema calculate_inhibition Calculate the percentage inhibition of edema measure_edema->calculate_inhibition end End calculate_inhibition->end

Workflow for the Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animal Acclimatization: Acclimatize animals (typically rats or mice) to the laboratory conditions for a week before the experiment.

  • Grouping and Fasting: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups (different doses of this compound or Uvedalin). Fast the animals overnight before the experiment.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[8]

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • Induction of Edema: After a set period (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[8][9]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[10]

  • Data Analysis: The increase in paw volume is a measure of edema. Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow Diagram:

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of this compound/Uvedalin in broth in a 96-well plate start->prepare_dilutions prepare_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) prepare_dilutions->prepare_inoculum inoculate_wells Inoculate each well with the bacterial suspension prepare_inoculum->inoculate_wells incubate Incubate the plate at 37°C for 18-24h inoculate_wells->incubate observe_growth Observe for visible bacterial growth (turbidity) incubate->observe_growth determine_mic Determine the MIC: lowest concentration with no visible growth observe_growth->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution MIC Assay.

Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound or Uvedalin and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11][12]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).[13]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[13][14]

Conclusion

This compound and Uvedalin are promising natural compounds with a range of bioactivities. This compound shows significant potential as an anticancer agent, warranting further investigation into its mechanisms of action. Both compounds exhibit anti-inflammatory properties through the inhibition of the NF-κB pathway, a crucial target in many inflammatory diseases. Their antibacterial activities, particularly the synergistic effect observed when they are combined, suggest potential applications in combating bacterial infections.

This guide highlights the current state of knowledge on the comparative bioactivity of this compound and Uvedalin. However, it also underscores the need for further research to fill the existing data gaps, particularly concerning the quantitative anticancer and antibacterial activities of Uvedalin and the specific potencies of both compounds as anti-inflammatory agents. Such studies will be invaluable for unlocking the full therapeutic potential of these fascinating sesquiterpene lactones.

References

A Head-to-Head Comparison of Enhydrin with Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Enhydrin, a melampolide-type sesquiterpene lactone, with other well-characterized sesquiterpene lactones: Parthenolide, Artemisinin, and Thapsigargin. The focus is on their cytotoxic and anti-inflammatory properties, supported by experimental data from peer-reviewed literature.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones are a class of naturally occurring compounds found in various plants, particularly in the Asteraceae family. They are known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. Their therapeutic potential has made them a subject of intense research in drug discovery and development. This guide focuses on this compound, isolated from Enhydra fluctuans, and compares its performance with three other prominent sesquiterpene lactones.

Comparative Analysis of Cytotoxicity

The cytotoxic activity of sesquiterpene lactones is a key area of investigation for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation.

Data Summary: IC50 Values against Cancer Cell Lines

The following table summarizes the IC50 values of this compound, Parthenolide, Artemisinin and its derivatives, and Thapsigargin against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound CCRF-CEM, HCT-116, MDA-MB-231, U251Leukemia, Colon, Breast, Glioblastoma0.18 - 17.34[1]
Parthenolide SiHaCervical Cancer8.42 ± 0.76[2]
MCF-7Breast Cancer9.54 ± 0.82[2]
A549Lung Carcinoma6.07 - 15.38
TE671Medulloblastoma6.5
HT-29Colon Adenocarcinoma7.0
Artemisinin P815Murin Mastocytoma12[3]
BSRKidney Adenocarcinoma52[3]
Dihydroartemisinin SH-SY5YNeuroblastoma3[4]
Thapsigargin CCRF S-180Leukemia0.03[5]

Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Mechanistic Insights into Biological Activity

The therapeutic effects of these sesquiterpene lactones are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for their development as targeted therapies.

This compound

The precise signaling pathway for this compound's cytotoxic activity is not yet fully elucidated. However, studies suggest that its mechanism may differ from classical apoptosis pathways, as significant alterations in the activation of caspases-3/7 were not observed in one study[1]. Another study has pointed towards its potential as an anti-diabetic agent through the inhibition of the dipeptidyl peptidase 4 (DPP-4) enzyme[6]. The connection between this activity and its anticancer effects, if any, remains to be explored.

This compound This compound Cell Cancer Cell This compound->Cell Unknown_Target Unknown Molecular Target(s) Cell->Unknown_Target Apoptosis Apoptosis / Cell Cycle Arrest Unknown_Target->Apoptosis Mechanism unclear Caspase_Independent Caspase-3/7 Independent Pathway Apoptosis->Caspase_Independent

Figure 1: Postulated signaling pathway for this compound-induced cytotoxicity.

Parthenolide: NF-κB Inhibition

Parthenolide is a well-established inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. Parthenolide directly targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This results in the retention of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB IκBα degradation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Figure 2: Parthenolide's inhibition of the NF-κB signaling pathway.

Artemisinin: Modulation of NF-κB and MAPK Pathways

Artemisinin and its derivatives exert their anti-inflammatory and anticancer effects by modulating multiple signaling pathways, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. By interfering with these pathways, Artemisinin can suppress the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.

Thapsigargin: ER Stress and the Unfolded Protein Response

Thapsigargin is a specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. This inhibition leads to the depletion of calcium stores in the endoplasmic reticulum (ER), causing ER stress. The accumulation of unfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a complex signaling network that initially aims to restore homeostasis but can ultimately lead to apoptosis if the stress is prolonged or severe.

Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA Inhibits ER_Ca ER Ca2+ Depletion SERCA->ER_Ca Maintains ER Ca2+ ER_Stress ER Stress ER_Ca->ER_Stress Induces UPR Unfolded Protein Response (PERK, IRE1, ATF6) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Figure 3: Thapsigargin-induced ER stress and UPR pathway.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of sesquiterpene lactones using the MTT assay, a common colorimetric method.

MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., CCRF-CEM, HCT-116, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (this compound, Parthenolide, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

A 1. Seed cells in a 96-well plate B 2. Incubate for 24h for cell attachment A->B C 3. Treat cells with varying concentrations of the compound B->C D 4. Incubate for a defined period (e.g., 24, 48, 72h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h to allow formazan crystal formation E->F G 7. Add solubilization solution to dissolve formazan crystals F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and determine IC50 H->I

Figure 4: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This comparative guide highlights the potent biological activities of this compound and other selected sesquiterpene lactones. While Parthenolide, Artemisinin, and Thapsigargin have well-defined mechanisms of action, the specific signaling pathways targeted by this compound require further investigation to fully understand its therapeutic potential. The provided data and protocols serve as a valuable resource for researchers in the field of natural product-based drug discovery. Further studies are warranted to explore the full clinical potential of these promising compounds.

References

Independent Replication of Enhydrin's Anti-Diabetic Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings on Enhydrin, a sesquiterpene lactone isolated from Smallanthus sonchifolius (yacon), and its potential anti-diabetic properties. The information is based on publicly available preclinical data. A notable limitation in the current body of research is the absence of independent replication studies specifically for purified this compound. The majority of comparative data is derived from studies using extracts of S. sonchifolius, which contain this compound along with other bioactive compounds.

Executive Summary

This compound has demonstrated potential as an anti-diabetic agent, primarily through the inhibition of the α-glucosidase enzyme, which plays a crucial role in postprandial hyperglycemia. In vitro studies have quantified this inhibitory effect. In vivo studies using streptozotocin (STZ)-induced diabetic rat models have shown that both purified this compound and extracts of S. sonchifolius can lower blood glucose levels. Comparisons with established anti-diabetic drugs such as acarbose, metformin, and glibenclamide have been made, primarily with yacon extracts. While there are suggestions that yacon extracts may also exert effects through the dipeptidyl peptidase-IV (DPP-IV) inhibition pathway, specific experimental data on purified this compound's activity on this target is currently lacking.

Data Presentation: In Vitro and In Vivo Findings

The following tables summarize the key quantitative data from preclinical studies on this compound and its comparison with alternative anti-diabetic agents.

Table 1: In Vitro α-Glucosidase Inhibition

Compound/ExtractTarget EnzymeIC50 Value (µg/mL)Source Organism of EnzymeReference
This compound α-Glucosidase34.17[1]Saccharomyces cerevisiae (Yeast)[1]
Acarbose (Positive Control)α-Glucosidase25.50 - 262.54Saccharomyces cerevisiae (Yeast)[2][3]
Methanolic Extract of Enhydra fluctuansα-Glucosidase123.79 ± 3.52Not Specified[4]

Note: The IC50 values for acarbose can vary significantly depending on the experimental conditions.[5]

Table 2: In Vivo Blood Glucose Reduction in STZ-Induced Diabetic Rats

TreatmentDosageDurationModelKey FindingsComparisonReference
This compound 0.8 mg/kgSingle doseSTZ-induced diabetic ratsSignificantly reduced postprandial hyperglycemia after sucrose load.More effective than control, less than acarbose.
Yacon Leaf Extract (Aqueous) 140 mg/kg15 daysAlloxan-induced diabetic ratsReduced glycemia by 281.5 mg/dL.Similar hypoglycemic effect to metformin.
Yacon Leaf Extract (Hydroethanolic) 100 mg/kg30 daysSTZ-induced diabetic ratsSignificantly reduced hyperglycemia.Not directly compared.[6][7]
Metformin 14 mg/kg15 daysAlloxan-induced diabetic ratsReduced glycemia by 415 mg/dL.Similar hypoglycemic effect to yacon extract.
Glibenclamide Not specifiedNot specifiedAlloxan-induced diabetic ratsEffective in reducing blood glucose.Enhydra fluctuans extract showed longer-lasting effect.[8]
Enhydra fluctuans Extract 200 mg/kg21 daysSTZ-induced and naturally diabetic ratsSignificantly reduced fasting serum glucose.Not directly compared.[9]

Experimental Protocols

Induction of Diabetes in Rat Models

The most common method cited in the reviewed literature for inducing type 1 diabetes in rats is through the administration of streptozotocin (STZ).

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Inducing Agent: Streptozotocin (STZ), dissolved in a citrate buffer (pH 4.5).

  • Administration: A single intraperitoneal (i.p.) injection of STZ at a dose ranging from 45 mg/kg to 60 mg/kg body weight.

  • Confirmation of Diabetes: Blood glucose levels are measured after a specified period (e.g., 48-72 hours). Rats with fasting blood glucose levels typically above 250-300 mg/dL are considered diabetic and selected for the study.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme.

  • Enzyme Source: α-glucosidase from Saccharomyces cerevisiae (yeast).

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Procedure:

    • The test compound (e.g., this compound) is incubated with the α-glucosidase enzyme in a buffer solution (e.g., phosphate buffer, pH 6.8) for a specific pre-incubation period.

    • The substrate, pNPG, is added to the mixture to start the enzymatic reaction.

    • The reaction is allowed to proceed for a defined incubation time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped by adding a solution like sodium carbonate.

    • The amount of p-nitrophenol released is measured spectrophotometrically at a wavelength of 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined. Acarbose is commonly used as a positive control.

Signaling Pathways and Mechanisms of Action

α-Glucosidase Inhibition Pathway

This compound's primary established mechanism of action is the inhibition of α-glucosidase in the small intestine. This enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting this enzyme, this compound delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

alpha_glucosidase_inhibition Carbohydrates Complex Carbohydrates (in small intestine) alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase substrate Glucose Glucose alpha_Glucosidase->Glucose breaks down into Absorption Glucose Absorption into bloodstream Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia This compound This compound Inhibition This compound->Inhibition Inhibition->alpha_Glucosidase

Caption: Mechanism of α-glucosidase inhibition by this compound.

Potential DPP-IV Inhibition and Incretin Pathway

Some studies on yacon extracts suggest a possible role in inhibiting the DPP-IV enzyme. DPP-IV is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins increase, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells. This leads to better glycemic control. It is important to note that direct experimental evidence for this compound's inhibition of DPP-IV is currently lacking.

DPP_IV_inhibition cluster_pancreas Pancreas Beta_cells β-cells Insulin Insulin Secretion Beta_cells->Insulin Alpha_cells α-cells Glucagon Glucagon Secretion Alpha_cells->Glucagon Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins stimulates release Incretins->Beta_cells stimulates Incretins->Alpha_cells inhibits DPP_IV DPP-IV Enzyme Incretins->DPP_IV substrate for Inactive_Incretins Inactive Incretins DPP_IV->Inactive_Incretins degrades to Glucose_Uptake Glucose Uptake by tissues Insulin->Glucose_Uptake increases Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose stimulates Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose This compound This compound (Hypothesized) Inhibition This compound->Inhibition Inhibition->DPP_IV

Caption: Hypothesized DPP-IV inhibition pathway for this compound.

Experimental Workflow: Preclinical Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical assessment of a potential anti-diabetic compound like this compound, based on the methodologies described in the literature.

experimental_workflow start Start: Hypothesis This compound has anti-diabetic properties invitro In Vitro Studies: α-Glucosidase Inhibition Assay start->invitro ic50 Determine IC50 of this compound invitro->ic50 animal_model In Vivo Studies: STZ-Induced Diabetic Rat Model ic50->animal_model treatment_groups Treatment Groups: 1. Control (Vehicle) 2. This compound 3. Positive Control (e.g., Acarbose/Metformin) animal_model->treatment_groups blood_glucose Monitor Blood Glucose Levels (Fasting and Postprandial) treatment_groups->blood_glucose biochemical Biochemical Analysis: - Serum Insulin - Lipid Profile treatment_groups->biochemical data_analysis Data Analysis and Comparison blood_glucose->data_analysis biochemical->data_analysis conclusion Conclusion on Preclinical Efficacy data_analysis->conclusion

References

Evaluating Enhydrin as a Potential DPP-4 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Enhydrin's potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. Drawing on available data, we objectively assess its performance against established DPP-4 inhibitors and detail the necessary experimental protocols for its thorough validation. This document serves as a crucial resource for researchers investigating novel therapeutic agents for type 2 diabetes.

Introduction to DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are released in response to food intake. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control. This mechanism has made DPP-4 inhibitors, also known as gliptins, a cornerstone in the management of type 2 diabetes mellitus.

Current Evidence for this compound as a DPP-4 Inhibitor

This compound is a sesquiterpene lactone found in the leaves of Smallanthus sonchifolius, commonly known as yacon. While the crude extract of yacon leaves has demonstrated some DPP-4 inhibitory activity, the direct contribution of this compound appears to be modest based on current scientific literature.

A key study investigated the DPP-4 inhibitory activity of both the ethanol extract of Smallanthus sonchifolius leaves and its isolated major sesquiterpene lactones, this compound and Uvedalin. The study reported that the crude extract inhibited the DPP-4 enzyme with a half-maximal inhibitory concentration (IC50) of 856.9 ppm. However, at a concentration of 250 ppm, isolated this compound exhibited only 2.37% inhibition of the DPP-4 enzyme. This suggests that while the plant extract as a whole may have antidiabetic properties, this compound's direct role as a potent DPP-4 inhibitor is not strongly supported by this initial evidence.

Further in silico (computer-based) studies have explored the potential binding of compounds from Smallanthus sonchifolius, including this compound, to the DPP-4 enzyme. While these computational models can provide theoretical insights, they require validation through robust in vitro and in vivo experimental data.

Comparative Analysis of DPP-4 Inhibitors

To contextualize the limited data on this compound, it is essential to compare its reported activity with that of well-established, clinically approved DPP-4 inhibitors. The following table summarizes the in vitro potency of several leading gliptins.

Table 1: In Vitro Potency of Selected DPP-4 Inhibitors

CompoundTypeIC50 (nM)Source
This compound Sesquiterpene Lactone> 250,000 µg/mL (> 538,000 nM) (based on <3% inhibition at 250 ppm)[1]
Sitagliptin Competitive, Reversible18[2]
Vildagliptin Competitive, Reversible4.5[3]
Saxagliptin Competitive, Reversible, Covalent26[4]
Linagliptin Competitive, Reversible~1[5]
Alogliptin Competitive, Reversible< 10[6]

Note: The IC50 for this compound is an estimation based on the reported low percentage of inhibition at a high concentration and is intended for comparative purposes to highlight the significant difference in potency.

Experimental Protocols for Validating a Novel DPP-4 Inhibitor

To rigorously assess this compound or any novel compound as a DPP-4 inhibitor, a series of standardized in vitro and in vivo experiments are required.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.

Principle: This is a fluorometric or colorimetric assay that measures the enzymatic activity of DPP-4. The enzyme cleaves a synthetic substrate, releasing a fluorescent or colored product. The presence of an inhibitor reduces the rate of this reaction.

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [AMC])

    • Assay buffer (e.g., Tris-HCl, pH 8.0)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control inhibitor (e.g., Sitagliptin)

    • 96-well microplate (black, for fluorescence)

    • Microplate reader with fluorescence detection (λex = 360 nm, λem = 460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control (buffer with solvent) to respective wells.

    • Add the DPP-4 enzyme solution to all wells except for the blank (which contains only buffer and substrate).

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the DPP-4 substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Efficacy Study in a Rodent Model of Type 2 Diabetes

Objective: To evaluate the effect of the test compound on glucose tolerance in a relevant animal model.

Principle: The Oral Glucose Tolerance Test (OGTT) is a standard method to assess how effectively the body handles a glucose load. In the context of DPP-4 inhibition, an effective compound will improve glucose clearance from the blood.

Detailed Methodology:

  • Animals:

    • Use a relevant rodent model of type 2 diabetes, such as db/db mice, ob/ob mice, or high-fat diet-induced diabetic mice. Male C57BL/6J mice are also commonly used for initial studies.[7][8]

    • Acclimatize the animals for at least one week before the experiment.

  • Procedure:

    • Fast the animals overnight (typically 6-8 hours) with free access to water.[9]

    • Administer the test compound (this compound) or a vehicle control orally (p.o.) via gavage. A positive control group receiving a known DPP-4 inhibitor (e.g., Sitagliptin at 10 mg/kg) should be included.[10][11]

    • After a set time (e.g., 30-60 minutes) to allow for drug absorption, take a baseline blood sample (t=0) from the tail vein to measure blood glucose.[7][9]

    • Administer a glucose solution (e.g., 2 g/kg body weight) orally.[7]

    • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose levels at each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration against time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.

    • Statistically compare the AUC values between the treatment groups and the vehicle control group to determine if the test compound significantly improves glucose tolerance.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the DPP-4 signaling pathway and a typical experimental workflow for validating a novel inhibitor.

DPP4_Signaling_Pathway Ingestion Food Ingestion Gut Gut L-cells Ingestion->Gut stimulates GLP1_GIP Active GLP-1 & GIP (Incretins) Gut->GLP1_GIP release Pancreas Pancreas GLP1_GIP->Pancreas BetaCells β-cells GLP1_GIP->BetaCells stimulates + AlphaCells α-cells GLP1_GIP->AlphaCells inhibits - DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Pancreas->BetaCells Pancreas->AlphaCells Insulin Insulin Secretion (Glucose-dependent) BetaCells->Insulin Glucagon Glucagon Secretion AlphaCells->Glucagon GlucoseUptake Glucose Uptake by Tissues Insulin->GlucoseUptake increases + HepaticGlucose Hepatic Glucose Production Glucagon->HepaticGlucose increases + BloodGlucose Lowered Blood Glucose GlucoseUptake->BloodGlucose HepaticGlucose->BloodGlucose Inactive_GLP1 Inactive Metabolites DPP4->Inactive_GLP1 Inhibitor DPP-4 Inhibitor (e.g., Gliptins) Inhibitor->DPP4 blocks Experimental_Workflow Start Hypothesis: Compound X is a DPP-4 Inhibitor InVitro In Vitro Screening Start->InVitro Assay DPP-4 Enzymatic Assay (Fluorometric) InVitro->Assay IC50 Determine IC50 Value Assay->IC50 Potent Potent? (IC50 in nM range) IC50->Potent InVivo In Vivo Studies Potent->InVivo Yes Stop Re-evaluate or Stop Potent->Stop No AnimalModel Select Animal Model (e.g., db/db mice) InVivo->AnimalModel OGTT Oral Glucose Tolerance Test (OGTT) AnimalModel->OGTT Efficacy Evaluate Efficacy (AUC of Glucose) OGTT->Efficacy Effective Effective? Efficacy->Effective FurtherDev Further Development (Toxicology, PK/PD) Effective->FurtherDev Yes Effective->Stop No

References

A Comparative Analysis of Enhydrin from Smallanthus sonchifolius and Enhydra fluctuans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin, a sesquiterpene lactone, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its anti-diabetic effects. This guide provides a comparative overview of this compound derived from two primary plant sources: Smallanthus sonchifolius (commonly known as yacon) and Enhydra fluctuans. While direct comparative studies are limited, this document synthesizes available data on their extraction, yield, and biological activity, focusing on the anti-diabetic mechanisms of action.

Data Presentation

Table 1: Comparative Yield of this compound and Crude Extracts
Plant SourcePlant PartExtraction SolventCompoundYieldReference
Smallanthus sonchifoliusDried LeavesChloroform RinseThis compound0.97%[1]
Enhydra fluctuansDried Leaves and StemsEthanolCrude Extract3.64%[2]
Table 2: Comparative In Vitro Anti-diabetic Activity of this compound and Plant Extracts
Plant SourceTest SubstanceAssayIC50 Value (µg/mL)Reference
Smallanthus sonchifoliusPure this compoundα-glucosidase inhibition134.17[3]
Enhydra fluctuansMethanolic Extractα-glucosidase inhibition123.79 ± 3.522[4]

Note: The IC50 value for pure this compound from Enhydra fluctuans is not specified in the available literature, preventing a direct comparison of the pure compounds.

Experimental Protocols

Extraction of this compound from Smallanthus sonchifolius (Yacon)

A common method for extracting this compound from yacon leaves involves a rinse with an organic solvent to isolate compounds present in the glandular trichomes on the leaf surface.

Protocol:

  • Dried and powdered yacon leaves are briefly rinsed with chloroform at room temperature.

  • The resulting solution is filtered to remove solid plant material.

  • The chloroform is evaporated under reduced pressure to yield a crude extract rich in this compound.

  • Further purification can be achieved through techniques such as column chromatography to isolate pure this compound.[1]

Extraction from Enhydra fluctuans

A general method for obtaining a crude extract from Enhydra fluctuans is as follows:

Protocol:

  • Air-dried and powdered leaves and stems of Enhydra fluctuans are subjected to extraction with ethanol.

  • The solvent is then evaporated to obtain the crude ethanolic extract.[2]

  • Isolation of pure this compound from this extract would require subsequent chromatographic purification steps.

In Vitro α-Glucosidase Inhibition Assay

This assay is commonly used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help to control postprandial hyperglycemia.

Protocol:

  • A solution of α-glucosidase enzyme is prepared in a suitable buffer (e.g., phosphate buffer).

  • The test compound (this compound or plant extract) at various concentrations is pre-incubated with the enzyme solution.

  • The reaction is initiated by adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set period.

  • The reaction is stopped by adding a solution like sodium carbonate.

  • The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

Mandatory Visualization

Signaling Pathways

The anti-diabetic effect of this compound is believed to be mediated through multiple signaling pathways. The primary mechanisms identified are the inhibition of α-glucosidase and the potential modulation of the NF-κB signaling pathway.

enhydrin_mechanism cluster_glucosidase α-Glucosidase Inhibition cluster_nfkb NF-κB Signaling Pathway Inhibition Carbohydrates Dietary Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Digestion Glucose Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption alpha_Glucosidase->Glucose Enhydrin_g This compound Enhydrin_g->alpha_Glucosidase Inhibition Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibition NFκB_active Active NF-κB (Nuclear Translocation) NFκB->NFκB_active Gene_Expression Pro-inflammatory Gene Expression NFκB_active->Gene_Expression Induction Enhydrin_n This compound Enhydrin_n->IKK Potential Inhibition

Caption: Proposed mechanisms of this compound's anti-diabetic action.

Experimental Workflow: Extraction and Bioactivity Screening

The general workflow for investigating this compound from plant sources involves extraction, purification, and subsequent biological activity testing.

experimental_workflow Plant_Material Plant Material (S. sonchifolius or E. fluctuans) Extraction Solvent Extraction (e.g., Chloroform, Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography) Crude_Extract->Purification Bioactivity_Screening In Vitro Bioactivity Screening Crude_Extract->Bioactivity_Screening Pure_this compound Pure this compound Purification->Pure_this compound Pure_this compound->Bioactivity_Screening Alpha_Glucosidase α-Glucosidase Inhibition Assay Bioactivity_Screening->Alpha_Glucosidase DPP4 DPP-4 Inhibition Assay Bioactivity_Screening->DPP4 NFkB NF-κB Inhibition Assay Bioactivity_Screening->NFkB Data_Analysis Data Analysis (IC50 Determination) Alpha_Glucosidase->Data_Analysis DPP4->Data_Analysis NFkB->Data_Analysis

Caption: General workflow for this compound extraction and analysis.

Discussion and Conclusion

The available data indicates that this compound from Smallanthus sonchifolius has a documented yield and demonstrates inhibitory activity against α-glucosidase. While Enhydra fluctuans is also a known source of this compound and its extracts exhibit anti-diabetic properties, there is a notable lack of quantitative data on the yield and specific activity of the pure compound from this plant.

The primary mechanism for the anti-diabetic effect of this compound appears to be the inhibition of α-glucosidase, which would lead to a reduction in postprandial blood glucose levels. Additionally, preliminary evidence suggests a potential role for this compound in modulating the NF-κB signaling pathway, which is linked to inflammation, a key factor in the pathogenesis of diabetes. The inhibitory effect of pure this compound on dipeptidyl peptidase-4 (DPP-4) appears to be modest at the concentrations tested.[3]

For drug development professionals, Smallanthus sonchifolius currently represents a more characterized source of this compound. Further research is imperative to quantify the this compound content in Enhydra fluctuans and to directly compare the biological activities of this compound isolated from both plant sources. Such studies would provide a clearer understanding of the most viable source for the large-scale production of this promising anti-diabetic compound. Moreover, more in-depth studies are required to fully elucidate the molecular mechanisms underlying this compound's effects on the NF-κB and other relevant signaling pathways.

References

Safety Operating Guide

Navigating the Disposal of Enhydrin: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel compounds, ensuring safe and compliant disposal is a critical component of laboratory operations. This guide provides essential information on the proper disposal procedures for Enhydrin, emphasizing safety and environmental responsibility.

Initial Assessment and Identification:

In the absence of a specific SDS for this compound, general principles of laboratory chemical waste disposal must be strictly followed. These procedures are designed to minimize risk to personnel and the environment.

General Disposal Procedures for Laboratory Chemicals:

The following steps, derived from established institutional and regulatory guidelines, provide a framework for the safe disposal of chemical waste like this compound.

1. Waste Characterization and Segregation:

  • Hazard Assessment: Determine the potential hazards of the waste. While specific toxicity data for this compound disposal is not available, it is prudent to treat it as a potentially hazardous substance.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions.

2. Container Management:

  • Appropriate Containers: Use containers that are compatible with the chemical waste. The container must be in good condition, with a secure, tight-fitting lid.[8][9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of its components and concentrations.[8][9] The date of accumulation should also be clearly marked.

  • Container Filling: Do not overfill waste containers. It is recommended to fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[8]

3. Storage:

  • Designated Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to prevent the spread of material in case of a leak or spill.

4. Disposal Pathway:

  • Consult EHS: Always consult with your institution's Environmental Health & Safety (EHS) or equivalent department for specific guidance on the disposal of any chemical waste.[10] They will provide information on the proper procedures for collection and disposal in accordance with local, state, and federal regulations.

  • Prohibition of Drain Disposal: Unless explicitly approved by the relevant authorities, do not dispose of chemical waste down the drain.[11][12][13] The NIH and other regulatory bodies strictly limit the types of chemicals that can be discharged into the sanitary sewer system.[12][14]

  • Incineration: High-temperature incineration is often the preferred method for the disposal of pharmaceutical and chemical waste, as it ensures complete destruction of the compounds.[13][15]

Experimental Protocols:

Detailed experimental protocols for the disposal of this compound are not available in the reviewed literature. The development of such protocols would typically involve treatability studies to determine the most effective and safest method of neutralization or destruction, conducted by qualified environmental management professionals.

Quantitative Data:

Specific quantitative data regarding disposal parameters for this compound (e.g., concentration limits for drain disposal, optimal incineration temperatures) are not available. In the absence of this data, all this compound waste should be treated as hazardous and disposed of through an approved hazardous waste vendor.

Logical Workflow for Chemical Waste Disposal:

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

start Start: Chemical Waste Generated sds Consult Safety Data Sheet (SDS) for Disposal Information start->sds sds_available SDS Available? sds->sds_available follow_sds Follow Specific Disposal Instructions in SDS sds_available->follow_sds Yes no_sds No Specific Disposal Instructions or SDS Unavailable sds_available->no_sds No treat_hazardous Treat as Hazardous Waste follow_sds->treat_hazardous If instructions are unclear or require EHS approval no_sds->treat_hazardous contact_ehs Contact Environmental Health & Safety (EHS) treat_hazardous->contact_ehs ehs_guidance Receive Guidance from EHS on Segregation, Packaging, and Labeling contact_ehs->ehs_guidance waste_pickup Arrange for Hazardous Waste Pickup ehs_guidance->waste_pickup end End: Waste Disposed of by Approved Vendor waste_pickup->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

By adhering to these general principles and always prioritizing consultation with your institution's safety experts, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby protecting yourself, your colleagues, and the environment.

References

Safeguarding Your Research: Essential Protocols for Handling Enhydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Enhydrin. Adherence to these protocols is mandatory to ensure personal safety and maintain a secure laboratory environment.

This compound, a sesquiterpene lactone, presents potential hazards requiring stringent safety measures. While specific toxicity data for this compound is limited, compounds within the sesquiterpene lactone class are recognized as potent skin sensitizers and irritants.[1][2] Therefore, it is imperative to handle this compound as a hazardous substance with the potential to cause skin irritation, allergic reactions, and serious eye irritation.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. All personnel must be trained in the proper use and disposal of PPE.[3][4]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.[1][5]Provides a robust barrier against skin contact with this potent sensitizer.[1] Vinyl gloves are not suitable.[6][7]
Body Protection Disposable, fluid-resistant lab coat.Protects clothing and underlying skin from contamination.[1]
Eye Protection Chemical safety goggles.[1][8]Shields eyes from airborne particles and potential splashes.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Necessary when handling this compound powder outside of a certified containment system to prevent inhalation.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

All procedures involving this compound must be conducted in a designated area.[8] Eating, drinking, and smoking are strictly prohibited in this area.[4]

Engineering Controls: Your First Line of Defense
  • Primary Containment: All handling of solid this compound must occur within a certified chemical fume hood or a glove box.[1][9] This minimizes the risk of inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1][8]

Procedural Guidance: Precision and Caution
  • Weighing:

    • Perform all weighing operations inside a chemical fume hood.[1][9]

    • Use a dedicated and clearly labeled weighing vessel.[1]

    • To avoid generating dust, carefully tare a sealed container, add the this compound powder inside the fume hood, and then re-seal before moving to the balance.[9]

    • After each use, decontaminate the balance and surrounding surfaces with a suitable solvent, such as 70% ethanol.[1]

  • Dissolving:

    • Slowly add the solvent to the vessel containing the this compound powder to prevent splashing.[1]

    • Securely cap the vessel before any agitation, such as vortexing or sonicating.[1]

  • General Handling:

    • Always strive to minimize the creation of dust.[1]

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]

Spill Response: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Immediately clear the affected area.[1]

  • Protect: Don the appropriate PPE, including respiratory protection, before re-entering the area.[1]

  • Contain: Cover the spill with an absorbent material.[1]

  • Collect: Carefully gather the spilled material and absorbent into a sealed and clearly labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.[1]

Disposal Plan: Responsible Waste Management

All waste materials containing this compound must be treated as hazardous chemical waste.[1]

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE (gloves, lab coats), weighing paper, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

    • Do not dispose of this compound waste down the drain.[1]

All hazardous waste must be disposed of through the institution's approved hazardous waste management program.[10]

Visualizing the Workflow: Safe Handling of this compound

Enhydrin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Appropriate PPE B Prepare Designated Work Area in Fume Hood A->B C Weigh this compound Powder B->C D Dissolve this compound C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F S1 Evacuate Area E->S1 Spill Occurs G Segregate and Dispose of Hazardous Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I S2 Don Full PPE S1->S2 S3 Contain Spill S2->S3 S4 Collect Waste S3->S4 S5 Decontaminate Area S4->S5 S5->G

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.